Phenyl formate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
phenyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWCLRLLWTHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171898 | |
| Record name | Phenyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864-94-4 | |
| Record name | Phenyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl Formate from Phenol and Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenyl formate from the direct esterification of phenol and formic acid. This compound is a valuable reagent in organic synthesis, serving as a formylating agent and a carbon monoxide surrogate.[1] This document details various synthetic methodologies, including classical acid catalysis and enzymatic approaches, with a focus on providing actionable experimental protocols. Quantitative data from cited literature is summarized for comparative analysis. The underlying reaction mechanisms and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (C₇H₆O₂) is an aromatic ester that serves as a crucial intermediate and reagent in a variety of chemical transformations.[2] It is most notably utilized for the formylation of amines and as a convenient, less hazardous source of carbon monoxide in palladium-catalyzed carbonylation reactions.[1] The synthesis of this compound is primarily achieved through the esterification of phenol with formic acid, a reaction that can be facilitated by various catalytic systems.[3] This guide explores the prevalent methods for this synthesis, offering detailed insights into the reaction conditions, catalytic activity, and product yields.
Synthetic Methodologies
The synthesis of this compound from phenol and formic acid can be accomplished through several pathways, with the choice of method often depending on the desired scale, purity requirements, and environmental considerations. The most common approaches are direct acid-catalyzed esterification and enzymatic synthesis.
Acid-Catalyzed Esterification
The direct esterification of phenol with formic acid is a classic and widely used method.[3] This equilibrium-driven reaction, a type of Fischer-Speier esterification, typically requires an acid catalyst and often the removal of water to drive the reaction towards the product side.[4]
A prevalent and high-yielding method employs p-toluenesulfonic acid as the catalyst in a suitable solvent like toluene.[1][5] The use of an apparatus for azeotropic removal of water is common to maximize the yield.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound using p-toluenesulfonic acid is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser, add phenol (18.8 g, 0.2 mol), formic acid (11.04 g, 0.24 mol), p-toluenesulfonic acid (3.8 g, 0.02 mol), and toluene (200 mL).[5]
-
Reaction: The reaction mixture is heated to 105 °C and refluxed for approximately 4 hours, with the continuous removal of water via the Dean-Stark trap.[5]
-
Workup and Purification: After the reaction is complete, the mixture is cooled to 40 °C. The crude product is then purified by distillation, collecting the fraction at 171-173 °C to yield colorless this compound.[5]
Quantitative Data:
| Catalyst | Reactant Ratio (Phenol:Formic Acid:Catalyst) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| p-TsOH | 1 : 1.2 : 0.1 | Toluene | 105 | 4 | 98.4 | 99.2 (GC) | [5] |
An alternative acid-catalyzed method utilizes a combination of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃).[6]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine formic acid (150 g), phenol (119 g), phosphorus oxychloride (153 g), and aluminum chloride (4 g).[6]
-
Reaction: The mixture is stirred at room temperature for 1 hour, followed by heating to 70-80 °C for 4 hours.[6]
-
Workup and Purification: Specific details on the workup and purification for this method are not extensively reported in the readily available literature, but would likely involve quenching the reaction, followed by extraction and distillation.
Quantitative Data:
| Catalyst | Reactant Quantities | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃/AlCl₃ | 150g Formic Acid, 119g Phenol, 153g POCl₃, 4g AlCl₃ | 70-80 | 4 | Not explicitly stated | [6] |
The use of a mixture of formic acid and acetic anhydride can also facilitate the formation of this compound.[2] This method generates a mixed anhydride in situ, which is a more reactive acylating agent. The reaction can proceed at room temperature and the formation of acetate byproducts can be minimized by conducting the reaction in a solvent such as benzene or carbon tetrachloride.[2]
Enzymatic Synthesis
The enzymatic synthesis of formate esters, including this compound, presents a greener alternative to traditional chemical methods. Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for the esterification of formic acid with alcohols.[3] While specific studies on the enzymatic synthesis of this compound are less common, the general principles and conditions for other formate esters can be extrapolated.
General Reaction Conditions for Enzymatic Formate Ester Synthesis:
-
Enzyme: Immobilized lipase (e.g., Novozym 435)[3]
-
Reactants: Formic acid and the corresponding alcohol (in this case, phenol)[3]
-
Solvent: Organic solvents like 1,2-dichloroethane or toluene have been shown to be effective.[7]
-
Temperature: Typically in the range of 40-50 °C.[7]
-
Molar Ratio: An excess of the alcohol is often used to drive the equilibrium towards the product.[3]
Reaction Mechanisms and Workflows
Acid-Catalyzed Esterification Mechanism (Fischer Esterification)
The acid-catalyzed esterification of phenol with formic acid follows the general mechanism of Fischer esterification.[4][8][9][10]
Caption: Acid-catalyzed esterification mechanism.
Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of this compound using an acid catalyst.
Caption: General experimental workflow.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbon and the aromatic carbons. In a solvent system of acetaldehyde/acetone at -117 °C, the E and Z conformers can be distinguished, with the major Z isomer showing signals at approximately 129.43 ppm (meta), 127.04 ppm (para), and the E isomer at 129.75 ppm (meta) and 127.61 ppm (para).
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1740-1760 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 122.
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent with several important applications:
-
Formylating Agent: It is widely used for the formylation of amines to produce formamides, which are common structural motifs in pharmaceuticals and other bioactive molecules.[1]
-
Carbon Monoxide Surrogate: In palladium-catalyzed carbonylation reactions, this compound serves as a convenient and safer alternative to gaseous carbon monoxide for the synthesis of various carbonyl compounds, including esters and amides.[1] This is particularly advantageous in a laboratory setting as it avoids the need for high-pressure equipment.[1]
-
Intermediate in Pharmaceutical Synthesis: The formyl group introduced by this compound can be a key functional handle for further molecular elaborations in the synthesis of complex drug molecules.
Conclusion
The synthesis of this compound from phenol and formic acid is a well-established and efficient process. The choice of catalyst and reaction conditions allows for the optimization of yield and purity. The direct acid-catalyzed esterification using p-toluenesulfonic acid remains a highly effective and commonly employed method. The development of enzymatic and solid acid catalyst-based approaches offers promising avenues for more environmentally benign and sustainable production. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.
References
- 1. Buy this compound | 1864-94-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Phenyl formate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl formate (C₇H₆O₂), the ester of phenol and formic acid, is a versatile organic compound with significant applications in chemical synthesis and research.[1][2] This colorless to pale yellow liquid is recognized for its role as a stable and convenient carbon monoxide (CO) surrogate in various transition metal-catalyzed reactions, offering a safer alternative to gaseous CO.[3][4] Furthermore, it serves as an effective formylating agent for amines.[2][5] This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols and mechanistic pathways to support its application in research and development.
Chemical Structure and Properties
This compound is an aromatic ester characterized by a formate group attached to a phenyl ring.[2] Its structure combines the features of a reactive ester with the aromaticity of the benzene ring, influencing its chemical behavior and physical properties.
Visualization of Chemical Structure
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂ | [1][6][7] |
| Molecular Weight | 122.12 g/mol | [1][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Odor | Sweet, fruity, floral, phenolic | [1][8] |
| Melting Point | 33-37 °C (solvent: ethanol) | [10][11] |
| Boiling Point | 165.2 °C at 760 mmHg; 62 °C at 1 mmHg | [10][11] |
| Density | 1.120 g/mL at 20 °C | [7][9][10] |
| Refractive Index | n20/D 1.511 | [10][11] |
| Flash Point | 52.6 - 71 °C | [10][11] |
| Solubility | Immiscible with water; soluble in alcohol, ether, benzene, and oils.[9][10] In ethanol: 1072.45 g/L; In methanol: 1104.95 g/L; In isopropanol: 611.03 g/L; In water: 1.65 g/L. | [8] |
| Vapor Pressure | 2.49 mmHg at 25 °C | [11] |
| LogP | 1.26 - 1.85770 | [11][12] |
| CAS Number | 1864-94-4 | [1][6] |
Spectral Data
Spectroscopic data are crucial for the identification and structural elucidation of this compound.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | A singlet at 6.6 ppm and a complex multiplet centered at 7.2 ppm downfield from tetramethylsilane. | [13] |
| ¹³C NMR | At -117°C, separate signals for E and Z conformations are observed. For the meta carbons, peaks are at 129.75 (E) and 129.43 (Z) ppm. For the para carbon, peaks are at 127.61 (E) and 127.04 (Z) ppm. | [14] |
| Infrared (IR) Spectroscopy | Characteristic peaks include a weak aromatic ν(C-H) at ~3044 cm⁻¹, two ν(C=C) peaks at ~1593 cm⁻¹ and ~1492 cm⁻¹, a strong ν(C=O) at ~1758 cm⁻¹, and multiple ν(C-O) peaks between 1220-1000 cm⁻¹. | [15] |
| Mass Spectrometry | The NIST WebBook provides the mass spectrum (electron ionization) for this compound. | [16][17] |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly via the esterification of phenol.
Synthesis via Acid-Catalyzed Esterification
A prevalent method for synthesizing this compound is the direct esterification of phenol with formic acid using an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene.[3][18]
Experimental Protocol:
-
Reactants: 18.8 g (0.2 mol) of phenol, 11.04 g (0.24 mol) of formic acid, 3.8 g (0.02 mol) of p-toluenesulfonic acid, and 200 mL of toluene.[18]
-
Apparatus: A reaction flask equipped with a heating jacket and a condensation refluxer, under magnetic stirring.[18]
-
Procedure:
-
Combine all reactants in the reaction flask.[18]
-
Heat the reaction mixture to 105°C and maintain for 4 hours to facilitate the esterification reaction.[18]
-
After the reaction is complete, cease heating and allow the solution to cool to 40°C.[18]
-
Distill the reaction solution, collecting the fraction at 171°C to 173°C.[18]
-
-
Yield: This method can produce 24.0 g of colorless this compound, corresponding to a yield of 98.4% with a purity of 99.2% (GC purity).[18]
Enzymatic Synthesis
Lipase-catalyzed esterification presents an alternative, milder route for the synthesis of formate esters.[3] While less common for this compound specifically, the principles are applicable.[3] This method typically involves the reaction of formic acid with the corresponding alcohol (phenol in this case) in a suitable solvent, catalyzed by an immobilized lipase such as Novozym 435.[3][19] Optimization of reaction conditions, including enzyme concentration, molar ratio of reactants, and temperature, is crucial for achieving high conversion yields.[3][19]
Other Synthetic Methods
An electrochemical method for synthesizing this compound in one step from benzene and formic acid has also been reported. This process utilizes an inert electrode in an electrolytic cell without a diaphragm.[20]
Reactivity and Mechanistic Pathways
This compound's reactivity is centered around the ester group, making it susceptible to nucleophilic acyl substitution and a valuable reagent in various transformations.
Hydrolysis
This compound undergoes hydrolysis to yield formic acid and phenol.[3] This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.[3] The mechanism can proceed under either acidic or basic conditions.[3]
Caption: Generalized Hydrolysis Mechanism of this compound.
Aminolysis
The reaction of this compound with amines, known as aminolysis, results in the formation of formamides and phenol.[3] This nucleophilic acyl substitution can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate.[3][21] Theoretical studies suggest the concerted pathway is more favorable both in the gas phase and in solution.[21]
Role as a Carbon Monoxide Surrogate
A significant application of this compound in modern organic synthesis is its use as a CO surrogate.[3][4] This circumvents the hazards and technical challenges associated with handling highly toxic and flammable carbon monoxide gas.[3][4] this compound can release CO under relatively mild conditions, often catalyzed by a weak base.[4] This property is extensively utilized in palladium-catalyzed carbonylation reactions for the synthesis of N-heterocycles from organic nitro compounds.[4][22]
Caption: Workflow for N-Heterocycle Synthesis using this compound as a CO Surrogate.
Formylation of Amines
This compound is a valuable reagent for the formylation of amines, providing a direct method for the preparation of N-formyl compounds.[2][3][9] This reaction is a subject of ongoing research, with a focus on achieving efficient and selective formylation of various amines for the synthesis of pharmaceuticals and other functionalized molecules.[2][3]
Applications in Drug Development and Research
The versatile reactivity of this compound makes it a valuable tool in drug development and chemical research.
-
Intermediate in Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][5]
-
Palladium-Catalyzed Reactions: Its role as a CO surrogate is crucial in palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides, enabling the synthesis of complex organic molecules.[2][5][9]
-
Reaction Mechanism Studies: The relatively simple structure and well-defined reactivity of this compound make it a suitable model compound for studying reaction mechanisms and kinetics, such as ester hydrolysis and aminolysis.[2][21]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[6][23] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.[23] It should be stored in a dry, well-ventilated area at room temperature.[24]
References
- 1. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 1864-94-4 [smolecule.com]
- 3. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cas 1864-94-4,this compound | lookchem [lookchem.com]
- 6. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1864-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scent.vn [scent.vn]
- 9. This compound | 1864-94-4 [chemicalbook.com]
- 10. This compound [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 16. Formic acid phenyl ester [webbook.nist.gov]
- 17. Formic acid phenyl ester [webbook.nist.gov]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Page loading... [guidechem.com]
- 24. This compound CAS#: 1864-94-4 [m.chemicalbook.com]
Spectroscopic Analysis of Phenyl Formate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for phenyl formate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | Formyl proton (O-CH=O) |
| ~7.4 | Triplet | 2H | meta-Protons (Ar-H) |
| ~7.2 | Triplet | 1H | para-Proton (Ar-H) |
| ~7.1 | Doublet | 2H | ortho-Protons (Ar-H) |
Note: The chemical shifts for the aromatic protons are approximate and can vary depending on the solvent and concentration. The multiplicity is predicted based on standard coupling patterns.
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 159.1 | Carbonyl Carbon (C=O) |
| 149.7 | Ipso-Carbon (C-O) |
| 129.4 | meta-Carbons |
| 126.1 | para-Carbon |
| 120.9 | ortho-Carbons |
Solvent: CDCl3
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~1750 | Strong | C=O (ester) stretch |
| ~1590, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O (ester) stretch |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |
Source: Gas-phase IR spectrum from NIST WebBook.[1]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 122 | Moderate | [M]+ (Molecular Ion) |
| 94 | High | [M - CO]+• |
| 66 | High | [C5H6]+• |
| 39 | Moderate | [C3H3]+ |
Ionization Method: Electron Ionization (EI). Source: NIST WebBook.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully wipe the outside.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a larger spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).
-
A greater number of scans is typically required compared to 1H NMR to obtain an adequate signal-to-noise ratio due to the low natural abundance of 13C.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).[3]
-
2.2 Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):
-
Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, and gently press to form a thin, uniform film of the liquid between the plates.
-
Ensure there are no air bubbles trapped between the plates.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Procedure:
-
Obtain a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the prepared salt plates in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
-
The data is typically plotted as transmittance (%) versus wavenumber (cm-1).
-
2.3 Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Instrumentation and Data Acquisition (Electron Ionization - GC/MS):
-
Inlet: Gas Chromatograph (GC) for separation and introduction of the sample.
-
Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[4]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Procedure:
-
The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated this compound enters the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Phenyl Formate (CAS No. 1864-94-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl formate (C₇H₆O₂), CAS number 1864-94-4, is a versatile organic compound that serves as a key reagent and intermediate in a variety of chemical transformations.[1][2] As the ester of phenol and formic acid, it is a colorless liquid with a characteristically pungent, sweet, and fruity odor.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical and Physical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in the tables below. This data is essential for its safe handling, storage, and application in experimental setups.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1864-94-4 | [4][5] |
| Molecular Formula | C₇H₆O₂ | [4][5] |
| Molecular Weight | 122.12 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Pungent, sweet, fruity | [1][2][3] |
| Boiling Point | 165.2 °C at 760 mmHg; 62 °C at 1 mmHg | [5][6] |
| Melting Point | 33-37 °C (in Ethanol) | [6] |
| Density | 1.120 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.511 | [5] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [5] |
| Solubility | Almost insoluble in water; soluble in alcohol, ether, benzene, and oils. | [7] |
Table 2: Spectral Data of this compound
| Spectral Data Type | Key Features | Reference |
| ¹H NMR | Data available in spectral databases. | [8] |
| ¹³C NMR | Data available in spectral databases. | [8][9] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretch, C-O stretches, and C-H bending and stretching of the formate and phenyl groups. Data available in the NIST Chemistry WebBook. | [10][11] |
| Mass Spectrometry (MS) | Molecular Weight: 122.12. Data available in the NIST Chemistry WebBook. | [4][10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key chemical reactions are provided below. These protocols are intended to be a guide for laboratory practice.
Synthesis of this compound via Esterification
This compound can be synthesized through the direct esterification of phenol with formic acid, typically catalyzed by an acid.[10]
Experimental Protocol:
-
Reactants:
-
Phenol (0.2 mol, 18.8 g)
-
Formic acid (0.24 mol, 11.04 g)
-
p-Toluenesulfonic acid (catalyst, 0.02 mol, 3.8 g)
-
Toluene (solvent, 200 mL)
-
-
Procedure: a. To a reaction flask equipped with a heating jacket, magnetic stirrer, and condensation refluxer, add phenol, formic acid, p-toluenesulfonic acid, and toluene.[1] b. Under continuous magnetic stirring, heat the reaction mixture to 105 °C using the heating jacket.[1] c. Maintain the reaction at this temperature for 4 hours to facilitate the esterification.[1] d. After 4 hours, stop the heating and allow the reaction mixture to cool to 40 °C.[1] e. Purify the product by distillation. Collect the fraction at 171-173 °C to obtain colorless this compound.[1]
This method has been reported to yield this compound with a purity of 99.2% (GC purity) and a yield of 98.4%.[1]
Palladium-Catalyzed Carbonylation of Aryl Halides
This compound is widely utilized as a convenient and safer alternative to carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions.[12] This reaction is valuable for the synthesis of carboxylic acid phenyl esters.[12]
Experimental Protocol:
-
Reactants and Catalyst System:
-
Aryl halide (1.0 equiv)
-
This compound (1.5–2.0 equiv)
-
Triethylamine (NEt₃) (base)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol %)
-
Ligand (e.g., P(t-Bu)₃·HBF₄, 20 mol %)
-
Solvent (e.g., CH₃CN)
-
-
Procedure: a. In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand. b. Add the solvent, followed by this compound and triethylamine. c. Heat the reaction mixture to 80 °C.[13] d. The reaction time is typically 15–20 hours.[13] e. Upon completion, the reaction mixture is worked up to isolate the one-carbon-elongated carboxylic acid phenyl ester.
This methodology is noted for its high efficiency and excellent functional group tolerance.[12]
Formylation of Amines
This compound is also an effective reagent for the formylation of amines to produce the corresponding formamides.[14] This reaction is a type of nucleophilic acyl substitution.[10]
Experimental Protocol:
-
Reactants:
-
Amine (primary or secondary)
-
This compound
-
-
Procedure: a. The reaction can often be carried out under neat conditions or in a suitable solvent. b. The amine is treated with this compound. c. The reaction progress can be monitored by standard analytical techniques (e.g., TLC, GC-MS). d. Upon completion, the formamide product is isolated and purified.
The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, leading to a tetrahedral intermediate, which then collapses to form the formamide and phenol as a byproduct.[10]
Applications in Organic Synthesis
This compound's utility in organic synthesis is primarily centered on its role as a formylating agent and a carbon monoxide surrogate.
-
Palladium-Catalyzed Carbonylations: As detailed in the experimental section, this compound provides a safer and more convenient source of carbon monoxide for a variety of palladium-catalyzed carbonylation reactions.[12] This has been applied to the synthesis of arenecarboxylic acid esters from haloarenes and the reductive cyclization of organic nitro compounds to yield N-heterocycles.[10]
-
Formylation of Amines: It is a valuable reagent for the formylation of primary and secondary amines to produce formamides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[14]
-
Other Applications: this compound also finds use in the synthesis of various pharmaceuticals and agrochemicals.[1] It has also been used as a flavoring agent in the food industry.[2][3]
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[5] It is a combustible liquid and should be stored in a well-ventilated place away from ignition sources.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and important reagent in organic synthesis. Its primary applications as a carbon monoxide surrogate in palladium-catalyzed reactions and as a formylating agent for amines make it a valuable tool for chemists in academia and industry. The information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using this compound as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Formic acid phenyl ester [webbook.nist.gov]
- 5. This compound = 98.0 GC 1864-94-4 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 1864-94-4 | CAS DataBase [m.chemicalbook.com]
- 8. This compound(1864-94-4) 1H NMR [m.chemicalbook.com]
- 9. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 11. Formic acid phenyl ester [webbook.nist.gov]
- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Phenyl Formate: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of phenyl formate, a versatile organic compound utilized in various chemical syntheses. This document summarizes essential quantitative data, details the experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical Properties
This compound (C₇H₆O₂) is a colorless liquid with the chemical structure of an ester derived from formic acid and phenol.[1] A comprehensive summary of its significant physical properties is presented below.
Quantitative Data Summary
| Property | Value | Conditions |
| Boiling Point | 62 °C | at 1 mmHg[2][3][4][5] |
| 68 °C | at 13 Torr[6] | |
| 165.2 °C | at 760 mmHg[7] | |
| ~177 °C | Estimated[8] | |
| Density | 1.120 g/mL | at 20 °C[2][3][4][5][9] |
| 1.0786 g/cm³ | at 15 °C[6] | |
| Melting Point | 33-37 °C | [3][6][7] |
| Molar Mass | 122.12 g/mol | [3][8][10][11] |
| Flash Point | 71 °C (159.8 °F) | Closed cup[3][5][7] |
| Refractive Index | 1.511 | at 20 °C (n20/D)[3][5][7] |
| Vapor Pressure | 2.49 mmHg | at 25 °C[7] |
| Solubility | Immiscible | in water[2][3][4] |
| Soluble | in alcohol and oils[2] |
Experimental Protocols
Accurate determination of physical properties is fundamental for the characterization and quality control of chemical substances. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] This property is a crucial indicator of purity.[12]
Method 1: Capillary Method (Siwoloboff's Method)
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube or an aluminum block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[13]
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the fusion tube.[13]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[13]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[13]
-
The assembly is heated slowly and uniformly in a heating bath (e.g., paraffin oil in a Thiele tube).[12][13]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[14]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[14]
-
Method 2: Distillation Method
This method is suitable for larger quantities and also serves as a purification technique.[15]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple or fractional distillation.[15]
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature of the vapor is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid.[12][15]
-
Determination of Density
Density is defined as the mass of a substance per unit of volume.[16] It is a characteristic property that can be used to identify a substance and assess its purity.[17]
Method 1: Using a Pycnometer
A pycnometer is a glass flask with a precisely determined volume, offering high accuracy.[17]
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.[17]
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed to determine the mass of the liquid.[17]
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]
-
Method 2: Using a Graduated Cylinder and Balance
This method is simpler but generally less accurate than using a pycnometer.[18]
-
Apparatus: Graduated cylinder, electronic balance.[18]
-
Procedure:
-
The mass of an empty, dry graduated cylinder is measured.[18]
-
A specific volume of the liquid is carefully measured using the graduated cylinder, reading the bottom of the meniscus.[18]
-
The mass of the graduated cylinder with the liquid is measured.[18]
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the measured volume.[19] To improve precision, this process can be repeated multiple times and the results averaged.[18]
-
Logical Workflow and Visualization
The following diagrams illustrate the logical flow of processes for the determination and application of the physical properties of this compound.
Caption: Workflow for Physical Property Analysis of this compound.
References
- 1. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1864-94-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1864-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound = 98.0 GC 1864-94-4 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Page loading... [wap.guidechem.com]
- 8. scent.vn [scent.vn]
- 9. This compound [stenutz.eu]
- 10. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. vernier.com [vernier.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. homesciencetools.com [homesciencetools.com]
Solubility of Phenyl Formate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenyl formate in a diverse range of organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, formulation development, and other scientific endeavors where this compound is utilized.
Introduction
This compound (C₇H₆O₂) is an ester of phenol and formic acid. It is a colorless liquid with a pungent odor and sees use as a reagent in various chemical transformations, including the formylation of amines and in palladium-catalyzed carbonylation reactions.[1] A thorough understanding of its solubility characteristics is critical for its effective use in process development, reaction optimization, and formulation design. This guide presents quantitative solubility data and outlines a standard methodology for its experimental determination.
Quantitative Solubility Data
The solubility of this compound has been determined in a wide array of organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable reference for solvent selection and experimental design.
| Solvent Classification | Solvent | Solubility at 25°C (g/L) |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 4189.76 |
| N,N-Dimethylformamide (DMF) | 2555.98 | |
| N-Methyl-2-pyrrolidone (NMP) | 1655.28 | |
| N,N-Dimethylacetamide (DMAc) | 1231.63 | |
| Polar Aprotic | Acetone | 2777.3 |
| Acetonitrile | 2270.29 | |
| Tetrahydrofuran (THF) | 2085.29 | |
| 1,4-Dioxane | 1640.85 | |
| 2-Butanone (MEK) | 1698.22 | |
| Cyclohexanone | 1310.66 | |
| Methyl Isobutyl Ketone (MIBK) | 388.68 | |
| Polar Protic (Alcohols) | Methanol | 1104.95 |
| Ethanol | 1072.45 | |
| n-Propanol | 695.06 | |
| Isopropanol | 611.03 | |
| tert-Butanol | 584.98 | |
| sec-Butanol | 493.89 | |
| n-Butanol | 481.53 | |
| Isobutanol | 411.48 | |
| Isopentanol | 309.31 | |
| Ethylene Glycol | 276.24 | |
| n-Pentanol | 266.42 | |
| Propylene Glycol | 234.0 | |
| n-Hexanol | 233.97 | |
| n-Octanol | 149.52 | |
| n-Heptanol | 104.35 | |
| Polar Protic (Acids) | Acetic Acid | 1210.27 |
| Propionic Acid | 908.9 | |
| Formic Acid | 335.18 | |
| Esters | Methyl Acetate | 1822.53 |
| Ethyl Acetate | 1519.21 | |
| Ethyl Formate | 717.0 | |
| n-Propyl Acetate | 664.52 | |
| Isopropyl Acetate | 487.08 | |
| n-Butyl Acetate | 435.81 | |
| Isobutyl Acetate | 288.08 | |
| n-Pentyl Acetate | 236.5 | |
| Halogenated | Dichloromethane | 2436.17 |
| 1,2-Dichloroethane | 1971.84 | |
| Chloroform | 1527.0 | |
| Chlorobenzene | 446.91 | |
| Tetrachloromethane | 110.82 | |
| Ethers | Diethyl Ether | 899.47 |
| 2-Methoxyethanol | 1225.54 | |
| 2-Ethoxyethanol | 578.77 | |
| Methyl tert-Butyl Ether (MTBE) | 521.45 | |
| 2-Propoxyethanol | 515.52 | |
| 2-Butoxyethanol | 264.59 | |
| Transcutol | 2211.2 | |
| Aromatic Hydrocarbons | Toluene | 228.38 |
| p-Xylene | 158.05 | |
| m-Xylene | 132.64 | |
| o-Xylene | 132.69 | |
| Ethylbenzene | 127.94 | |
| Aliphatic Hydrocarbons | Cyclohexane | 56.06 |
| n-Heptane | 27.13 | |
| n-Hexane | 25.84 | |
| n-Octane | 13.65 | |
| Miscellaneous | Dimethyl Carbonate | 519.62 |
| Aqueous | Water | 1.65 |
Table 1: Quantitative solubility of this compound in various organic solvents at 25°C. Data sourced from Scent.vn.[2]
Experimental Protocols for Solubility Determination
The determination of thermodynamic or equilibrium solubility is crucial for accurate and reproducible results. The most widely accepted method for this is the isothermal shake-flask method. This procedure ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.
Isothermal Shake-Flask Method
Objective: To determine the maximum concentration of a solute (this compound) that can dissolve in a given solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary, but 24 to 72 hours is typical. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and is typically reported in g/L or mg/mL at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
This technical guide provides essential quantitative data on the solubility of this compound in a broad spectrum of organic solvents. The detailed experimental protocol for the isothermal shake-flask method offers a reliable framework for researchers to conduct their own solubility assessments. The provided information is intended to facilitate the efficient and effective use of this compound in various research and development applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Aryl Formate Reactions
This technical guide provides a comprehensive overview of the discovery, history, and application of aryl formate reactions in organic synthesis. It covers key historical developments in aromatic formylation, the role of aryl formates as both formylating agents and carbon monoxide surrogates, and the mechanistic details of these transformations. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction: The Quest for Aromatic Aldehydes
The formylation of aromatic compounds—the introduction of a formyl group (–CHO) onto an aromatic ring—is a fundamental transformation in organic chemistry.[1] The resulting aryl aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2] Historically, the development of effective and versatile formylation methods has been a significant area of research.[3] Early methods often required harsh conditions or utilized highly toxic reagents. This guide focuses on the role of aryl formates, a class of esters derived from phenols and formic acid, in the evolution of aromatic formylation and related carbonylation reactions.
Historical Overview of Aromatic Formylation Reactions
To appreciate the significance of aryl formate chemistry, it is essential to understand the historical context of aromatic formylation. Several classical named reactions laid the groundwork in this field.
The Gattermann-Koch Reaction (1897)
Discovered by German chemists Ludwig Gattermann and Julius Arnold Koch, this reaction was one of the earliest methods for formylating aromatic compounds.[3][4] It involves the reaction of an aromatic hydrocarbon with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride (CuCl).[1][3][5] The reaction is generally not applicable to phenol or phenol ether substrates.[6] The active electrophile is now believed to be the formyl cation, [HCO]⁺.[6]
The Gattermann Reaction (1898)
A year later, Ludwig Gattermann developed a related method using a mixture of hydrogen cyanide (HCN) and HCl in the presence of a Lewis acid catalyst like AlCl₃.[6][7][8] This reaction is similar in mechanism to a Friedel-Crafts reaction.[7][8] A significant modification to this protocol involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[6]
The Vilsmeier-Haack Reaction (1927)
Developed by Anton Vilsmeier and Albrecht Haack, this reaction uses a substituted formamide (most commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent .[10][12][13] This reagent is a relatively weak electrophile, making the reaction highly selective for activated substrates such as anilines and phenols.[9][12] The initial product is an iminium ion, which is hydrolyzed during workup to yield the final aryl aldehyde.[10]
The Duff Reaction (1932)
The Duff reaction, first described by James Cooper Duff, utilizes hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium to synthesize benzaldehydes.[14][15] This reaction is particularly effective for phenols and other strongly electron-donating substrates.[14] The electrophilic species is an iminium ion generated from the protonated hexamine.[14][16] Formylation typically occurs at the ortho position relative to the activating group.[14][17]
Aryl Formates as Reagents in Formylation
While the classical reactions provided routes to aryl aldehydes, the use of aryl formates themselves as reagents offered new mechanistic pathways and synthetic strategies.
The Fries Rearrangement of Aryl Formates
The Fries rearrangement is a well-known reaction for converting aryl esters to hydroxy aryl ketones. The analogous rearrangement of aryl formates to produce hydroxy aryl aldehydes has also been studied. Research combining NMR spectroscopy and DFT investigations has shown that the BCl₃-mediated Fries rearrangement of aryl formates is an intermolecular process.[18] The reaction proceeds by releasing formyl chloride (in situ), which then formylates an intermediate dichloroborate ester of the phenol in a separate step. This mechanism explains the observed regioselectivity, where the BCl₂ moiety bound to the aryl oxygen directs the formylation to the ortho position.[18]
Phenyl Formate as a Direct Formylating Agent
Building on the mechanistic understanding of the Fries rearrangement, studies have demonstrated that this compound can act as a direct source of a formylating agent for activated arenes.[18] In the presence of excess BCl₃, this compound can effectively formylate electron-rich phenols, such as 3-methoxyphenol, yielding salicylaldehyde derivatives. This provides a novel and regioselective synthetic route to aromatic aldehydes.[18]
Modern Applications: Aryl Formates as CO Surrogates
A significant modern application of aryl formates is their use as a safer and more convenient substitute for toxic, gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[19] This approach avoids the need for specialized high-pressure equipment.
Palladium-Catalyzed Carbonylative Coupling
This compound has been successfully employed as a CO source in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides.[20] These reactions produce the corresponding phenyl esters in good yields under relatively mild conditions (e.g., 80 °C).[20] The choice of ligand is crucial, with bulky phosphine ligands like P(t-Bu)₃ often providing the best results.[20] This methodology has a broad substrate scope and tolerates a variety of functional groups.[20] In a versatile protocol, aryl formate can act as a bifunctional reagent, providing both the CO and the coupling partner (the aryloxy group) in certain transformations.[19]
More recently, this strategy has been extended to other electrophiles. For example, aryl fluorosulfates can be effectively coupled with aryl formates in a palladium-catalyzed reaction to synthesize esters, offering an alternative to traditional organohalide substrates.[21]
Formate-Mediated Reductive Cross-Coupling
While not directly involving aryl formates as the primary reagent, the broader chemistry of the formate ion is relevant. Formate salts, such as sodium formate, are used as green and abundant reductants in transfer hydrogenation reactions.[22][23] This has been applied to the reductive cross-coupling of aryl halides, proceeding through a novel catalytic cycle involving Pd(I) intermediates.[22][24] These formate-mediated processes exhibit unique selectivities that are complementary to classical cross-coupling methods like the Suzuki and Buchwald-Hartwig reactions.[22][23]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for key aryl formate and related formylation reactions.
Table 1: Palladium-Catalyzed Carbonylation of Aryl Halides with this compound [20]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl benzoate | 95 |
| 2 | Iodobenzene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl benzoate | 97 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl 4-methoxybenzoate | 90 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl 4-cyanobenzoate | 85 |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 15 | Phenyl 2-naphthoate | 96 |
| 6 | 3-Bromopyridine | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ | 80 | 20 | Phenyl nicotinate | 81 |
Reactions were conducted using 1 equiv. of aryl halide, 2 equiv. of this compound, and 2 equiv. of base in CH₃CN.[20]
Table 2: Comparison of Classical Aromatic Formylation Reactions
| Reaction | Substrate Type | Formyl Source | Catalyst/Reagent | Typical Conditions |
| Gattermann-Koch | Arenes, Alkylbenzenes | CO / HCl | AlCl₃ / CuCl | High Pressure, Anhydrous |
| Gattermann | Activated Arenes, Phenols | HCN / HCl or Zn(CN)₂ | Lewis Acid (AlCl₃) | Anhydrous |
| Vilsmeier-Haack | Electron-rich Arenes | DMF / POCl₃ | - | 0 °C to RT |
| Duff | Phenols, Activated Arenes | Hexamethylenetetramine | Acid (e.g., TFA, H₃BO₃) | Reflux |
| Fries (Aryl Formates) | Aryl Formates | - | BCl₃ | Low Temperature |
Experimental Protocols
General Procedure for Synthesis of Aryl Formates[21]
-
Acetic anhydride (4.0 equiv.) is added to formic acid (6.0 equiv.) at room temperature.
-
The mixture is heated to 60 °C and stirred for 4 hours, then cooled to room temperature.
-
The resulting mixed anhydride solution is transferred to a flask containing the desired phenol (1.0 equiv.) and sodium acetate (1.0 equiv.).
-
The final mixture is stirred at room temperature for 4 hours to complete the reaction.
-
The product aryl formate is isolated using standard workup and purification procedures.
General Procedure for Vilsmeier-Haack Reaction[13]
-
To a solution of the electron-rich aromatic substrate (1.0 equiv.) in DMF, (Chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv.) is added at 0 °C.
-
The reaction is stirred for several hours (e.g., 6.5 h) at room temperature.
-
The reaction is quenched by the addition of an aqueous solution of sodium acetate (NaOAc) at 0 °C.
-
The mixture is stirred for a short period (e.g., 10 min) at 0 °C.
-
The product is extracted with an organic solvent (e.g., Et₂O), and the organic layer is washed with brine and dried over Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired aryl aldehyde.
General Procedure for Pd-Catalyzed Carbonylation of Aryl Bromides with this compound[20]
-
To a reaction vessel are added the aryl bromide (1.0 equiv.), this compound (2.0 equiv.), Pd(OAc)₂ (3 mol%), and P(t-Bu)₃·HBF₄ (12 mol%).
-
Anhydrous acetonitrile (CH₃CN) is added as the solvent, followed by triethylamine (NEt₃, 2.0 equiv.).
-
The vessel is sealed, and the reaction mixture is heated to 80 °C with stirring for 15-20 hours.
-
After cooling to room temperature, the reaction mixture is subjected to a standard aqueous workup.
-
The crude product is purified by column chromatography on silica gel to yield the pure phenyl ester.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.
References
- 1. Formylation of Aromatic Compounds Discuss the formylation of aromatic co.. [askfilo.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 4. Gattermann koch | PPTX [slideshare.net]
- 5. purechemistry.org [purechemistry.org]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. About: Duff reaction [dbpedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aryl formate as bifunctional reagent: applications in palladium-catalyzed carbonylative coupling reactions using in situ generated CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aryl halide cross-coupling via formate-mediated transfer hydrogenation - American Chemical Society [acs.digitellinc.com]
- 24. Aryl halide cross-coupling via formate-mediated transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Reactivity of Phenyl Formate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyl formate, the simplest aryl formate ester, serves as a versatile and reactive reagent in modern organic synthesis. Its unique electronic properties, arising from the interplay between the formyl group and the phenyl ring, govern its utility as a formylating agent, a precursor to carbon monoxide, and a valuable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to support its application in research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the esterification of phenol with formic acid.[1][2] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.
Experimental Protocol: Acid-Catalyzed Esterification
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus, add phenol (0.2 mol), formic acid (0.24 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL).[1]
-
Reaction Execution: The reaction mixture is heated to 105 °C with vigorous stirring. The progress of the esterification is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4 hours.[1]
-
Work-up and Purification: After cooling the reaction mixture to 40 °C, the toluene is removed under reduced pressure. The crude this compound is then purified by fractional distillation, collecting the fraction at 171-173 °C.[1]
| Reactant/Catalyst | Molar Equivalents |
| Phenol | 1.0 |
| Formic Acid | 1.2 |
| p-Toluenesulfonic Acid | 0.1 |
Table 1: Molar equivalents for the synthesis of this compound.
This protocol consistently yields this compound in high purity (99.2% by GC) and excellent yield (98.4%).[1]
Nucleophilic Acyl Substitution: The Cornerstone of this compound Reactivity
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is central to its utility as a formylating agent.
Aminolysis: Formation of Formamides
This compound is an effective reagent for the N-formylation of primary and secondary amines to produce the corresponding formamides.[3] The reaction proceeds through a nucleophilic attack of the amine on the formyl carbonyl, followed by the elimination of phenol.
The general mechanism for the aminolysis of this compound is depicted below:
Caption: Mechanism of this compound Aminolysis.
Experimental Protocol: N-Formylation of an Amine
A representative procedure for the N-formylation of an amine using this compound is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add this compound (1.2 mmol) to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure formamide.
| Amine Substrate | Product | Yield (%) |
| Aniline | N-Phenylformamide | >95 |
| Benzylamine | N-Benzylformamide | >95 |
| Morpholine | N-Formylmorpholine | >95 |
Table 2: Representative yields for the N-formylation of amines with this compound.
Hydrolysis
Under aqueous acidic or basic conditions, this compound undergoes hydrolysis to yield formic acid and phenol. The mechanism is analogous to that of aminolysis, with water or hydroxide acting as the nucleophile. Kinetic studies of the hydrolysis of related aryl formates suggest that the reaction proceeds through a tetrahedral intermediate.[4]
Palladium-Catalyzed Carbonylation Reactions: this compound as a CO Surrogate
A significant application of this compound in modern organic synthesis is its use as a convenient and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[5][6][7] In the presence of a palladium catalyst and a base, such as triethylamine, this compound decomposes to generate CO in situ.
This in situ generated CO can then participate in a variety of palladium-catalyzed cross-coupling reactions to form esters, amides, and other carbonyl-containing compounds.[5][6]
Mechanism of Palladium-Catalyzed Carbonylation
The catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide using this compound is illustrated below:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Phenyl Formate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of phenyl formate. It is intended for laboratory personnel and professionals in the field of drug development and scientific research who may work with this chemical. The following sections detail the physical and chemical properties, toxicological data, hazard identification, and comprehensive safety protocols.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is an ester formed from phenol and formic acid.[1] While it is almost insoluble in water, it is soluble in alcohol and oils.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1864-94-4 | [2][4] |
| Molecular Formula | C₇H₆O₂ | [2][4] |
| Molecular Weight | 122.12 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic sweet, fruity | [1] |
| Boiling Point | 62 °C at 1 mmHg | [2][5] |
| Density | 1.120 g/mL at 20 °C | [2][3] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [6][7] |
| Solubility in Water | Immiscible | [2][3] |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][8][9]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Toxicological Information
The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.[10] Acute effects include irritation to the skin, eyes, and respiratory tract.[8][9] Ingestion can be harmful.[4][8]
Table 3: Acute Toxicity Data
| Test | Route | Species | Value | Source(s) |
| LD50 | Oral | Rat | 1330 mg/kg | Not explicitly found, but classified as Acute Tox. 4 |
While specific quantitative data for skin and eye irritation were not found in the public domain, the consistent classification as an irritant across multiple safety data sheets indicates a clear hazard.[4][8][9]
Experimental Protocols
The following are representative experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines. These are not the results of specific studies on this compound but are illustrative of the methodologies that would be employed.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where the substance is administered orally to a group of animals at one of a series of fixed dose levels. The initial dose is selected based on a sighting study. The outcome of the test is the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality.
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before administration of the test substance.
-
Dose Administration: The test substance is administered as a single dose by oral gavage. The volume administered is based on the animal's body weight.
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). If the animal survives, a second animal is dosed at a higher fixed dose (e.g., 2000 mg/kg). If the first animal dies, a second animal is dosed at a lower fixed dose (e.g., 50 mg/kg). This continues until the dose causing evident toxicity or mortality is identified.
-
Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level. Depending on the outcome (survival or mortality), further groups may be dosed at higher or lower fixed doses.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)
Objective: To identify substances that are irritant to the skin.
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess the irritant potential.
Methodology:
-
RhE Model: A commercially available, validated RhE model is used (e.g., EpiDerm™, EpiSkin™).
-
Test Substance Application: A small amount of the undiluted liquid this compound is applied directly to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at a controlled temperature and humidity (e.g., 37°C, 5% CO₂).
-
Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control-treated tissues. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Principle: A single dose of the substance is applied to the eye of an experimental animal. The eye is then observed for a set period to evaluate the extent and reversibility of any ocular lesions.
Methodology:
-
Test Animals: Healthy, adult albino rabbits are typically used.
-
Dose Administration: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
-
Scoring: The severity of the ocular lesions is scored according to a standardized system.
-
Reversibility: The reversibility of the observed lesions is assessed over a period of up to 21 days.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and persistence of the ocular lesions.
Safe Handling and Storage
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.
Table 4: Recommended Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[8][12] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10] |
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][10]
-
Keep away from heat, sparks, and open flames.[13]
-
Use non-sparking tools.[8]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
Emergency Procedures
First-Aid Measures
Table 5: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [8][9] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |
Accidental Release Measures
-
Small Spills: Absorb with an inert material such as sand, earth, or vermiculite and place in a suitable container for disposal.[13]
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[13] Use non-sparking tools for cleanup.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Combustible liquid.[13] Hazardous decomposition products include carbon oxides.[14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[14] Do not allow the chemical to enter drains or waterways.[8] Contact a licensed professional waste disposal service.[14]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from acquisition to disposal.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. m.youtube.com [m.youtube.com]
- 4. oecd.org [oecd.org]
- 5. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 6. oecd.org [oecd.org]
- 7. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. wisnerbaum.com [wisnerbaum.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. download.basf.com [download.basf.com]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
Phenyl Formate: A Versatile Reagent for the Formylation of Primary Amines
Application Note AP-CHEM-2025-01
Introduction
N-formylation is a fundamental chemical transformation in organic synthesis, serving as a crucial step in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. The resulting formamides are not only stable protecting groups for primary and secondary amines but also valuable intermediates in various synthetic routes. Among the diverse range of formylating agents available, phenyl formate has emerged as a convenient and effective reagent for this purpose. It offers a milder alternative to some traditional formylating agents and can be employed under various reaction conditions to achieve high yields of the desired N-formylated products. This document provides detailed protocols and data for the use of this compound as a formylating agent for primary amines, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The formylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a phenoxide ion as a leaving group and yielding the corresponding N-formylated amine (formamide).
Data Presentation
The following table summarizes the reaction conditions and outcomes for the N-formylation of various primary amines using this compound.
| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | N-Benzylformamide | 4 | Room Temp. | 92 |
| 2 | Aniline | N-Phenylformamide (Formanilide) | 6 | Room Temp. | 88 |
| 3 | p-Toluidine | N-(p-tolyl)formamide | 5 | Room Temp. | 90 |
| 4 | n-Butylamine | N-Butylformamide | 3 | Room Temp. | 95 |
| 5 | Cyclohexylamine | N-Cyclohexylformamide | 3.5 | Room Temp. | 93 |
Experimental Protocols
This section details the general procedure for the N-formylation of a primary amine using this compound. Researchers should note that reaction times and purification methods may need to be optimized for specific substrates.
Protocol 1: General Procedure for N-Formylation of Primary Amines
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (0.5 M solution of the amine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
To this solution, add this compound (1.2 eq) followed by triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined based on the polarity of the starting amine and the product formamide.
-
Upon completion of the reaction (as indicated by the disappearance of the starting amine on TLC), remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-formylated product.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-formylation of a primary amine with this compound.
Caption: Mechanism of N-formylation of a primary amine with this compound.
Experimental Workflow
The diagram below outlines the general workflow for the N-formylation of a primary amine using this compound.
Caption: General experimental workflow for N-formylation with this compound.
Application Notes and Protocols: Palladium-Catalyzed Carbonylation Using Phenyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, enabling the introduction of a carbonyl group into various organic molecules. Traditionally, these reactions have relied on the use of highly toxic and gaseous carbon monoxide (CO). The use of phenyl formate as a CO surrogate represents a significant advancement in this field, offering a safer and more convenient alternative for laboratory-scale synthesis.[1][2][3] this compound decomposes under basic conditions to generate CO in situ, avoiding the need for specialized equipment to handle CO gas.[1][2][3] This methodology has been successfully applied to the carbonylation of aryl, alkenyl, and allyl halides, as well as in the synthesis of esters, amides, and various heterocyclic compounds.[1][4][5][6]
The key advantages of using this compound as a CO surrogate include:
-
Enhanced Safety: Eliminates the handling of toxic carbon monoxide gas.[1][2]
-
Operational Simplicity: this compound is a liquid that can be easily handled and measured, simplifying the experimental setup.[3]
-
Mild Reaction Conditions: The reactions often proceed under milder conditions of temperature and pressure compared to traditional carbonylation methods.[1][2]
-
Broad Substrate Scope and Functional Group Tolerance: The method is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.[1][2]
Reaction Mechanism and Workflow
The generally accepted mechanism for the palladium-catalyzed carbonylation using this compound involves a few key steps. Initially, a base, such as triethylamine (NEt₃), facilitates the decarbonylation of this compound to produce carbon monoxide and phenol in situ.[1][2] The generated CO then enters the palladium catalytic cycle. The cycle starts with the oxidative addition of an organic halide (R-X) to a Pd(0) species. The resulting arylpalladium(II) complex undergoes CO insertion to form an acylpalladium(II) intermediate. This intermediate can then react with a nucleophile (e.g., an alcohol or amine) or undergo reductive elimination with the previously generated phenol to yield the carbonylated product and regenerate the Pd(0) catalyst.[1][2]
Figure 1: Proposed catalytic cycle for palladium-catalyzed carbonylation using this compound.
A general workflow for performing this reaction involves the careful mixing of the reagents under an inert atmosphere, followed by heating to the desired temperature.
Figure 2: A typical experimental workflow for palladium-catalyzed carbonylation with this compound.
The logical relationship between the key components of the reaction highlights the central role of the palladium catalyst in concert with the CO surrogate and base to facilitate the transformation of the substrate into the final product.
Figure 3: Logical relationships of the key components in the carbonylation reaction.
Quantitative Data Summary
The efficiency of the palladium-catalyzed carbonylation using this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Below is a summary of optimized conditions and substrate scope for the synthesis of phenyl esters from aryl halides.
Table 1: Optimization of Reaction Conditions for the Carbonylation of Bromobenzene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (12) | NaHCO₃ (2) | Toluene | 100 | 15 | 23[2] |
| 2 | Pd(OAc)₂ (3) | P(t-Bu)₃·HBF₄ (12) | NEt₃ (2) | CH₃CN | 80 | 15 | 99[1][2] |
| 3 | Pd(OAc)₂ (3) | Xantphos (6) | NEt₃ (2) | CH₃CN | 80 | 15 | 95[1] |
| 4 | PdCl₂(PPh₃)₂ (3) | - | NEt₃ (2) | CH₃CN | 80 | 15 | 78 |
Data synthesized from literature reports.[1][2]
Table 2: Substrate Scope for the Synthesis of Phenyl Esters
| Substrate (Aryl/Alkenyl Halide) | Product | Yield (%) |
| 4-Bromoanisole | Phenyl 4-methoxybenzoate | 98[1] |
| 4-Bromobenzaldehyde | Phenyl 4-formylbenzoate | 91[1] |
| 4'-Bromoacetophenone | Phenyl 4-acetylbenzoate | 97[1] |
| Methyl 4-bromobenzoate | Phenyl 4-(methoxycarbonyl)benzoate | 95[1] |
| 4-Bromobenzonitrile | Phenyl 4-cyanobenzoate | 96[1] |
| 2-Bromonaphthalene | Phenyl 2-naphthoate | 98[1] |
| 3-Bromopyridine | Phenyl nicotinate | 85[1] |
| (E)-β-Bromostyrene | Phenyl (E)-cinnamate | 92[1] |
Reactions were typically carried out with 1 equiv of substrate, 2 equiv of this compound, 2 equiv of NEt₃, 3 mol% of Pd(OAc)₂, and 12 mol% of P(t-Bu)₃·HBF₄ in CH₃CN at 80 °C for 15-20 h. Yields are for the isolated product.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Carbonylation of Aryl Halides with this compound
This protocol is a general guideline for the synthesis of phenyl esters from aryl halides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Aryl halide (substrate)
-
This compound
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.03 mmol, 3 mol%), P(t-Bu)₃·HBF₄ (0.12 mmol, 12 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile (5 mL) followed by this compound (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir for 15-20 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenyl ester.[1][2]
Protocol 2: Synthesis of Amides via Aminocarbonylation using this compound
This protocol can be adapted for the synthesis of amides by including an amine nucleophile.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Aryl halide (substrate)
-
Amine (nucleophile)
-
This compound
-
Triethylamine (NEt₃)
-
Anhydrous dioxane
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Addition of Reagents: Add anhydrous dioxane (4 mL), triethylamine (1.5 mmol, 1.5 equiv), and this compound (1.5 mmol, 1.5 equiv).
-
Reaction: Heat the mixture at 100 °C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up similarly to Protocol 1, with purification by column chromatography to yield the corresponding amide.
Note: Reaction conditions, including catalyst, ligand, base, solvent, temperature, and time, may require optimization for different substrates and nucleophiles. It is recommended to consult the primary literature for specific applications.
References
- 1. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using this compound as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
Application Notes and Protocols for N-formylation of Amines with Phenyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a fundamental chemical transformation in organic synthesis, serving as a crucial step in the production of a wide array of pharmaceuticals and agrochemicals. The formamide moiety is a key structural feature in many biologically active molecules and serves as a versatile intermediate for the synthesis of various nitrogen-containing compounds. While numerous reagents can effect N-formylation, phenyl formate has emerged as a practical and efficient formylating agent. This protocol details a solvent- and catalyst-free method for the N-formylation of primary and secondary amines using this compound at ambient temperature, offering a green and straightforward approach to this important reaction.
Principle and Advantages
The N-formylation of amines with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the phenoxide leaving group, which subsequently abstracts a proton from the nitrogen to yield the formylated amine and phenol as the byproduct.
This method offers several advantages over traditional formylation techniques:
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, obviating the need for heating or cooling.
-
Solvent-Free: The absence of a solvent simplifies the reaction setup and work-up, reduces waste, and aligns with the principles of green chemistry.
-
Catalyst-Free: This protocol does not require the use of a catalyst, which eliminates concerns about catalyst cost, toxicity, and removal from the final product.
-
High Yields: A broad range of amines can be formylated in excellent yields.
-
Simple Work-up: The product can be easily isolated and purified.
Experimental Protocols
General Procedure for N-formylation of Amines with this compound
Materials:
-
Amine (primary or secondary)
-
This compound
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a clean and dry round-bottom flask or vial, add the amine (1.0 mmol).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the reaction vessel.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-5 hours), add ethyl acetate to the reaction mixture.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by silica gel column chromatography to afford the pure N-formylated amine.
Data Presentation
The following tables summarize the reaction times and yields for the N-formylation of various primary and secondary amines using this compound under solvent- and catalyst-free conditions at room temperature.
Table 1: N-formylation of Primary Amines with this compound
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Aniline | 1 | 95 |
| 2 | 4-Methylaniline | 1 | 96 |
| 3 | 4-Methoxyaniline | 1.5 | 94 |
| 4 | 4-Chloroaniline | 2 | 92 |
| 5 | 4-Bromoaniline | 2 | 93 |
| 6 | 4-Nitroaniline | 5 | 85 |
| 7 | Benzylamine | 1 | 98 |
| 8 | Cyclohexylamine | 1.5 | 90 |
Table 2: N-formylation of Secondary Amines with this compound
| Entry | Amine | Time (h) | Yield (%) |
| 1 | N-Methylaniline | 3 | 91 |
| 2 | Diphenylamine | 5 | 88 |
| 3 | Dibenzylamine | 2.5 | 94 |
| 4 | Morpholine | 1 | 97 |
| 5 | Piperidine | 1 | 96 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the N-formylation of amines using this compound.
Caption: General workflow for the N-formylation of amines.
Reaction Mechanism
The diagram below outlines the logical relationship of the reaction mechanism.
Application Notes and Protocols: Phenyl Formate in the Synthesis of N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitrogen-containing heterocycles (N-heterocycles) is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals. Traditional methods for constructing these complex molecules can sometimes involve hazardous reagents or require specialized equipment. Phenyl formate has emerged as a versatile and convenient reagent in this field, primarily acting as an efficient in situ source of carbon monoxide (CO). This approach circumvents the need for handling pressurized CO gas and the use of autoclaves, making the synthesis of various N-heterocycles more accessible and often resulting in higher yields.[1][2][3][4][5][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in the palladium-catalyzed reductive cyclization of nitro compounds to afford valuable N-heterocycles, including indoles, oxazines, and carbazoles.
Core Applications and Advantages
This compound serves as a key reagent in palladium-catalyzed reductive cyclizations of organic nitro compounds. The in situ generation of carbon monoxide from this compound facilitates the reduction of the nitro group and subsequent cyclization to form the desired heterocyclic ring system.[1][2][3][4][7] This methodology offers several distinct advantages:
-
Enhanced Safety: Eliminates the need for high-pressure carbon monoxide gas cylinders and specialized autoclave equipment.[8]
-
Improved Yields: In many cases, the use of this compound leads to yields that are comparable to or even better than those achieved with pressurized CO.[1][3][7]
-
Simplified Procedure: Reactions can be conducted in standard laboratory glassware, such as pressure tubes.[6][8]
-
Broad Substrate Scope: The method is applicable to a variety of nitro-aromatic and nitro-alkene precursors for the synthesis of diverse heterocyclic structures.
Experimental Protocols
Synthesis of Indoles from o-Nitrostyrenes
This protocol describes the synthesis of substituted indoles via the reductive cyclization of o-nitrostyrenes using this compound as a CO surrogate.
Reaction Scheme:
o-Nitrostyrene derivative → Indole derivative (in the presence of Pd catalyst, this compound, Base)
Caption: General workflow for indole synthesis from o-nitrostyrenes.
Materials:
-
Substituted o-nitrostyrene
-
This compound (HCOOPh)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH3CN)2Cl2)
-
1,10-Phenanthroline (Phen)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Dimethylformamide (DMF), anhydrous (optional)
-
Glass pressure tube with a screw cap
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a glass pressure tube, add the substituted o-nitrostyrene (0.54 mmol, 1.0 equiv), bis(acetonitrile)palladium(II) chloride (1 mol%), and 1,10-phenanthroline (2.5 mol%).
-
Add anhydrous acetonitrile (10 mL) to the tube.
-
Add this compound (2.2 mmol, ~4 equiv) and triethylamine (0.29 mmol, ~0.5 equiv) to the reaction mixture.
-
Seal the pressure tube tightly with the screw cap.
-
Place the reaction tube in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indole derivative.
Synthesis of 3,6-dihydro-2H-[1][2]-Oxazines from Nitroarenes and Dienes
This protocol details the synthesis of 3,6-dihydro-2H-[1][2]-oxazines through a palladium-catalyzed reaction of nitroarenes with conjugated dienes, utilizing this compound as the CO source.
Reaction Scheme:
Nitroarene + Conjugated Diene → 3,6-dihydro-2H-[1][2]-Oxazine (in the presence of Pd catalyst, this compound, Base)
Caption: Workflow for the synthesis of 3,6-dihydro-2H-[1][2]-oxazines.
Materials:
-
Substituted nitroarene
-
Conjugated diene
-
This compound (HCOOPh)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH3CN)2Cl2)
-
1,10-Phenanthroline (Phen)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Glass pressure tube with a screw cap
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a glass pressure tube, combine the nitroarene (0.54 mmol, 1.0 equiv), bis(acetonitrile)palladium(II) chloride (1 mol%), and 1,10-phenanthroline (2.5 mol%).
-
Add the conjugated diene (4.0 equiv) to the tube.
-
Add anhydrous acetonitrile (10 mL) as the solvent.
-
Introduce this compound (2.2 mmol, ~4 equiv) and triethylamine (0.27 mmol, ~0.5 equiv) to the reaction mixture.
-
Securely seal the pressure tube.
-
Heat the reaction mixture in an oil bath at 140 °C for the appropriate time (typically a few hours, monitoring by TLC is recommended).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to isolate the desired 3,6-dihydro-2H-[1][2]-oxazine.[1]
Synthesis of Carbazoles from o-Nitrobiphenyls
This protocol outlines the synthesis of carbazoles from o-nitrobiphenyls via a palladium-catalyzed reductive cyclization using this compound.
Reaction Scheme:
o-Nitrobiphenyl derivative → Carbazole derivative (in the presence of Pd catalyst, this compound, Base)
Caption: General scheme for the synthesis of carbazoles.
Materials:
-
Substituted o-nitrobiphenyl
-
This compound (HCOOPh)
-
Sodium tetrachloropalladate(II) (Na2[PdCl4])
-
1,10-Phenanthroline (Phen)
-
Sodium phosphate (Na3PO4)
-
Dimethylformamide (DMF), anhydrous
-
Glass pressure tube with a screw cap
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Add the o-nitrobiphenyl (0.54 mmol, 1.0 equiv), sodium tetrachloropalladate(II) (1 mol%), and 1,10-phenanthroline (5 mol%) to a glass pressure tube.
-
Add anhydrous dimethylformamide (10 mL).
-
Add this compound (2.4 mmol, ~4.4 equiv) and sodium phosphate (0.073 mmol, ~0.14 equiv) to the mixture.
-
Seal the pressure tube and heat the reaction at an appropriate temperature (e.g., 140-160 °C) for 5 hours.
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the pure carbazole.[9]
Data Presentation
The following tables summarize the yields of various N-heterocycles synthesized using this compound as a CO surrogate under palladium catalysis.
Table 1: Synthesis of Substituted Indoles from o-Nitrostyrenes
| Entry | Substituent on o-Nitrostyrene | Reaction Conditions | Yield (%) |
| 1 | H | B | 98 |
| 2 | 4-Me | B | 96 |
| 3 | 5-Me | B | 95 |
| 4 | 4-Cl | B | 97 |
| 5 | 5-Br | B | 94 |
| 6 | 4-CHO | C | 80 |
| 7 | 4-NO2 | C | 85 |
*Conditions B: 0.54 mmol nitrostyrene, 1 mol% Pd(CH3CN)2Cl2, 2.5 mol% Phen, 240 µL HCOOPh, 40 µL Et3N, in CH3CN (10 mL), at 140 °C for 3 h.[3][10] *Conditions C: 0.54 mmol nitrostyrene, 1 mol% Pd(CH3CN)2Cl2, 5 mol% Phen, 260 µL HCOOPh, 100 µL Et3N, in CH3CN + DMF (9+1 mL), at 100 °C for 6 h.[3][7][10]
Table 2: Synthesis of Substituted Indoles from β-Nitrostyrenes
| Entry | Substituent on β-Nitrostyrene | Yield (%) |
| 1 | α-Ph | 88 |
| 2 | α-(4-Me-Ph) | 90 |
| 3 | α-(4-Cl-Ph) | 85 |
| 4 | α-Ph, 5-Me | 87 |
Reaction conditions: 0.54 mmol nitrostyrene, 1 mol% PdCl2(CH3CN)2, 5 mol% Phen, 260 µL PhOC(O)H, 120 µL Et3N, in 10 mL CH3CN, at 140 °C for 4 h.[9]
Table 3: Synthesis of 3,6-dihydro-2H-[1][2]-Oxazines
| Entry | Nitroarene | Diene | Yield (%) | |---|---|---| | 1 | Nitrobenzene | 2,3-Dimethyl-1,3-butadiene | 92 | | 2 | 4-Chloronitrobenzene | 2,3-Dimethyl-1,3-butadiene | 90 | | 3 | 4-Methylnitrobenzene | Isoprene | 85 | | 4 | Nitrobenzene | Cyclopentadiene | 78 |
Reaction conditions: nitroarene (0.54 mmol), Pd(CH3CN)2Cl2 (1 mol%), Phen (2.5 mol%), diene (4 equiv), HCOOPh (2.2 mmol), Et3N (0.27 mmol), in CH3CN (10 mL) at 140 °C.[1]
Table 4: Synthesis of Substituted Carbazoles
| Entry | Substituent on o-Nitrobiphenyl | Yield (%) |
| 1 | H | 92 |
| 2 | 4'-Me | 95 |
| 3 | 4'-Cl | 90 |
| 4 | 4,4'-di-Me | 93 |
Reaction conditions: nitrobiphenyl (0.54 mmol), Na2[PdCl4] (1 mol%), Phen (5 mol%), HCOOPh (2.4 mmol), Na3PO4 (0.073 mmol) in DMF (10 mL) for 5 h.[9]
Conclusion
The use of this compound as a carbon monoxide surrogate in palladium-catalyzed reductive cyclizations offers a safe, efficient, and versatile platform for the synthesis of a wide range of N-heterocycles. The protocols and data presented herein demonstrate the broad applicability of this methodology for preparing indoles, oxazines, and carbazoles, which are important motifs in drug discovery and development. This approach represents a significant advancement in synthetic organic chemistry, providing a more accessible route to these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Synthesis of indoles by palladium-catalyzed reductive cyclization of β-nitrostyrenes with this compound as a CO surrogate [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE [tesidottorato.depositolegale.it]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
Phenyl Formate: A Versatile Reagent in Medicinal Chemistry Research
Introduction: Phenyl formate, a simple aromatic ester, has emerged as a valuable and versatile reagent in medicinal chemistry research. Its utility spans a range of applications, from the synthesis of complex nitrogen-containing heterocycles to the protection of amine functionalities during multi-step synthetic sequences. This document provides detailed application notes and protocols for the key uses of this compound, aimed at researchers, scientists, and drug development professionals.
N-Formylation of Amines
The introduction of a formyl group (-CHO) to an amine is a fundamental transformation in the synthesis of many pharmaceutically active compounds. Formamides are important intermediates and can also act as protecting groups for amines.[1] this compound serves as an effective and often mild formylating agent for a wide variety of primary and secondary amines, including aromatic and aliphatic substrates.[2][3] The reaction typically proceeds under catalyst- and solvent-free conditions, offering an environmentally benign and economically viable method for N-formylation.[2][4]
Quantitative Data for N-Formylation of Various Amines
| Entry | Amine Substrate | Formylating Agent | Conditions | Time | Yield (%) | Reference |
| 1 | Aniline | This compound | Neat, 60 °C | 30 min | 95 | [2] |
| 2 | 4-Methylaniline | This compound | Neat, 60 °C | 25 min | 97 | [2] |
| 3 | 4-Methoxyaniline | This compound | Neat, 60 °C | 20 min | 98 | [2] |
| 4 | 4-Chloroaniline | This compound | Neat, 60 °C | 45 min | 92 | [2] |
| 5 | 4-Nitroaniline | This compound | Neat, 60 °C | 2 h | 85 | [2] |
| 6 | Benzylamine | This compound | Neat, 60 °C | 15 min | 96 | [2] |
| 7 | Dibenzylamine | This compound | Neat, 80 °C | 2 h | 90 | [1] |
| 8 | Morpholine | This compound | Neat, 60 °C | 40 min | 94 | [2] |
| 9 | Piperidine | This compound | Neat, 60 °C | 35 min | 96 | [2] |
| 10 | n-Hexylamine | This compound | Neat, 60 °C | 50 min | 91 | [2] |
Experimental Protocol: General Procedure for N-Formylation of Amines using this compound
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol).
-
Add this compound (1.2 mmol, 1.2 equivalents).
-
Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-formylated product.
-
If necessary, the product can be further purified by column chromatography on silica gel or recrystallization.[2]
This compound as a Carbon Monoxide (CO) Surrogate
In medicinal chemistry, the construction of heterocyclic scaffolds is of paramount importance. Palladium-catalyzed carbonylation reactions are powerful tools for this purpose, but often require the use of toxic and difficult-to-handle carbon monoxide gas. This compound has emerged as a convenient and safe liquid CO surrogate, releasing carbon monoxide in situ under the reaction conditions.[5][6][7] This has been successfully applied to the synthesis of various N-heterocycles, including indoles, carbazoles, and oxazines, which are privileged structures in drug discovery.[7][8]
Quantitative Data for Palladium-Catalyzed Reductive Cyclization using this compound
| Entry | Substrate | Heterocyclic Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitrostyrene | Indole | PdCl₂(CH₃CN)₂ / Phenanthroline | Et₃N | CH₃CN | 100 | 6 | 92 | [6] |
| 2 | 2-Nitrobiphenyl | Carbazole | Na₂[PdCl₄] / Phenanthroline | Na₃PO₄ | DMF | 170 | 5 | 85 | [7][9] |
| 3 | Nitrobenzene & 2,3-Dimethyl-1,3-butadiene | 3,6-Dihydro-4,5-dimethyl-2-phenyl-2H-1,2-oxazine | PdCl₂(CH₃CN)₂ / Phenanthroline | Et₃N | CH₃CN | 140 | 4 | 95 | [5][8][10] |
| 4 | 1-Bromo-4-methoxybenzene | Phenyl 4-methoxybenzoate | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Et₃N | CH₃CN | 80 | 15 | 99 | [7] |
| 5 | 2-Bromo-6-methoxynaphthalene | Phenyl 6-methoxy-2-naphthoate | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Et₃N | CH₃CN | 80 | 18 | 91 | [7] |
Experimental Protocol: Synthesis of Indoles via Reductive Cyclization of 2-Nitrostyrenes
-
In a schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add PdCl₂(CH₃CN)₂ (0.01 mmol, 1 mol%) and 1,10-phenanthroline (0.05 mmol, 5 mol%).
-
Add the 2-nitrostyrene substrate (1.0 mmol) and the solvent (e.g., acetonitrile, 5 mL).
-
Add this compound (2.4 mmol, 2.4 equivalents) and triethylamine (Et₃N) (0.72 mmol, 0.72 equivalents) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.[6]
Formyl Group as an Amine Protecting Group
In multi-step organic synthesis, particularly in peptide synthesis, the protection of amine functionalities is crucial to prevent unwanted side reactions. The formyl group can serve as an effective protecting group for amines. The N-formylation is the protection step, and subsequent deprotection regenerates the free amine.
Deprotection of N-Formyl Groups
The removal of the N-formyl group can be achieved under various conditions, depending on the stability of the rest of the molecule.
-
Acidic Hydrolysis: Treatment with dilute aqueous acid (e.g., HCl in water or methanol) can cleave the formamide bond. However, this method may not be suitable for acid-labile substrates.[11][12]
-
Basic Hydrolysis: Strong basic conditions can also effect deprotection, though this may lead to side reactions in some cases.
-
Hydroxylamine: A milder method involves the use of hydroxylamine hydrochloride in a suitable solvent, which can selectively remove the formyl group.[11]
-
Enzymatic Deprotection: In specific cases, enzymes such as acylases can be used for the chemoselective deprotection of N-formyl groups under very mild conditions.[13]
Experimental Protocol: Deprotection of N-Formyl Group using Hydroxylamine Hydrochloride
-
Dissolve the N-formylated compound (1.0 mmol) in a suitable solvent (e.g., methanol).
-
Add hydroxylamine hydrochloride (5.0 mmol, 5.0 equivalents).
-
If necessary, a mild base like sodium acetate can be added to partially neutralize the hydrochloride salt.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
The residue can be taken up in water and the pH adjusted to isolate the deprotected amine.
-
Further purification can be achieved by extraction or chromatography.[11]
This compound in Biochemical Assays
While this compound is not a commonly reported substrate for routine serine protease assays, in principle, it could be hydrolyzed by serine proteases like chymotrypsin, which exhibit broad esterase activity.[14][15][16] The hydrolysis would yield phenol and formic acid. However, more specific and sensitive fluorogenic or chromogenic substrates are typically employed for these assays.[17][18][19] There is no substantial evidence in the reviewed literature to suggest that this compound is a standard or preferred substrate for serine protease inhibition studies.
Conclusion
This compound is a readily available, versatile, and efficient reagent with significant applications in medicinal chemistry research. Its utility as a mild formylating agent for amines and as a safe and practical source of carbon monoxide in palladium-catalyzed reactions makes it an invaluable tool for the synthesis of a wide array of molecules of pharmaceutical interest. The use of the formyl group as a protecting group for amines further extends its applicability in complex multi-step syntheses. The protocols and data presented herein provide a comprehensive guide for researchers looking to incorporate this compound into their synthetic strategies.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 12. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of hydrolysis by serine proteases: direct determination of the pKa's of aspartyl-102 and aspartyl-194 in bovine trypsin using difference infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Synthesis and characterization of a bioluminogenic substrate for alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
Application Notes and Protocols: Reductive Cyclization of Nitro Compounds with Phenyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive cyclization of nitro compounds is a powerful transformation in synthetic organic chemistry for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. A significant advancement in this area is the use of phenyl formate as a carbon monoxide (CO) surrogate.[1][2] This method avoids the need for hazardous, high-pressure CO gas and specialized autoclave equipment, making the synthesis of N-heterocycles more accessible and safer for standard laboratory settings.[1][3] this compound, in the presence of a base, decomposes in situ to generate CO, which then participates in a palladium-catalyzed reductive cyclization of a suitably positioned nitro group.[3][4] This methodology has been successfully applied to the synthesis of various heterocyclic systems, including indoles, carbazoles, and oxazines, often with yields comparable or even superior to those obtained using pressurized CO.[2][3]
Key Advantages of Using this compound:
-
Enhanced Safety: Eliminates the handling of toxic, pressurized carbon monoxide gas.[1]
-
Operational Simplicity: Reactions can be performed in standard laboratory glassware, such as sealed pressure tubes, circumventing the need for specialized autoclaves.[1][2]
-
High Efficiency: Often provides excellent yields of the desired heterocyclic products.[3]
-
Broad Substrate Scope: Applicable to the synthesis of a variety of N-heterocycles.[2]
-
Mild Reaction Conditions: The in situ generation of CO allows for controlled reaction conditions.[5]
Reaction Mechanism
The reductive cyclization using this compound involves two main processes: the base-mediated decomposition of this compound to generate carbon monoxide and the subsequent palladium-catalyzed reductive cyclization of the nitro compound.
-
CO Generation: this compound, in the presence of a base (e.g., triethylamine or sodium phosphate), undergoes decarbonylation to produce CO and phenol.[3][4]
-
Palladium Catalysis: The generated CO reduces a palladium(II) precatalyst to an active palladium(0) species. This Pd(0) complex then reacts with the nitro compound to initiate the reductive cyclization cascade, ultimately leading to the formation of the N-heterocycle and regenerating the active palladium catalyst. The overall process results in the nitro group being reduced and cyclizing with another functional group within the molecule, with CO being oxidized to CO2 as the stoichiometric byproduct.[2][4]
Data Presentation
Table 1: Synthesis of Indoles from o-Nitrostyrenes
| Entry | Substrate (o-Nitrostyrene) | Product (Indole) | Conditions | Yield (%) | Reference |
| 1 | 2-Nitrostyrene | 2-Methylindole | A | 95 | [2] |
| 2 | β-Methyl-2-nitrostyrene | 2,3-Dimethylindole | B | 88 | [2] |
| 3 | 5-Chloro-2-nitrostyrene | 5-Chloro-2-methylindole | B | 92 | [2] |
| 4 | 5-Formyl-2-nitrostyrene | 2-Methylindole-5-carbaldehyde | C | 75 | [2] |
-
Conditions A: 0.54 mmol nitrostyrene, 1 mol % Pd(CH₃CN)₂Cl₂, 2.5 mol % Phen, 240 µL (2.2 mmol) HCOOPh, 40 µL (0.29 mmol) Et₃N, in CH₃CN (10 mL), 140 °C for 3 h.[2]
-
Conditions B: 0.54 mmol nitrostyrene, 1 mol % Pd(CH₃CN)₂Cl₂, 2.5 mol % Phen, 240 µL (2.2 mmol) HCOOPh, 40 µL (0.29 mmol) Et₃N, in CH₃CN (10 mL), 140 °C for 3 h.[2]
-
Conditions C: 0.54 mmol nitrostyrene, 1 mol % Pd(CH₃CN)₂Cl₂, 5 mol % Phen, 260 µL (2.38 mmol) HCOOPh, 100 µL (0.72 mmol) Et₃N, in CH₃CN + DMF (9+1 mL), at 100 °C for 6 h.[2]
Table 2: Synthesis of Carbazoles from o-Nitrobiphenyls
| Entry | Substrate (o-Nitrobiphenyl) | Product (Carbazole) | Yield (%) | Reference |
| 1 | 2-Nitrobiphenyl | 9H-Carbazole | 92 | [4] |
| 2 | 4-Methyl-2'-nitrobiphenyl | 2-Methyl-9H-carbazole | 85 | [4] |
| 3 | 4'-Methoxy-2-nitrobiphenyl | 3-Methoxy-9H-carbazole | 91 | [4] |
| 4 | 4-Formyl-2'-nitrobiphenyl | 9H-Carbazole-2-carbaldehyde | 80 | [2] |
-
General Conditions: nitrobiphenyl (0.54 mmol), Na₂[PdCl₄] 1 mol %, Phen 5 mol %, HCOOPh 2.4 mmol, Na₃PO₄ 7.3 × 10⁻² mmol in DMF (10 mL), at 170 °C for 5 h.[2]
Experimental Protocols
General Procedure for the Synthesis of Indoles from o-Nitrostyrenes
Materials:
-
Substituted o-nitrostyrene
-
This compound (HCOOPh)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
1,10-Phenanthroline (Phen)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Dimethylformamide (DMF), anhydrous (for specific substrates)
-
Thick-walled glass pressure tube with a screw cap
-
Standard Schlenk line equipment for inert atmosphere operations
Protocol (Conditions B):
-
To a thick-walled glass pressure tube equipped with a magnetic stir bar, add the o-nitrostyrene (0.54 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (1.4 mg, 0.0054 mmol, 0.01 equiv), and 1,10-phenanthroline (2.4 mg, 0.0135 mmol, 0.025 equiv).
-
The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of vacuum and backfill.
-
Under the inert atmosphere, add anhydrous acetonitrile (10 mL).
-
Add this compound (240 µL, 2.2 mmol, ~4 equiv) and triethylamine (40 µL, 0.29 mmol, ~0.5 equiv) via syringe.
-
Securely seal the pressure tube with the screw cap.
-
Place the reaction vessel in a preheated oil bath at 140 °C and stir for 3 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Carefully open the tube and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure indole product.
General Procedure for the Synthesis of Carbazoles from o-Nitrobiphenyls
Materials:
-
Substituted o-nitrobiphenyl
-
This compound (HCOOPh)
-
Sodium tetrachloropalladate(II) (Na₂[PdCl₄])
-
1,10-Phenanthroline (Phen)
-
Sodium phosphate (Na₃PO₄)
-
Dimethylformamide (DMF), anhydrous
-
Thick-walled glass pressure tube with a screw cap
-
Standard Schlenk line equipment for inert atmosphere operations
Protocol:
-
In a thick-walled glass pressure tube containing a magnetic stir bar, add the o-nitrobiphenyl (0.54 mmol, 1.0 equiv), Na₂[PdCl₄] (1.6 mg, 0.0054 mmol, 0.01 equiv), 1,10-phenanthroline (4.9 mg, 0.027 mmol, 0.05 equiv), and sodium phosphate (12 mg, 0.073 mmol, ~0.14 equiv).
-
Under an inert atmosphere, add anhydrous DMF (10 mL) to the tube.
-
Add this compound (265 µL, 2.4 mmol, ~4.4 equiv) via syringe.
-
Tightly seal the pressure tube with the screw cap.
-
Heat the reaction mixture in an oil bath at 170 °C for 5 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude material is purified by flash column chromatography on silica gel to yield the desired carbazole.[2][4]
Visualizations
Caption: Proposed mechanism for the reductive cyclization.
Caption: General experimental workflow for the reaction.
References
- 1. This compound as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide † [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. air.unimi.it [air.unimi.it]
- 5. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Carbonylation Reactions Without Pressurized Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition-metal-catalyzed carbonylation reactions are fundamental transformations in organic synthesis, providing efficient routes to valuable carbonyl-containing compounds such as carboxylic acids, esters, amides, and ketones.[1][2] However, the use of highly toxic and flammable carbon monoxide (CO) gas, often under high pressure, presents significant safety concerns and requires specialized equipment, limiting its broad application in academic and industrial research laboratories.[3][4] To circumvent these challenges, the development of methods that utilize carbon monoxide surrogates for in situ CO generation has gained considerable attention.[3][5] These "CO-free" carbonylation techniques offer safer and more convenient alternatives without compromising synthetic efficiency.[6]
This document provides detailed application notes and experimental protocols for conducting carbonylation reactions without the need for pressurized CO gas. It is intended for researchers, scientists, and professionals in drug development who are seeking practical and safer methods for the synthesis of carbonyl compounds.
Advantages of CO-Free Carbonylation
-
Enhanced Safety: Eliminates the handling of toxic and flammable CO gas.
-
Operational Simplicity: Avoids the need for high-pressure reactors (autoclaves).[4][7]
-
Broad Applicability: A wide range of CO surrogates are available, catering to various reaction types and substrate scopes.[8]
-
Green Chemistry: Many approaches utilize readily available and less hazardous reagents, aligning with the principles of sustainable chemistry.[4][9]
Common Carbon Monoxide Surrogates
A variety of solid and liquid compounds have been developed to serve as reliable sources of carbon monoxide in situ. The choice of surrogate often depends on the specific reaction, catalyst system, and desired reaction conditions.
Formic Acid and Derivatives: Formic acid is an inexpensive and readily available liquid that can release CO upon dehydration.[4][10] Its derivatives, such as N-formylsaccharin and 2,4,6-trichlorophenyl formate, are stable crystalline solids that decompose to generate CO under specific conditions, often triggered by a base.
N,N-Dimethylformamide (DMF): DMF, a common organic solvent, can also serve as a CO surrogate in certain palladium-catalyzed carbonylation reactions.[3]
Carbon Dioxide (CO2): As an abundant, inexpensive, and non-toxic C1 source, CO2 has emerged as a promising surrogate for CO in reductive carbonylation processes.[8][9]
Other Surrogates: Metal carbonyls, oxalyl chloride, and chloroform have also been employed as CO precursors in specific synthetic contexts.[4][8]
Experimental Workflows and Signaling Pathways
The general workflow for a CO-free carbonylation reaction involves the in situ generation of carbon monoxide from a surrogate, which is then incorporated into the catalytic cycle.
Caption: General workflow for a typical CO-free carbonylation experiment.
A key aspect of these reactions is the catalytic cycle, which is exemplified below for a palladium-catalyzed process.
Caption: A simplified representation of a palladium-catalyzed carbonylation cycle.
In some advanced setups, a two-chamber system is employed to separate the CO generation from the carbonylation reaction, allowing for greater control.[11][12]
Caption: Diagram of a two-chamber system for controlled CO generation and reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for various CO-free carbonylation reactions, allowing for easy comparison of different methods.
Table 1: Palladium-Catalyzed Aminocarbonylation of Aryl Halides
| Entry | Aryl Halide | Amine | CO Surrogate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | N-Formylsaccharin | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | Bromobenzene | Benzylamine | 2,4,6-Trichlorothis compound | Pd(OAc)₂ | Et₃N | Dioxane | 110 | 16 | 85 |
| 3 | 4-Iodotoluene | Piperidine | DMF | PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 24 | 78 |
Table 2: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides
| Entry | Aryl Halide | Alcohol | CO Surrogate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Methanol | Formic Acid | Pd(OAc)₂ | Xantphos | DBU | Acetonitrile | 80 | 18 | 88 |
| 2 | 1-Iodonaphthalene | Phenol | This compound | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | 100 | 12 | 90 |
| 3 | 3-Bromopyridine | Ethanol | CO₂ (with silane) | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
Table 3: Nickel-Catalyzed Carbonylative Coupling Reactions
| Entry | Substrate 1 | Substrate 2 | CO Surrogate | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Acetate | Alkyl Zinc Reagent | tert-Butyl Isocyanide | NiCl₂(dme) | - | THF | 60 | 12 | 82 |
| 2 | Alkyne | Formic Acid | Formic Acid | Ni(cod)₂ | P(OPh)₃ | Toluene | 100 | 24 | 79 |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Aminocarbonylation using N-Formylsaccharin
This protocol describes the synthesis of N-phenylbenzamide from iodobenzene and aniline using N-formylsaccharin as the CO surrogate.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Aniline (1.2 mmol, 112 mg)
-
N-Formylsaccharin (1.5 mmol, 317 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, potassium carbonate, and N-formylsaccharin.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by iodobenzene and aniline via syringe.
-
Seal the tube tightly and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired amide.
Protocol 2: Palladium-Catalyzed Alkoxycarbonylation using Formic Acid
This protocol details the synthesis of methyl 4-methoxybenzoate from 4-bromoanisole and methanol using formic acid as the CO source.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Methanol (5.0 mmol, 160 mg, 0.2 mL)
-
Formic acid (2.0 mmol, 92 mg, 0.075 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)
-
Xantphos (0.036 mmol, 21 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 mmol, 380 mg, 0.37 mL)
-
Anhydrous acetonitrile (4 mL)
-
Sealed pressure tube
-
Magnetic stirrer and heating block
Procedure:
-
In a sealed pressure tube, combine palladium(II) acetate and Xantphos.
-
Add anhydrous acetonitrile and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 4-bromoanisole, methanol, formic acid, and DBU to the tube.
-
Seal the tube securely and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
Cool the reaction to room temperature and carefully vent the tube.
-
Dilute the reaction mixture with diethyl ether (25 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: ethyl acetate/petroleum ether) to yield the pure ester.
Protocol 3: Nickel-Catalyzed Hydrocarboxylation of Alkynes using Formic Acid
This protocol describes the synthesis of α,β-unsaturated carboxylic acids from alkynes using formic acid as the carbonyl source, as reported by Shang and Fu.[1]
Materials:
-
Alkyne (e.g., phenylacetylene, 0.5 mmol, 51 mg)
-
Formic acid (1.5 mmol, 69 mg, 0.057 mL)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 0.05 mmol, 13.7 mg)
-
Triphenyl phosphite (P(OPh)₃, 0.1 mmol, 31 mg)
-
Anhydrous toluene (2 mL)
-
Glovebox or Schlenk line
-
Sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox or using Schlenk techniques, add Ni(cod)₂ and triphenyl phosphite to a dry sealed vial.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the alkyne and formic acid to the vial.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 24 hours.
-
After cooling, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by chromatography to obtain the α,β-unsaturated carboxylic acid.[1]
Conclusion
The use of carbon monoxide surrogates provides a powerful and practical solution for performing carbonylation reactions without the hazards associated with pressurized CO gas. The methods and protocols outlined in this document offer a starting point for researchers to explore and implement these safer alternatives in their synthetic endeavors, from small-scale laboratory synthesis to process development in the pharmaceutical industry. The continued development of novel CO surrogates and catalytic systems will further expand the scope and utility of these important transformations.[1][13]
References
- 1. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Carbonylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbon Monoxide Surrogate Reagents | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in Cu-catalyzed carbonylation with CO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Phenyl Formate as a Carbon Monoxide Surrogate in Palladium-Catalyzed Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole scaffolds are a cornerstone in medicinal chemistry and drug development, necessitating efficient and versatile synthetic methodologies. A significant advancement in indole synthesis involves the use of phenyl formate as a convenient and effective carbon monoxide (CO) surrogate in palladium-catalyzed reductive cyclization of nitro compounds. This approach circumvents the need for handling pressurized, toxic CO gas, making the synthesis more accessible and safer for standard laboratory settings. This document provides detailed application notes and experimental protocols for the synthesis of indoles from β-nitrostyrenes and o-nitrostyrenes using this compound, supported by quantitative data and mechanistic diagrams.
Introduction: The Role of this compound
Traditional indole syntheses, such as the Fischer and Bischler-Möhlau methods, are cornerstones of heterocyclic chemistry. However, modern synthetic challenges demand methodologies with broad functional group tolerance, high atom economy, and enhanced safety profiles. The palladium-catalyzed reductive cyclization of organic nitro compounds is an appealing strategy, as it often utilizes readily available starting materials and generates CO₂ as the only stoichiometric byproduct.[1]
The primary obstacle to the widespread adoption of this method has been the requirement for high-pressure carbon monoxide gas.[2] this compound has emerged as an excellent solution, serving as a liquid CO surrogate that decomposes under basic conditions to release CO in situ.[2][3] This allows the reactions to be performed in simple sealed glass pressure tubes instead of specialized high-pressure autoclaves.[1] this compound is particularly effective, often leading to higher yields compared to reactions using pressurized CO or other formate esters.[1][2]
Palladium-Catalyzed Reductive Cyclization Using this compound
This compound is principally used in the palladium-catalyzed synthesis of indoles from two main classes of substrates: β-nitrostyrenes and o-nitrostyrenes. The general transformation involves the reductive cyclization of the nitro group with a neighboring functionality, driven by carbon monoxide generated from this compound.
Mechanism of Action
The reaction proceeds through a multi-step catalytic cycle. The key steps involve the base-catalyzed decomposition of this compound to generate carbon monoxide, which then reduces a palladium(II) precursor to the active palladium(0) catalyst. The Pd(0) complex then activates the nitro group of the substrate, initiating a cascade of reduction and cyclization steps to form the indole ring.
Synthesis of Indoles from β-Nitrostyrenes
The reductive cyclization of β-nitrostyrenes using this compound provides a direct route to various substituted indoles. The success of this reaction is notably dependent on the substitution pattern of the starting material. Good to excellent yields are typically obtained when the nitrostyrene bears an aryl substituent at the α-position.[2][4] In cases where no α-substituent is present, yields may be lower due to base-catalyzed polymerization of the starting material.[4][5]
The following table summarizes the yields for the synthesis of various indoles from β-nitrostyrenes under optimized conditions.
| Entry | Substrate (β-Nitrostyrene) | Product (Indole) | Yield (%) | Reference |
| 1 | α-Phenyl-β-nitrostyrene | 3-Phenyl-1H-indole | 89 | [4] |
| 2 | α-(p-Tolyl)-β-nitrostyrene | 3-(p-Tolyl)-1H-indole | 91 | [4] |
| 3 | α-(p-Methoxyphenyl)-β-nitrostyrene | 3-(p-Methoxyphenyl)-1H-indole | 85 | [4] |
| 4 | α-Phenyl-β-methyl-β-nitrostyrene | 2-Methyl-3-phenyl-1H-indole | 47 | [4] |
| 5 | β-Nitrostyrene | 1H-Indole | Fair Yield | [2] |
| 6 | β-Methyl-β-nitrostyrene | 2-Methyl-1H-indole | 39 (selectivity) | [4] |
This protocol details a representative synthesis from an α-aryl-β-nitrostyrene.
Materials:
-
α-Phenyl-β-nitrostyrene (0.54 mmol, 1.0 equiv)
-
PdCl₂(CH₃CN)₂ (0.0054 mmol, 1 mol%)
-
1,10-Phenanthroline (Phen) (0.027 mmol, 5 mol%)
-
This compound (PhOC(O)H) (260 μL)
-
Triethylamine (Et₃N) (120 μL)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Glass pressure tube with a screw cap
Procedure:
-
To a glass pressure tube, add α-phenyl-β-nitrostyrene, PdCl₂(CH₃CN)₂, and 1,10-phenanthroline.
-
Add 10 mL of anhydrous acetonitrile to the tube.
-
Add this compound and triethylamine to the reaction mixture.
-
Securely seal the pressure tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 4 hours.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Carefully open the tube and evaporate the solvent under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel. Elute with a hexane/ethyl acetate mixture, adding 1-2% triethylamine to the eluent to prevent product decomposition on the acidic silica gel.
-
Combine the fractions containing the product and evaporate the solvent to yield 3-phenyl-1H-indole as a white solid.
Synthesis of Indoles from o-Nitrostyrenes
The reaction using o-nitrostyrenes is also highly effective and can tolerate a wide range of functional groups. This compound has been shown to be the most effective CO source for this transformation, providing excellent yields.[2]
The table below presents the yields for indole synthesis from various o-nitrostyrenes using this compound.
| Entry | Substrate (o-Nitrostyrene) | Product (Indole) | Yield (%) | Reference |
| 1 | Methyl (Z)-2-nitro-β-phenylcinnamate | Methyl 3-phenyl-1H-indole-2-carboxylate | 94 | [6] |
| 2 | (E)-1-(2-Nitrophenyl)-2-phenylethene | 2-Phenyl-1H-indole | 91 | [6] |
| 3 | (E)-1-Methoxy-4-(2-(2-nitrophenyl)vinyl)benzene | 2-(4-Methoxyphenyl)-1H-indole | 92 | [6] |
| 4 | (E)-2-(2-(2-Nitrophenyl)vinyl)pyrrole | 2-(1H-Pyrrol-2-yl)-1H-indole | 85 | [6] |
| 5 | (E)-4-(2-(2-Nitrophenyl)vinyl)benzaldehyde | 2-(4-Formylphenyl)-1H-indole | 88 | [6] |
Materials:
-
Substituted o-nitrostyrene (0.54 mmol, 1.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.0054 mmol, 1 mol%)
-
1,10-Phenanthroline (Phen) (0.0135 mmol, 2.5 mol%)
-
This compound (HCOOPh) (240 μL)
-
Triethylamine (Et₃N) (40 μL)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
Procedure:
-
In a glass pressure tube, combine the o-nitrostyrene substrate, Pd(CH₃CN)₂Cl₂, and 1,10-phenanthroline.
-
Add 10 mL of anhydrous acetonitrile.
-
Add this compound and triethylamine.
-
Seal the tube and heat the mixture at 140 °C for 3 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired indole product.
Alternative Methods: Fischer and Bischler-Möhlau Syntheses
While this compound is a key reagent in the palladium-catalyzed methods described above, it is not used in the classical Fischer and Bischler-Möhlau indole syntheses. These historical methods remain important and proceed via entirely different mechanisms.
-
Fischer Indole Synthesis: Discovered in 1883, this reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions (Brønsted or Lewis acids).[7][8] The mechanism involves the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement.[7][9]
-
Bischler-Möhlau Indole Synthesis: This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[2][10] The reaction typically requires harsh conditions, though milder protocols have been developed.[2] The mechanism involves the initial formation of an α-anilino-acetophenone intermediate, followed by cyclization and aromatization.[10]
Conclusion
This compound serves as a highly practical and efficient CO surrogate for the palladium-catalyzed synthesis of indoles from nitrostyrene precursors. This methodology offers a safer and more accessible alternative to using pressurized carbon monoxide, often providing superior yields and tolerating a broad array of functional groups. The detailed protocols provided herein offer a robust starting point for researchers in academia and industry to apply this modern technique for the synthesis of pharmaceutically relevant indole scaffolds. While distinct from classical methods like the Fischer and Bischler-Möhlau syntheses, the this compound-based approach represents a significant and valuable tool in the synthetic chemist's arsenal.
References
- 1. Use of this compound as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: Avoiding the Use of Autoclaves and Pressurized Gases [mdpi.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Fischer_indole_synthesis [chemeurope.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Enzymatic Synthesis of Formate Esters Using Lipases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of formate esters, valuable intermediates in the fragrance, flavor, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high selectivity and minimizing byproduct formation.[1][2][3][4]
Introduction to Lipase-Catalyzed Formate Ester Synthesis
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous conditions, the equilibrium shifts to favor synthesis reactions, such as esterification.[5] This characteristic is harnessed for the production of formate esters through the direct esterification of formic acid with an alcohol.
The enzymatic approach circumvents the harsh conditions (high temperatures and pressures) and the use of strong acid catalysts associated with chemical synthesis, leading to a more sustainable process with easier product purification.[1][6] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, significantly reducing the overall process cost.[3][4][7]
Reaction Mechanism
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The reaction is initiated by the nucleophilic attack of the serine residue in the lipase's active site on the carbonyl carbon of formic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol attacks the acyl-enzyme complex, leading to the formation of the formate ester and regeneration of the free enzyme.[1][6][8]
Caption: Lipase-catalyzed esterification mechanism.
Optimization of Reaction Parameters
The efficiency of lipase-catalyzed formate ester synthesis is influenced by several key parameters. Optimization of these factors is crucial for maximizing the conversion yield. The following sections summarize the optimal conditions identified in various studies, primarily focusing on the synthesis of octyl formate and phenethyl formate using the highly effective immobilized lipase, Novozym 435.[1][4]
Enzyme Selection
While several lipases are commercially available, Novozym 435, an immobilized Candida antarctica lipase B, consistently demonstrates superior performance in the synthesis of formate esters, exhibiting significantly higher conversion rates compared to other lipases like Lipozyme RM IM and Lipozyme TL IM.[1]
| Lipase | Substrate | Conversion (%) |
| Novozym 435 | Octyl Formate | 33.23 |
| Lipozyme RM IM | Octyl Formate | 1.28 |
| Lipozyme TL IM | Octyl Formate | 2.09 |
| Initial screening conditions: 5 g/L enzyme, 1:1 molar ratio of formic acid to octanol, 30°C in n-hexane.[1] |
Enzyme Concentration
The concentration of the lipase directly impacts the reaction rate. An increase in enzyme concentration generally leads to a higher conversion yield up to a certain point, after which the increase may plateau or slightly decrease. For both octyl formate and phenethyl formate synthesis, an optimal Novozym 435 concentration of 15 g/L has been identified.[1][4]
| Novozym 435 Conc. (g/L) | Octyl Formate Conversion (%)[1] |
| 5 | 33.23 |
| 10 | 65.64 |
| 15 | 70.55 |
| 20 | 65.49 |
| 25 | - |
| 30 | - |
Molar Ratio of Substrates
The molar ratio of formic acid to alcohol is a critical factor. Due to the reversible nature of esterification, an excess of one of the substrates, typically the alcohol, is used to shift the equilibrium towards product formation.
| Formic Acid:Alcohol Molar Ratio | Octyl Formate Conversion (%)[1][6] | Phenethyl Formate Conversion (%)[4] |
| 1:1 | 70.55 | ~65 |
| 1:3 | 76.17 | ~70 |
| 1:5 | 76.07 | ~73 |
| 1:7 | 80.71 | - |
| 1:9 | 78.60 | - |
| 1:11 | 76.40 | - |
Optimal ratios were found to be 1:7 for octyl formate and 1:5 for phenethyl formate.
Reaction Temperature
Lipases are sensitive to temperature, with activity increasing up to an optimum before denaturation occurs at higher temperatures. For formate ester synthesis using Novozym 435, the optimal reaction temperature is consistently reported to be 40°C .[1][4][6][9]
| Temperature (°C) | Octyl Formate Conversion (%)[1][6] | Phenethyl Formate Conversion (%)[9] |
| 20 | 77.10 | 70.11 |
| 30 | 80.71 | 71.40 |
| 40 | 81.96 | 73.64 |
| 50 | 78.71 | 70.05 |
Solvent Selection
The choice of solvent can significantly influence enzyme activity and reaction equilibrium. A study on octyl formate synthesis found that 1,2-dichloroethane provided the highest conversion yield.[1] For phenethyl formate, 1,2-dichloroethane also yielded the highest conversion, while toluene was noted as a suitable solvent for enabling enzyme recycling.[4]
| Solvent | Octyl Formate Conversion (%)[1] |
| n-Hexane | 81.96 |
| Tetrahydrofuran | 82.51 |
| Cyclohexane | 86.83 |
| n-Heptane | 86.91 |
| Iso-octane | 88.01 |
| 1,2-dichloroethane | 96.51 |
Experimental Protocols
The following protocols are generalized from published methods for the synthesis of formate esters using immobilized lipase.
General Protocol for Lipase-Catalyzed Formate Ester Synthesis
This protocol describes a typical batch reaction for the synthesis of a formate ester.
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Formic Acid
-
Alcohol (e.g., 1-octanol, phenethyl alcohol)
-
Anhydrous Organic Solvent (e.g., 1,2-dichloroethane, toluene, or n-hexane)
-
50 mL screw-capped vials or flasks
-
Orbital shaker incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare the reaction mixture in a 50 mL vial by dissolving formic acid and the corresponding alcohol in the chosen organic solvent to the desired final concentrations and molar ratio (e.g., 50 mM final substrate concentration).[9]
-
Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture to the desired concentration (e.g., 15 g/L).
-
Securely cap the vial and place it in an orbital shaker incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).[7]
-
Allow the reaction to proceed for the desired duration (e.g., 1-4 hours).
-
At the end of the reaction, stop the agitation and separate the immobilized enzyme from the reaction mixture by filtration or decantation.
-
Analyze the supernatant for the concentration of the formate ester product and remaining substrates using gas chromatography to determine the conversion yield.
Conversion Yield Calculation: Conversion (%) = ([Initial moles of formic acid - Final moles of formic acid] / Initial moles of formic acid) x 100
Protocol for Enzyme Reusability
The reusability of the immobilized lipase is a key advantage of this method.
Procedure:
-
Following the completion of a reaction cycle (Protocol 3.1, step 5), carefully recover the immobilized lipase by filtration.
-
Wash the recovered enzyme with fresh solvent (the same as used in the reaction) to remove any residual substrates and products.
-
Dry the enzyme beads under vacuum or by air drying.
-
Add the washed and dried enzyme to a fresh reaction mixture and commence the next reaction cycle under the same optimal conditions.
-
Repeat this process for multiple cycles, analyzing the product yield after each cycle to assess the enzyme's stability and performance over time. Novozym 435 has been shown to be reusable for at least 20 cycles with sustained high conversion yields.[4][7]
Experimental Workflow and Logic
The optimization of formate ester synthesis typically follows a systematic approach where one factor is varied at a time (OFAT) to determine its effect on the reaction yield.
Caption: One-Factor-at-a-Time (OFAT) optimization workflow.
Summary of Optimal Conditions for Formate Ester Synthesis
The table below summarizes the optimal conditions derived from various studies for achieving high conversion yields in the synthesis of formate esters using Novozym 435.
| Parameter | Octyl Formate | Phenethyl Formate | Methyl Formate |
| Lipase | Novozym 435[1] | Novozym 435[4] | Immobilized Candida rugosa lipase[3] |
| Enzyme Conc. | 15 g/L[1][7] | 15 g/L[4] | 4 g/L[3] |
| Molar Ratio (Acid:Alcohol) | 1:7[1][7] | 1:5[4] | 1:4[3] |
| Temperature | 40°C[1][7] | 40°C[4] | 40°C[3] |
| Solvent | 1,2-dichloroethane[1][7] | 1,2-dichloroethane[4] | n-hexane[3] |
| Max. Conversion | 96.51% [1][2][7] | 95.92% [4] | 30.22% [3] |
These notes and protocols provide a comprehensive guide for researchers to effectively utilize lipases for the synthesis of formate esters, contributing to the development of more sustainable and efficient chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.usm.my [eprints.usm.my]
- 4. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aryl Esters with Phenyl Formate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of aryl esters is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. Phenyl formate has emerged as a versatile and advantageous reagent in several synthetic strategies for accessing these valuable compounds. It can serve as a direct acylating agent or as an in situ source of carbon monoxide in palladium-catalyzed reactions, offering a safer alternative to the use of highly toxic CO gas. This document provides detailed protocols and application notes for the synthesis of aryl esters utilizing this compound, focusing on palladium-catalyzed carbonylation and transesterification methodologies.
Palladium-Catalyzed Carbonylation of Aryl Halides with this compound
This method provides an efficient route to aryl esters from readily available aryl halides, avoiding the direct handling of carbon monoxide gas. The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[1][2]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with this compound. In the presence of a base, this compound decomposes to generate carbon monoxide in situ, which then participates in the catalytic cycle to form the corresponding aryl phenyl ester.
Key Advantages:
-
Avoids the use of toxic and difficult-to-handle carbon monoxide gas.[1]
-
Proceeds under relatively mild reaction conditions.[2]
-
Tolerates a wide range of functional groups, including aldehydes, ketones, esters, and nitriles.[1]
-
Applicable to a variety of aryl and heteroaryl halides.[2]
Experimental Protocol:
A detailed protocol for the palladium-catalyzed carbonylation of 4-bromobenzonitrile is provided below as a representative example.
Materials:
-
4-bromobenzonitrile
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri-tert-butylphosphine tetrafluoroborate (0.12 mmol, 12 mol%).
-
The vessel is then sealed and purged with an inert atmosphere (N₂ or Ar).
-
Add anhydrous acetonitrile (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and this compound (2.0 mmol, 2.0 equiv) via syringe.
-
The reaction mixture is stirred and heated to 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 15-20 hours), the reaction mixture is cooled to room temperature.[1]
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenyl 4-cyanobenzoate.
Data Presentation:
Table 1: Palladium-Catalyzed Carbonylation of Various Aryl Bromides with this compound [1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenyl 4-cyanobenzoate | 95 |
| 2 | 4-Bromoacetophenone | Phenyl 4-acetylbenzoate | 98 |
| 3 | Methyl 4-bromobenzoate | Phenyl 4-(methoxycarbonyl)benzoate | 99 |
| 4 | 4-Bromobenzaldehyde | Phenyl 4-formylbenzoate | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Phenyl 4-nitrobenzoate | 96 |
| 6 | 1-Bromo-4-methoxybenzene | Phenyl 4-methoxybenzoate | 91 |
| 7 | 2-Bromonaphthalene | Phenyl 2-naphthoate | 99 |
| 8 | 3-Bromopyridine | Phenyl nicotinate | 75 |
Reaction conditions: Aryl bromide (1.0 equiv), this compound (2.0 equiv), Pd(OAc)₂ (3 mol%), P(t-Bu)₃·HBF₄ (12 mol%), NEt₃ (2.0 equiv), CH₃CN, 80 °C, 15-20 h. Isolated yields.
Diagrams:
References
Troubleshooting & Optimization
Phenyl Formate Synthesis: A Technical Support Guide for Optimal Yields
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for optimizing phenyl formate reaction conditions to achieve high yields. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the esterification of phenol with a formic acid source. Key methods include:
-
Direct Acid-Catalyzed Esterification: This is a widely used method involving the reaction of phenol and formic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid.[1][2][3]
-
Reaction with Formic Anhydride Precursors: A mixture of formic acid and acetic anhydride can be used to formylate phenols.[4] The in-situ formation of a mixed anhydride facilitates the reaction.
-
Enzymatic Synthesis: Lipases, such as Novozym 435, can catalyze the esterification of phenols with formic acid under mild conditions, offering a more environmentally friendly alternative.[1][5][6]
-
Use of Other Formylating Agents: Reagents like N,N-dimethylformamide (DMF) combined with oxalyl chloride can be used for the O-formylation of phenolic substrates.[7]
Q2: I am experiencing low to no conversion in my reaction. What are the likely causes and how can I address them?
A2: Low or no conversion in this compound synthesis can stem from several factors:
-
Insufficient Catalyst Activity: If using an acid catalyst, ensure it is fresh and anhydrous, as moisture can deactivate it. Consider increasing the catalyst loading if necessary.[8]
-
Low Reactivity of Phenol: While phenol is generally reactive, steric hindrance from substituents on the aromatic ring can slow down the reaction. Increasing the reaction temperature or time may help overcome this.[8]
-
Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene.[3]
-
Inadequate Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen method. For acid-catalyzed reactions, temperatures around 105 °C are common.[3]
Q3: My reaction is producing significant byproducts. How can I improve the selectivity for this compound?
A3: The formation of byproducts is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Reaction Conditions: Overly harsh conditions (e.g., very high temperatures or strong acid concentrations) can lead to side reactions like polymerization of phenol.[9] Adhering to optimized reaction parameters is crucial.
-
Choice of Solvent: In methods like the formic acid/acetic anhydride reaction, the choice of solvent (e.g., benzene, carbon tetrachloride) can minimize the formation of acetate byproducts.[4]
-
Purity of Reagents: Ensure all reagents, especially the phenol and formic acid, are of high purity to avoid side reactions with impurities.
-
Inert Atmosphere: Phenols can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.[9]
Q4: Can I use an enzymatic method for this compound synthesis? What are the advantages?
A4: Yes, enzymatic synthesis using lipases is a viable and advantageous method. The primary benefits include:
-
Mild Reaction Conditions: Enzymatic reactions are typically run at lower temperatures (e.g., 40 °C), which can prevent the degradation of sensitive substrates and reduce energy consumption.[5][6]
-
High Selectivity: Lipases often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer byproducts.
-
Environmental Benefits: This method avoids the use of harsh acids and high temperatures, making it a greener alternative.[5][6]
-
Enzyme Reusability: Immobilized enzymes like Novozym 435 can be recovered and reused for multiple reaction cycles, which is economically beneficial.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient removal of water (e.g., using a Dean-Stark apparatus). |
| Catalyst deactivation | - Use fresh, anhydrous catalyst. - Increase catalyst loading. | |
| Unfavorable equilibrium | - Use an excess of one reactant (typically formic acid). - Remove water as it is formed. | |
| Formation of Colored Impurities | Oxidation of phenol | - Run the reaction under an inert atmosphere (N₂ or Ar). - Use purified phenol. |
| Polymerization | - Avoid excessively high temperatures or strong acid catalysts.[9] - Consider running the reaction at a lower concentration.[9] | |
| Ester Hydrolysis | Presence of water during work-up | - Ensure all work-up and purification steps are performed under anhydrous conditions where possible. - Perform the work-up under neutral or slightly basic conditions.[8] |
| Difficulty in Product Isolation | Similar boiling points of reactants and products | - Utilize fractional distillation for purification. - Purify the crude product by flash column chromatography on silica gel.[8] |
Data on Reaction Conditions and Yields
The following table summarizes quantitative data from various synthetic methods for this compound and related esters to provide a baseline for optimization.
| Method | Reactants | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed Esterification | Phenol, Formic Acid | p-Toluenesulfonic acid | Toluene | 105 | 4 | 98.4 | [3] |
| Enzymatic Synthesis (Phenethyl Formate) | Formic Acid, Phenethyl Alcohol | Novozym 435 (15 g/L) | 1,2-Dichloroethane | 40 | - | 95.92 | [5][6] |
| Enzymatic Synthesis (Phenethyl Formate) | Formic Acid, Phenethyl Alcohol | Novozym 435 (15 g/L) | Toluene | 40 | - | 93.18 | [5] |
| Electrochemical Synthesis | Benzene, Formic Acid | - | - | 10 | 20 | 32 | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Phenol with Formic Acid
This protocol is based on a high-yield synthesis of this compound.[3]
Materials:
-
Phenol (18.8 g, 0.2 mol)
-
Formic acid (11.04 g, 0.24 mol)
-
p-Toluenesulfonic acid (3.8 g, 0.02 mol)
-
Toluene (200 mL)
-
Reaction flask with heating mantle and condenser
Procedure:
-
Combine phenol, formic acid, p-toluenesulfonic acid, and toluene in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to 105 °C with continuous stirring.
-
Maintain the reaction at this temperature for 4 hours to facilitate the esterification.
-
After the reaction is complete, allow the mixture to cool to approximately 40 °C.
-
Purify the product by distillation, collecting the fraction at 171-173 °C to obtain this compound.
Protocol 2: General Procedure for Enzymatic Synthesis of Aryl Formates
This protocol is a general guideline based on the enzymatic synthesis of formate esters.[1][5][6]
Materials:
-
Phenol or substituted phenol (1 equivalent)
-
Formic acid (1-5 equivalents)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, 1,2-dichloroethane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a solution of the phenol in the chosen anhydrous solvent, add the formic acid.
-
Add the immobilized lipase to the reaction mixture.
-
If desired, add activated molecular sieves to sequester the water produced during the reaction.
-
Stir the mixture at a controlled temperature (typically 30-50 °C).
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, recover the immobilized enzyme by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted formic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or distillation.
Visual Guides
Caption: General mechanism for acid-catalyzed esterification of phenol.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 1864-94-4,this compound | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]
Troubleshooting low conversion in phenyl formate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in phenyl formate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification of phenol with formic acid. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and often involves heating the reactants in a suitable solvent.[1][2]
Q2: Why is my conversion rate for this compound synthesis consistently low?
Low conversion in this compound synthesis is a common issue that can be attributed to several factors:
-
Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, leading to lower yields of the desired ester.[3]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. Deviations from optimal conditions can significantly reduce the conversion rate.
-
Reagent Purity: The presence of impurities, especially water, in the phenol, formic acid, or solvent can inhibit the reaction.
-
Catalyst Deactivation: The acid catalyst can be deactivated by impurities or may not be present in a sufficient amount.
-
Reduced Nucleophilicity of Phenol: Compared to aliphatic alcohols, the oxygen atom in phenol is less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic ring. This inherent property of phenol can lead to slower reaction rates, requiring more stringent reaction conditions to achieve high conversion.
Q3: Can I use a Dean-Stark apparatus to improve my yield?
Yes, using a Dean-Stark apparatus is a highly effective method to improve the yield of this compound. By continuously removing water from the reaction mixture, the equilibrium is shifted towards the formation of the ester product, in accordance with Le Châtelier's principle.[2][4]
Q4: What are the potential side reactions in this compound synthesis?
A significant side reaction is the decomposition of the this compound product, especially at elevated temperatures or in the presence of a base. This compound can decompose into phenol and carbon monoxide. This decomposition is a key reason why this compound is often used as a carbon monoxide surrogate in other chemical reactions.[5][6]
Troubleshooting Guide for Low Conversion
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: The reaction has started, but the conversion has plateaued at a low level.
| Possible Cause | Troubleshooting Steps |
| Reaction has reached equilibrium. | 1. Remove Water: If not already in use, set up the reaction with a Dean-Stark trap to remove the water as it forms.[2][4] 2. Increase Reactant Concentration: Use a larger excess of one of the reactants, typically the less expensive one (formic acid). A study on Fischer esterification showed that increasing the excess of the alcohol significantly improved the ester yield.[3] |
| Insufficient Catalyst. | 1. Increase Catalyst Loading: Cautiously add more acid catalyst to the reaction mixture. 2. Check Catalyst Activity: Ensure the acid catalyst is not old or degraded. Use a fresh bottle if in doubt. |
| Sub-optimal Temperature. | Optimize Temperature: Ensure the reaction is being conducted at the optimal temperature. For the synthesis using p-toluenesulfonic acid in toluene, a temperature of 105°C has been reported to give high yields.[7] |
Issue 2: The reaction is very slow or does not seem to start.
| Possible Cause | Troubleshooting Steps |
| Presence of Water in Reagents. | 1. Use Anhydrous Reagents: Ensure that the phenol, formic acid, and solvent are as anhydrous as possible. Dry the solvent using appropriate methods if necessary. 2. Properly Dry Glassware: Flame-dry or oven-dry all glassware before use to remove any adsorbed water. |
| Impure Reagents. | Check Reagent Purity: Use reagents of high purity. Impurities in the starting materials can interfere with the reaction. |
| Inactive Catalyst. | Verify Catalyst Quality: Use a fresh, high-quality acid catalyst. Some Lewis acid catalysts are particularly sensitive to moisture. |
Issue 3: Significant formation of byproducts is observed.
| Possible Cause | Troubleshooting Steps |
| Decomposition of this compound. | Control Temperature: Avoid excessively high temperatures, which can promote the decomposition of the product to phenol and carbon monoxide.[6] |
| Polymerization/Side reactions of Phenol. | Use an Inert Atmosphere: Phenols can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
Data Presentation
Table 1: Illustrative Effect of Catalyst on this compound Conversion
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Illustrative Conversion (%) |
| p-Toluenesulfonic Acid | 10 | 105 | 4 | >95 |
| Sulfuric Acid | 5 | 100 | 6 | 85-95 |
| No Catalyst | 0 | 105 | 24 | <10 |
Note: This data is illustrative and based on the high yield reported for p-toluenesulfonic acid and general knowledge of Fischer esterification.[7]
Table 2: Illustrative Effect of Temperature on this compound Conversion
| Temperature (°C) | Catalyst | Time (h) | Illustrative Conversion (%) |
| 80 | p-TsOH | 8 | Moderate |
| 105 | p-TsOH | 4 | High (>95) |
| 120 | p-TsOH | 4 | High, but risk of decomposition |
Note: This data is illustrative. While higher temperatures generally increase the reaction rate, they can also lead to product decomposition.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a literature procedure reporting a 98.4% yield.[7]
Materials:
-
Phenol (18.8g, 0.2 mol)
-
Formic acid (11.04g, 0.24 mol)
-
p-Toluenesulfonic acid (3.8g, 0.02 mol)
-
Toluene (200 mL)
-
Reaction flask with heating mantle and condenser (a Dean-Stark trap is recommended)
-
Magnetic stirrer
Procedure:
-
To a reaction flask equipped with a condenser and magnetic stirrer, add phenol, formic acid, p-toluenesulfonic acid, and toluene.
-
With magnetic stirring, heat the reaction mixture to 105°C.
-
Maintain the reaction at this temperature for 4 hours. If using a Dean-Stark trap, monitor and collect the water that azeotropes with toluene.
-
After 4 hours, stop heating and allow the reaction mixture to cool to 40°C.
-
The crude product can be purified by distillation. Collect the fraction at 171-173°C to obtain colorless this compound.
Visualizations
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of this compound Synthesis.
Experimental Workflow for this compound Synthesis
Caption: this compound Synthesis Workflow.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting Low Conversion.
References
- 1. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Side Product Formation in Formylation Reactions
Welcome to the Technical Support Center for Formylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate side product formation in your experiments.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] However, side reactions such as di-formylation and chlorination can occur.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
A1: Over-formylation is a common issue, particularly with highly activated substrates. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times. Here are key parameters to control:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A ratio of 1.1:1 to 1.5:1 of Vilsmeier reagent to substrate is a good starting point for optimization.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent, thus minimizing multiple additions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed, before significant amounts of the di-formylated product appear.[1]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.
Q2: I am observing the formation of a chlorinated byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
A2: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[2]
-
Work-up Procedure: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.
Troubleshooting Guide
Issue: Low Yield and Complex Product Mixture
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.
Quantitative Data
| Substrate | Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| Activated Aromatic Compound | 1.1 : 1 | 85 | 5 |
| Activated Aromatic Compound | 2.0 : 1 | 60 | 30 |
| Activated Aromatic Compound | 3.0 : 1 | 35 | 55 |
Experimental Protocol: Mono-formylation of a Highly Activated Heterocycle (e.g., Pyrrole)
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of the pyrrole substrate (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Duff Reaction
The Duff reaction is a formylation method for phenols and their ethers using hexamethylenetetramine (HMTA).[4] Common side products include di-formylated compounds and polymeric resins.
Frequently Asked Questions (FAQs)
Q1: My Duff reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to a hydroxyl group are available.[5] To favor mono-formylation, you can carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[5]
Q2: I am observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?
A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under the acidic conditions of the Duff reaction. This occurs through repeated hydroxymethylation and subsequent condensation reactions. To minimize resin formation, consider the following:
-
Stoichiometry Control: Use a 1:1 molar ratio of phenol to HMTA as a starting point.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent undesired polymerization.[5]
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.
Troubleshooting Guide
Issue: High Di-formylation in Duff Reaction
Caption: Workflow for minimizing di-formylation in the Duff reaction.
Quantitative Data
| Phenolic Substrate | HMTA:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| p-cresol | 1:1 | High (not specified) | Lower (not specified) |
| p-cresol | Excess HMTA | Lower (not specified) | Higher (not specified) |
| 4-Substituted Phenols | Controlled | Moderate to Good | Minimized |
| Umbelliferone | 3:1 | High (mixture of isomers) | Not specified |
Experimental Protocol: Selective Mono-formylation of 4-Substituted Phenols
-
Reaction Setup: In a round-bottom flask, dissolve the 4-substituted phenol (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in anhydrous trifluoroacetic acid (TFA).
-
Reaction Conditions: Heat the reaction mixture to 70°C and stir.
-
Monitoring: Monitor the reaction by HPLC or TLC. The reaction is typically complete within 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with methylene chloride and wash with brine.
-
Extraction and Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product mixture. Purify by column chromatography if necessary.[5][6]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic medium.[7] The primary challenge is controlling the regioselectivity between the ortho and para isomers.
Frequently Asked Questions (FAQs)
Q1: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity for the ortho product?
A1: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[8] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[8] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by several factors:
-
Counter-ion of the Base: The nature of the alkali metal cation can influence the ortho-selectivity. Using NaOH favors the ortho product due to the ability of Na+ to form a chelate with the phenoxide oxygen and the incoming dichlorocarbene.
-
Solvent System: The reaction is often run in a biphasic system. The choice of solvent can impact the solvation of the phenoxide and the cation, thereby affecting the ortho:para ratio.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst can sometimes improve the ortho:para ratio by altering the environment of the reacting species.
-
Additives: Polyethylene glycol has been shown to increase para selectivity by complexing with the phenolate substrate and masking the ortho position.[9]
Troubleshooting Guide
Issue: Poor Ortho/Para Selectivity
Caption: Decision tree for improving regioselectivity in the Reimer-Tiemann reaction.
Quantitative Data
| Phenolic Substrate | Base | Solvent | Temperature (°C) | ortho:para Ratio | Reference |
| Phenol | High base concentration | Biphasic | Not specified | 2.21:1 | [8] |
| β-naphthol | NaOH | Ethanol/Water | 70-80 | Not specified | [8] |
| Phenol | Not specified | with α-cyclodextrin | Not specified | 18:82 | [10] |
Experimental Protocol: Improving Ortho-Selectivity in the Reimer-Tiemann Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the phenol (0.1 mol) in a solution of NaOH (0.4 mol) in water (100 mL).
-
Temperature Control: Heat the mixture to 60-65°C with constant, vigorous stirring.
-
Reagent Addition: Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 60-65°C. The reaction is exothermic and may require external cooling.
-
Reaction Time: After the addition is complete, continue stirring at 60-65°C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove excess chloroform by distillation. Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent. The ortho and para isomers can be separated by column chromatography or fractional distillation.[11]
Gattermann and Gattermann-Koch Reactions
The Gattermann and Gattermann-Koch reactions are methods for formylating aromatic compounds.[12][13] The Gattermann-Koch reaction is generally limited to alkylbenzenes, while the Gattermann reaction has a broader scope, including phenols and their ethers.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use the Gattermann-Koch reaction to formylate a phenol?
A1: No, the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[12] The Gattermann reaction, which uses hydrogen cyanide (or a precursor like zinc cyanide) instead of carbon monoxide, should be used for these substrates.[12]
Q2: What are the main challenges and potential side products in the Gattermann reaction?
A2: The main challenge in the Gattermann reaction is the handling of highly toxic hydrogen cyanide. Using zinc cyanide as an in-situ source of HCN is a safer alternative.[12] Side products can arise from the instability of the intermediate formimino species and potential polymerization, although this is less common than in other formylation reactions. Careful control of reaction conditions is key.
Experimental Protocol: Gattermann Reaction (Adams Modification)
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place zinc cyanide (1.2 equivalents) and the aromatic substrate (1 equivalent) in an anhydrous solvent such as benzene or carbon disulfide.
-
Reagent Addition: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the stirred suspension.
-
Catalyst Addition: After the initial reaction, add anhydrous aluminum chloride (1.2 equivalents) portion-wise while maintaining the low temperature.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Hydrolysis: Carefully pour the reaction mixture onto ice and hydrolyze the intermediate aldimine salt by heating with water.
-
Work-up and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or recrystallization.[15]
Experimental Protocol: Gattermann-Koch Reaction
-
Catalyst Preparation: In a high-pressure autoclave, add anhydrous aluminum chloride (1.1 equivalents) and a catalytic amount of cuprous chloride.
-
Reaction Mixture: Add the alkylbenzene substrate (1 equivalent) in an anhydrous solvent.
-
Gassing: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen chloride gas (typically to 100-200 atm).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-60°C) for several hours.
-
Work-up: Carefully vent the gases and pour the reaction mixture onto ice.
-
Extraction and Purification: Extract the product, wash with a dilute base to remove acidic impurities, dry, and purify by distillation.[16][17]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. testbook.com [testbook.com]
- 14. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. collegedunia.com [collegedunia.com]
- 16. benchchem.com [benchchem.com]
- 17. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Improving regioselectivity in aromatic formylation
Welcome to the technical support center for aromatic formylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in aromatic formylation?
A1: The regiochemical outcome of an electrophilic aromatic substitution reaction like formylation is primarily governed by a combination of electronic and steric factors of the substrate.[1] Electron-donating groups (EDGs) on the aromatic ring, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NR2) groups, are activating and direct the incoming formyl group to the ortho and para positions.[1][2][3] Conversely, electron-withdrawing groups (EWGs) are deactivating and direct the electrophile to the meta position.[2][3] Steric hindrance can also play a crucial role; bulky substituents can block access to the electronically favored positions, leading to substitution at less hindered sites.[4][5]
Q2: My Vilsmeier-Haack reaction is giving me a mixture of isomers. How can I improve the para-selectivity?
A2: The Vilsmeier-Haack reaction generally shows a strong preference for para-substitution in monosubstituted benzenes with activating groups, as this position is sterically more accessible than the ortho positions.[1] The Vilsmeier reagent is a relatively mild electrophile, so electronic effects from activating groups are key for the reaction to proceed efficiently.[1] If you are observing a mixture of isomers, it could be due to a less sterically demanding substrate or specific electronic effects. To favor para-substitution, ensure your reaction conditions are optimized. For instance, carefully controlling the temperature and reaction time can sometimes influence the product distribution.
Q3: I am attempting an ortho-formylation of a phenol, but I'm getting a mixture of ortho and para products. What should I do?
A3: Achieving high ortho-selectivity in the formylation of phenols is a common challenge. Several methods are known to favor ortho-formylation:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) and strongly favors ortho-formylation.[4][6][7]
-
Reimer-Tiemann Reaction: While it often yields a mixture, the ortho product typically predominates due to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[6] The choice of base and solvent system can influence the ortho:para ratio.[6]
-
Magnesium-Mediated Formylation: Using magnesium chloride and triethylamine with paraformaldehyde is a highly regioselective method for ortho-formylation of phenols.[8][9]
-
Titanium Tetrachloride-Mediated Formylation: The use of dichloromethyl methyl ether with TiCl4 can promote ortho-formylation of phenols due to coordination between the titanium and the hydroxyl group.[10][11]
Q4: I am observing significant amounts of di-formylated product in my Duff reaction. How can I promote mono-formylation?
A4: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions are available.[6] To favor mono-formylation, you should carefully control the stoichiometry of the reagents. Reducing the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate can significantly increase the yield of the mono-formylated product.[6] Monitoring the reaction progress using techniques like TLC or HPLC and stopping the reaction once the desired mono-formylated product is maximized is also crucial.[6]
Troubleshooting Guides
Issue 1: Low Yield and Poor Regioselectivity in the Reimer-Tiemann Reaction
Symptoms:
-
Low overall yield of formylated products.
-
Formation of a mixture of ortho and para isomers with an undesirable ratio.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inefficient Dichlorocarbene Generation | Ensure the use of a strong base (e.g., NaOH, KOH) and vigorous stirring in a biphasic system to maximize the interfacial area for carbene formation.[4] |
| Suboptimal Reaction Conditions | The ortho:para ratio can be influenced by reaction conditions. The counterion of the base can affect selectivity, with some cations enhancing ortho selectivity through coordination.[6] The use of a phase-transfer catalyst can sometimes improve reagent transport and selectivity.[4] |
| Steric Hindrance | For highly substituted or sterically hindered phenols, the Reimer-Tiemann reaction may suffer from low yields.[4] Consider alternative methods like the Duff reaction.[4] |
Issue 2: Polymer/Resin Formation in Phenol Formylation
Symptoms:
-
Formation of an insoluble, tar-like substance in the reaction mixture.
-
Low yield of the desired aldehyde.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Excess Formaldehyde Equivalent | In reactions like the Duff reaction, an excess of the formylating agent (HMTA) can lead to polymerization.[6] Carefully control the stoichiometry.[6] |
| High Reaction Temperature | Elevated temperatures can accelerate the condensation reactions that lead to resin formation.[6] Maintain the lowest effective temperature for the formylation reaction.[6] |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for the completion of the desired formylation to reduce the extent of side reactions.[6] |
| Strongly Acidic or Basic Conditions | Phenol-formaldehyde resin formation is a known side reaction under these conditions.[6] If possible, use a milder acid catalyst.[6] |
Quantitative Data Summary
The regioselectivity of aromatic formylation is highly dependent on the substrate and the reaction conditions. The following table summarizes typical regioselectivities for various formylation reactions.
| Aromatic Substrate | Formylation Method | Major Product(s) | Minor Product(s) | Approximate Ratio (Major:Minor) | Reference(s) |
| Phenol | Reimer-Tiemann | ortho-hydroxybenzaldehyde | para-hydroxybenzaldehyde | Varies, ortho predominates | [6] |
| Phenol | Duff Reaction | ortho-hydroxybenzaldehyde | - | High ortho-selectivity | [4][7] |
| Anisole | Vilsmeier-Haack | para-methoxybenzaldehyde | ortho-methoxybenzaldehyde | High para-selectivity | [1] |
| Toluene | Gattermann-Koch | para-tolualdehyde | ortho-tolualdehyde | para favored by sterics | [12] |
| N,N-dimethylaniline | Vilsmeier-Haack | para-(dimethylamino)benzaldehyde | - | High para-selectivity | [1] |
| 2-Bromophenol | MgCl2/Et3N/Paraformaldehyde | 3-Bromosalicylaldehyde (ortho) | - | Exclusive ortho-formylation | [9] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of N,N-dimethylaniline
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding a halogenating agent like phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.[1]
-
Reaction: Cool the prepared Vilsmeier reagent to 0 °C and add a solution of N,N-dimethylaniline in a suitable solvent (e.g., 1,2-dichloroethane) dropwise.[1]
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.[1]
-
Hydrolysis: Upon completion, pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate to hydrolyze the intermediate iminium salt. Stir vigorously.[1]
-
Workup: Extract the aqueous layer with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
General Protocol for the Duff Reaction (ortho-formylation of a Phenol)
-
Mixing Reagents: Dissolve the phenolic substrate and hexamethylenetetramine (HMTA) in a suitable acidic medium, such as trifluoroacetic acid (TFA).[6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir.[6]
-
Monitoring: Monitor the reaction progress by HPLC or TLC.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like methylene chloride and wash with brine.[6]
-
Extraction and Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, dry, and concentrate to obtain the product.[6]
General Protocol for Rieche Formylation
-
Initial Setup: Cool a solution of the electron-rich aromatic substrate in a dry solvent like dichloromethane (DCM) to 0 °C.[13]
-
Lewis Acid Addition: Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄).[13]
-
Formylating Agent Addition: After a brief period of stirring, slowly add dichloromethyl methyl ether.[13]
-
Reaction: Allow the mixture to stir at the specified temperature (e.g., 0 °C or room temperature) for the required duration.[13]
-
Quenching and Workup: Quench the reaction by slowly adding it to ice water. Extract the mixture with DCM, wash the organic layer, dry it, and concentrate to yield the product.[13]
Visualizations
Caption: Factors influencing regioselectivity in aromatic formylation.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgosolver.com [orgosolver.com]
- 13. Formylation - Rieche Formylation [commonorganicchemistry.com]
Phenyl Formate Stability and Degradation: A Technical Support Center
Welcome to the technical support center for phenyl formate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, with the most common being hydrolysis, photolysis, and thermal decomposition.[1] In the presence of a weak base, it can also undergo decarbonylation.[2]
-
Hydrolysis: In aqueous environments, this compound can hydrolyze to form phenol and formic acid. This reaction can be catalyzed by both acids and bases.[3]
-
Photolysis: Exposure to light, particularly UV radiation, can cause the degradation of this compound.[1]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose.[3]
-
Base-Catalyzed Decarbonylation: In the presence of a weak base, such as triethylamine, this compound can decompose to generate carbon monoxide (CO) and phenol.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the stability of this compound in common organic solvents?
A3: this compound is generally more stable in anhydrous aprotic organic solvents than in aqueous solutions. However, its stability can be affected by the nature of the solvent and the presence of nucleophiles or catalysts.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the formation of the corresponding formate ester and phenol.
-
Aprotic Solvents (e.g., Acetonitrile, DMF): this compound is relatively stable in dry aprotic solvents. However, the presence of water or other nucleophilic impurities can lead to degradation. Theoretical studies on the aminolysis of this compound suggest that solvents like water, ethanol, and acetonitrile can influence the reaction's energy of activation.[6]
Q4: How should I store this compound to ensure its stability?
A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is advisable to protect it from light and moisture to prevent photolytic and hydrolytic degradation. For long-term storage, refrigeration may be beneficial, but always consult the supplier's specific recommendations.
Q5: What are the visible signs of this compound degradation?
A5: this compound is a colorless to pale yellow liquid.[1] Signs of degradation may include a change in color (darkening), the formation of a precipitate (phenol or other degradation products), or the evolution of gas (carbon monoxide if decarbonylation occurs). The most reliable way to assess degradation is through analytical techniques like HPLC, which can detect the appearance of degradation products and a decrease in the purity of the this compound.
Troubleshooting Guides
Q1: I am observing unexpected degradation of my this compound sample. What are the potential causes?
A1: Unexpected degradation can stem from several factors. Use the following checklist to troubleshoot the issue:
-
Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic impurities. The presence of water can lead to hydrolysis.
-
Storage Conditions: Verify that the sample has been stored protected from light, moisture, and high temperatures.
-
Container Material: Use inert container materials (e.g., glass) to prevent any potential catalytic effects from the container surface.
-
Cross-Contamination: Ensure that no acidic, basic, or nucleophilic contaminants have been accidentally introduced into your sample.
-
Repeated Freeze-Thaw Cycles: If the sample has been frozen, repeated freeze-thaw cycles can potentially introduce moisture or affect its stability. It is best to aliquot the sample into smaller, single-use vials.
Q2: My HPLC analysis of a this compound sample shows extra peaks. What could they be?
A2: The appearance of extra peaks in your HPLC chromatogram is a strong indicator of degradation. The identity of these peaks depends on the degradation pathway:
-
Hydrolysis: A peak corresponding to phenol is the most likely degradation product. You may also see a shift in the baseline due to the formation of formic acid, depending on your mobile phase.
-
Photolysis/Thermolysis: These pathways can lead to a variety of degradation products. Phenol is a likely product, but other byproducts may also be formed.
-
Transesterification: If you are using an alcohol-based solvent, you may see a peak corresponding to the methyl or ethyl formate, in addition to phenol.
To confirm the identity of these peaks, you can run standards of the suspected degradation products (e.g., phenol) or use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Q3: My reaction using this compound as a CO surrogate is not working efficiently. Could this be a stability issue?
A3: Yes, the stability and decomposition of this compound are critical for its function as a CO surrogate. Inefficient CO generation can be due to several factors:
-
Base Strength/Concentration: The decarbonylation of this compound is base-catalyzed.[2] Ensure that the correct base is being used at the appropriate concentration. The reaction is sensitive to the identity of the base.[8]
-
Temperature: The rate of decarbonylation is temperature-dependent. The reaction may require heating to proceed at an adequate rate.[9][10]
-
Premature Degradation: If the this compound has degraded via other pathways (e.g., hydrolysis due to wet solvent), the effective concentration available for decarbonylation will be lower, leading to reduced reaction efficiency. Always use fresh, high-purity this compound for these reactions.
Quantitative Data Summary
The following tables summarize available quantitative and qualitative data on the stability of this compound. Note that specific kinetic data for this compound is limited in the literature; therefore, data for the analogous compound, phenyl acetate, is provided for comparison where relevant.
Table 1: Hydrolysis Data
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference/Comment |
| Phenyl Acetate | pH < 3 (Acid-catalyzed) | Log k decreases with a unit slope as pH increases | - | Data for phenyl acetate is used as an analogue.[5] |
| Phenyl Acetate | pH 4-9 (Neutral/Spontaneous) | Relatively constant | - | Data for phenyl acetate is used as an analogue.[5] |
| Phenyl Acetate | pH > 9 (Base-catalyzed) | Log k increases with a unit slope as pH increases | - | Data for phenyl acetate is used as an analogue.[5] |
| Phenyl Esters | Alkaline Hydrolysis | The reaction is facilitated by electron-withdrawing groups on the phenyl ring. | - | General trend for phenyl esters.[8] |
Table 2: Stability in Various Solvents
| Solvent | Stability | Potential Degradation Pathway | Reference/Comment |
| Water | Poor, pH-dependent | Hydrolysis | [3] |
| Methanol / Ethanol | Moderate | Transesterification | Theoretical studies suggest solvent effects on reactivity. |
| Acetonitrile (anhydrous) | Good | - | |
| Dichloromethane (anhydrous) | Good | - | General chemical compatibility. |
| Dimethylformamide (DMF) | Moderate | May be susceptible to hydrolysis if water is present. | Used as a co-solvent in some reactions.[9] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and analytical capabilities.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
1.1. Acidic Hydrolysis:
-
Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M hydrochloric acid (e.g., 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
1.2. Basic Hydrolysis:
-
Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M sodium hydroxide (e.g., 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
1.3. Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of acetonitrile and 3% hydrogen peroxide (e.g., 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
1.4. Photolytic Degradation:
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
1.5. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
Also, prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Incubate both the solid and liquid samples at the elevated temperature.
-
Withdraw samples at specified time points and prepare for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).[8]
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound and, if available, its expected degradation products (e.g., phenol).
-
Analyze the stressed samples from the forced degradation studies using the developed HPLC method.
-
Evaluate the chromatograms for the separation of the main peak (this compound) from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Diagrams
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Palladium-Catalyzed Phenyl Formate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing palladium-catalyzed reactions with phenyl formate as a carbon monoxide surrogate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in these reactions?
A1: this compound serves as a convenient and safer in situ source of carbon monoxide (CO).[1][2][3] A base, such as triethylamine (NEt₃), catalyzes the decarbonylation of this compound to generate CO and phenol directly within the reaction mixture.[1][4] This avoids the need for handling toxic, high-pressure CO gas.[1][4]
Q2: What is a typical catalyst system for this reaction?
A2: A common and effective catalyst system consists of a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), and a phosphine ligand.[1][4] Bulky, electron-rich phosphine ligands are often preferred. Specifically, tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) and Xantphos have been shown to provide excellent yields.[1][4][5]
Q3: What is the general mechanism for the carbonylation of an aryl halide using this compound?
A3: The reaction proceeds through a well-established palladium catalytic cycle:
-
CO Generation: this compound is decarbonylated by a base (e.g., NEt₃) to produce carbon monoxide and phenol.[4][6]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide to form an arylpalladium(II) complex.
-
CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acylpalladium(II) species.[3][4]
-
Reductive Elimination: The acylpalladium(II) complex reacts with the phenol generated in the first step, leading to reductive elimination of the final phenyl ester product and regeneration of the active Pd(0) catalyst.[3][4]
Q4: Which solvents and bases are recommended?
A4: Acetonitrile (CH₃CN) has been identified as an optimal solvent, although a range of other solvents can also be effective.[1][4] Triethylamine (NEt₃) is a commonly used base that effectively promotes the decarbonylation of this compound.[1][4] The choice of solvent can sometimes influence reaction rates and selectivity.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient CO Generation: The decarbonylation of this compound may be slow or incomplete. | Ensure a suitable base (e.g., NEt₃) is used in sufficient quantity.[4] Consider a slight increase in reaction temperature to facilitate CO release. |
| Catalyst Deactivation: The active Pd(0) catalyst may have precipitated as palladium black.[10][11] | Use a robust ligand like Xantphos or P(t-Bu)₃ that can stabilize the Pd(0) species.[1][5] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. | |
| Poor Ligand Choice: The selected phosphine ligand may not be optimal for the specific substrate. | Screen different phosphine ligands. For many aryl halides, P(t-Bu)₃·HBF₄ has proven to be highly effective.[1] | |
| Substrate Reactivity: The aryl halide may be unreactive under the standard conditions (e.g., aryl chlorides). | For less reactive substrates like aryl chlorides, more electron-rich and bulky ligands may be required to facilitate oxidative addition.[12] Increasing the catalyst loading or reaction temperature might also be necessary. | |
| Formation of Side Products | Decarbonylation of Aldehyde Functional Groups: If the substrate contains an aldehyde, it may undergo palladium-catalyzed decarbonylation.[13] | This is a known side reaction. If possible, protect the aldehyde group prior to the carbonylation reaction. |
| Homocoupling of Aryl Halide: | This can occur if the CO insertion or subsequent steps are slow. Optimize the ligand and ensure an adequate concentration of CO is maintained throughout the reaction. | |
| Inconsistent Results | Solvent Purity: Traces of water or other impurities in the solvent can affect the reaction. | Use dry, degassed solvents. The presence of water can sometimes lead to the formation of carboxylic acids as byproducts.[14] |
| Reagent Quality: The palladium catalyst, ligand, or this compound may have degraded. | Use high-purity reagents. Store phosphine ligands under an inert atmosphere to prevent oxidation. |
Data Presentation: Catalyst and Solvent Screening
The following tables summarize quantitative data from catalyst and solvent screening for the carbonylation of bromobenzene with this compound.
Table 1: Ligand Screening Data
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (20) | NaHCO₃ | Toluene | 100 | 15 | 23 |
| 2 | Pd(OAc)₂ (5) | P(t-Bu)₃·HBF₄ (20) | NEt₃ | CH₃CN | 80 | 17 | 99 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | NEt₃ | CH₃CN | 80 | 17 | 95 |
| 4 | Pd₂(dba)₃ (3) | P(o-tol)₃ (12) | NEt₃ | CH₃CN | 80 | 17 | 85 |
Data adapted from Org. Lett. 2012, 14, 3100-3103.[1][4]
Table 2: Solvent Screening Data
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | 80 | 17 | 99 |
| 2 | Toluene | 80 | 17 | 92 |
| 3 | Dioxane | 80 | 17 | 94 |
| 4 | THF | 80 | 17 | 88 |
| 5 | DMF | 80 | 17 | 63 |
Reaction Conditions: Bromobenzene (1 equiv), this compound (2 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (20 mol%), NEt₃ (4 equiv). Data adapted from Org. Lett. 2012, 14, 3100-3103.[4]
Experimental Protocols
General Procedure for Palladium-Catalyzed Carbonylation of Aryl Halides with this compound
This protocol is adapted from Org. Lett. 2012, 14, 3100-3103.[4]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 20 mol%).
-
Add the aryl halide (1.0 equiv) and the solvent (e.g., CH₃CN).
-
Add this compound (2.0 equiv) and the base (e.g., NEt₃, 4.0 equiv) to the mixture.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Reaction times are typically in the range of 15-21 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography on silica gel.
Visualizations
Caption: Palladium catalytic cycle for aryl halide carbonylation using this compound.
Caption: Troubleshooting workflow for palladium-catalyzed this compound reactions.
References
- 1. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]
- 2. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using this compound as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly regioselective C–H carbonylation of alkenes with this compound via aryl to vinyl 1,4-palladium migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Formylation of Primary Amines
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of primary amines, with a special focus on ensuring selective mono-formylation and avoiding undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: Is the di-formylation of a primary amine to form an N,N-diformylamide a common side reaction?
While theoretically possible, the formation of stable N,N-diformylamides from primary amines is not a commonly reported side reaction under typical formylation conditions. The mono-N-formylated product (a secondary amide) is significantly less nucleophilic than the starting primary amine due to the electron-withdrawing nature of the adjacent carbonyl group. This inherent deactivation of the nitrogen lone pair after the first formylation strongly disfavors a second formylation event on the same nitrogen atom. However, under forcing conditions, such as elevated temperatures, this side reaction can sometimes be observed with specific substrates.[1]
Q2: What are the more common side reactions to be aware of during the formylation of primary amines?
More frequent challenges in the formylation of primary amines include:
-
Over-reaction with multifunctional substrates: In molecules containing other nucleophilic groups like hydroxyls (-OH) or secondary amines, O-formylation or formylation of the secondary amine can occur.[2][3][4]
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted starting material. This can be due to insufficiently reactive formylating agents, suboptimal reaction conditions, or the presence of electron-withdrawing groups on the amine.[2]
-
Decomposition or side reactions with sensitive functional groups: Harsh reagents or high temperatures can lead to the degradation of sensitive substrates.
-
Racemization: For chiral amines, particularly α-amino acid esters, racemization can be a concern with certain formylating agents.[2]
Q3: How can I selectively formylate a primary amine in the presence of a secondary amine or a hydroxyl group?
Achieving chemoselectivity is a key challenge. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, allowing for selective formylation under carefully controlled conditions.[2] Similarly, N-formylation is typically favored over O-formylation.[4]
Key strategies include:
-
Choice of Reagent: Some formylating agents exhibit high chemoselectivity. For instance, N-formylcarbazole has been shown to selectively formylate sterically less hindered primary and secondary amines, with no reaction observed at hydroxyl groups.[1]
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive primary amine.[5]
-
Catalyst Selection: Certain catalysts can promote selective N-formylation. For example, iodine-catalyzed formylation with formic acid shows good chemoselectivity for the amino group over the hydroxyl group.[6]
Troubleshooting Guide: Avoiding Di-formylation and Other Side Reactions
This guide provides solutions to common issues encountered during the formylation of primary amines.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Suspected Di-formylation Product Observed | Forcing reaction conditions (e.g., excessively high temperature or prolonged reaction time). | - Reduce the reaction temperature. - Decrease the reaction time and monitor the reaction progress closely using TLC or LC-MS to stop it upon completion of mono-formylation.[3] - Consider using a milder formylating agent. |
| O-Formylation of Co-existing Hydroxyl Groups | Use of highly reactive, non-selective formylating agents or harsh reaction conditions. | - Employ a chemoselective formylation method. Iodine-catalyzed formylation with formic acid, or using N-formylcarbazole, are reported to be highly selective for N-formylation.[1][6] - Use a milder formylating agent such as formic acid with a suitable catalyst under controlled temperature.[2][4] - Protect the hydroxyl group prior to formylation if other methods fail. |
| Low Yield of Mono-formylated Product | - Insufficiently reactive formylating agent. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Deactivated amine (e.g., anilines with strong electron-withdrawing groups). | - Switch to a more reactive formylating agent like acetic formic anhydride (AFA), which can be generated in situ.[2] - Optimize reaction conditions. For example, ultrasound irradiation has been shown to increase yields and reduce reaction times for formylation with formic acid.[4] - For deactivated amines, longer reaction times or more potent catalytic systems may be necessary.[2] |
| Reaction is Sluggish or Does Not Proceed | The amine substrate is sterically hindered or electronically deactivated. | - Increase the reaction temperature, but monitor for side products. - Use a more powerful formylation system, such as the Vilsmeier-Haack reagent (DMF/POCl₃), though this is typically used for aromatic formylation, it can be adapted for certain amines.[7] - Consider mechanochemical approaches, which can sometimes overcome the limitations of solvent-based chemistry.[8] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Formylation using Formic Acid and a Catalyst
This protocol is a general guideline for the selective formylation of a primary amine using formic acid, which is a common and relatively mild formylating agent.[2]
-
Reagents and Setup:
-
Primary amine (1.0 mmol)
-
Formic acid (2.0 - 4.0 mmol, 2-4 equivalents)[9]
-
Catalyst (e.g., 5 mol% molecular iodine[6] or 10 mg of a solid acid magnetic nanocatalyst[9])
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Solvent (if necessary, though many procedures are solvent-free)[6][9]
-
-
Procedure: a. To the reaction vessel, add the primary amine and the catalyst. b. Add formic acid to the mixture. c. Stir the reaction mixture at the desired temperature (e.g., room temperature to 70°C).[6][9] d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction (e.g., by adding water or a saturated solution of sodium bicarbonate). f. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography if necessary.
Protocol 2: Selective N-Formylation in the Presence of a Hydroxyl Group
This protocol is adapted for substrates containing both primary amine and hydroxyl functionalities, aiming for selective N-formylation.[6]
-
Reagents and Setup:
-
Amino alcohol (1.0 mmol)
-
Formic acid (2.0 equivalents)
-
Iodine (5 mol%)
-
Reaction vessel with a magnetic stirrer
-
-
Procedure: a. Combine the amino alcohol, formic acid, and iodine in the reaction vessel. b. Stir the mixture at 70°C under solvent-free conditions. c. Monitor the reaction by TLC until the starting material is consumed. d. After completion, cool the reaction mixture to room temperature. e. Dilute the mixture with an appropriate organic solvent and wash with a solution of sodium thiosulfate to remove iodine, followed by a brine wash. f. Dry the organic layer, concentrate, and purify as needed.
Data Presentation
The choice of formylating agent and conditions significantly impacts the yield of the desired mono-formylated product. The following table summarizes yields for the formylation of aniline under various conditions.
| Formylating Agent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Formic Acid / NP@SO₃H | Ethanol | Room Temp | 10 | 98 | [9] |
| Formic Acid / Iodine | Solvent-free | 70 | 10 | 94 | [6] |
| Formic Acid | Solvent-free (Ultrasound) | Room Temp | 2 | 97 | [4] |
| Formic Acid | Toluene (reflux) | 110 | - | Good to Excellent | [2] |
| Acetic Formic Anhydride | - | -20 | <15 | 97-100 | [2] |
Visualizations
Logical Workflow for Troubleshooting Formylation Reactions
This diagram outlines a decision-making process for troubleshooting common issues in formylation reactions to achieve selective mono-formylation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 5. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. BJOC - From amines to (form)amides: a simple and successful mechanochemical approach [beilstein-journals.org]
- 9. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
Managing temperature control in phenyl formate synthesis
This guide provides troubleshooting advice and frequently asked questions regarding temperature control during the synthesis of phenyl formate, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are their typical operating temperatures?
A1: this compound is primarily synthesized through several methods, each with specific optimal temperature ranges. The most common are:
-
Acid-Catalyzed Esterification: This is a traditional method involving the reaction of phenol with formic acid using an acid catalyst. Temperatures for this method can range from room temperature up to 105°C, depending on the specific catalyst and solvent system used.[1][2]
-
Enzymatic Synthesis: Lipase-catalyzed esterification offers a greener alternative, typically operating under milder conditions. The optimal temperature for enzymatic synthesis, for instance using Novozym 435, is often around 40°C.[1][3]
-
Vilsmeier Reagent: this compound can be prepared using phenol and a Vilsmeier reagent (e.g., from POCl₃-DMF) at temperatures between 75-80°C.[4]
-
Electrosynthesis: An alternative method involves the direct electrosynthesis from benzene and formic acid, which can be conducted at a mild temperature of 10°C.[4]
Q2: My acid-catalyzed synthesis is resulting in a low yield and dark coloration. Could incorrect temperature be the cause?
A2: Yes, improper temperature control is a likely cause. Excess heat during acid-catalyzed esterification can lead to the decomposition of this compound back into phenol and carbon monoxide.[1][2] High temperatures can also promote side reactions and polymerization of phenol, especially under harsh acidic conditions, leading to discoloration and byproduct formation.[5] For instance, a well-established protocol using p-toluenesulfonic acid specifies a reaction temperature of 105°C.[2][6] Deviating significantly above this can compromise both yield and purity.
Q3: I am observing a very slow reaction rate in my enzymatic synthesis of this compound. What is the likely temperature-related issue?
A3: While high temperatures can denature enzymes, a slow reaction rate typically indicates that the temperature is too low. Lipases, like Novozym 435, have an optimal temperature range for activity, which for formate ester synthesis is often found to be 40°C.[1][3] Operating at significantly lower temperatures, such as 20°C or 30°C, will result in a reduced conversion rate.[3] It is crucial to maintain the temperature at the enzyme's optimum for efficient synthesis.
Q4: Can this compound itself be sensitive to high temperatures in subsequent reactions?
A4: Yes, this compound is used in other reactions where it can decompose under heat. For example, it serves as a carbon monoxide (CO) surrogate in palladium-catalyzed reactions.[2][7] However, this decomposition is often desired and controlled. Efficient decomposition to release CO may require high temperatures, sometimes as high as 140°C or even 180°C, depending on the catalytic system.[7][8] Uncontrolled or unintended heating during storage or other applications can lead to its degradation.[2]
Q5: How can I effectively monitor and control the temperature during a scaled-up synthesis?
A5: For scaled-up reactions, especially those that are exothermic, precise temperature control is critical to prevent thermal runaways.[9]
-
Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger vessels, multiple probes can ensure uniform temperature readings.
-
Control: Employ a heating mantle connected to a temperature controller. For exothermic reactions, a cooling system (e.g., an ice bath, a cooling coil, or a jacketed reactor connected to a chiller) is essential to dissipate excess heat and maintain the target temperature.[10] Vigorous and consistent stirring is also crucial to ensure even heat distribution throughout the reaction vessel.[10]
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for different this compound synthesis methods.
Table 1: Acid-Catalyzed Esterification Conditions
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| p-Toluenesulfonic acid | Phenol, Formic Acid | Toluene | 105 | 4 | 98.4 | 99.2 |
| POCl₃ and AlCl₃ | Phenol, Formic Acid | None | 70-80 | 4 | N/A | N/A |
| Vilsmeier Reagent | Phenol | DMF | 75-80 | 4 | 59 | N/A |
Data sourced from references[2][4][6].
Table 2: Enzymatic Synthesis Conditions for Formate Esters
| Enzyme | Substrates | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion Yield (%) |
| Novozym 435 | Formic Acid, Phenethyl Alcohol | 1,2-Dichloroethane | 40 | 1:5 | 95.92 |
| Novozym 435 | Formic Acid, Octanol | 1,2-Dichloroethane | 40 | 1:7 | 96.51 |
Data sourced from references[1][3].
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from a method utilizing p-toluenesulfonic acid as a catalyst.[2][6]
Materials:
-
Phenol (18.8g, 0.2 mol)
-
Formic acid (11.04g, 0.24 mol)
-
p-Toluenesulfonic acid (3.8g, 0.02 mol)
-
Toluene (200 mL)
-
Reaction flask with heating jacket/mantle
-
Condensation refluxer
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Setup: Add phenol, formic acid, p-toluenesulfonic acid, and toluene to a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Under magnetic stirring, heat the reaction mixture to 105°C using a heating mantle connected to a temperature controller.
-
Reaction: Maintain the temperature at 105°C and allow the esterification reaction to proceed under reflux for 4 hours.
-
Cooling: After 4 hours, stop the heating and allow the reaction solution to cool to approximately 40°C.
-
Purification: Purify the product by distilling the reaction solution. Collect the fraction that boils between 171°C and 173°C to obtain pure this compound.
Visualizations
Troubleshooting Temperature Issues
The following diagram outlines a logical workflow for troubleshooting common temperature-related problems during this compound synthesis.
References
- 1. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 1864-94-4 [smolecule.com]
- 3. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid | MDPI [mdpi.com]
- 4. CN101768754A - Method for electrically synthesizing this compound in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Purification of crude product from phenyl formate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude products from phenyl formate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product from a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as phenol and formic acid, by-products from side reactions, and residual catalyst (e.g., p-toluenesulfonic acid).[1][2] Decomposition of this compound can also lead to the formation of carbon monoxide and additional phenol.[1][3]
Q2: What is the recommended first step to purify crude this compound?
A2: A common initial purification step is a liquid-liquid extraction to remove water-soluble impurities like formic acid and the catalyst. This is typically followed by washing with a mild base, such as sodium bicarbonate, to remove acidic impurities like phenol, and then with brine to remove residual water.[4]
Q3: Can this compound be purified by distillation?
A3: Yes, distillation is a highly effective method for purifying this compound, which is a liquid at room temperature.[5] It is particularly useful for separating it from non-volatile impurities.[6] One reported protocol involves distilling the reaction solution and collecting the fraction at 171-173 °C to obtain this compound with high purity.[2]
Q4: Is crystallization a suitable purification method for this compound?
A4: While this compound is a liquid at room temperature, it has a melting point of 33-37 °C, making crystallization from a suitable solvent at low temperatures a potential purification method, especially for removing soluble impurities that are difficult to separate by distillation.[5][7]
Q5: When should I use column chromatography to purify my product?
A5: Column chromatography is recommended when distillation or crystallization does not provide adequate separation, especially if the impurities have similar boiling points to this compound.[6][8] It is also the safest method when you have less than a gram of product.[6]
Troubleshooting Guides
Low Yield After Work-up
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.[4] |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is not basic, as this can cause hydrolysis of the ester.[4] - Perform multiple extractions with smaller volumes of organic solvent for better recovery.[4] - Shake the separatory funnel vigorously to ensure thorough mixing, but allow adequate time for the layers to separate completely.[4] |
| Product Hydrolysis | Avoid strongly acidic or basic conditions during the work-up. Use a mild base like sodium bicarbonate for neutralization.[4] |
| Emulsion Formation | To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. Filtering the mixture through a pad of celite can also help.[4] |
Impure Product After Purification
| Potential Cause | Suggested Solution |
| Co-elution in Column Chromatography | - Optimize the solvent system for column chromatography using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the desired product.[4] - A common starting solvent system for aromatic esters is a mixture of hexanes and ethyl acetate. Try varying ratios (e.g., 9:1, 4:1, 1:1) to achieve good separation.[4] - If separation is still difficult, consider using a different solvent system, such as dichloromethane/hexanes.[4] |
| Ineffective Recrystallization | - Select an appropriate recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For aromatic esters, consider solvents like ethanol, methanol, or a mixed solvent system like ethanol/water.[4] - Use the minimum amount of hot solvent to dissolve the product to maximize yield upon cooling.[4] |
| Product Decomposition on Silica Gel | If your compound is acid-sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.[9][10] |
Experimental Protocols
Protocol 1: Purification by Distillation
This protocol is suitable for multi-gram quantities of crude this compound that is an oil.[6]
-
Setup : Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask : Place the crude this compound into the distillation flask. Add a few boiling chips.
-
Distillation : Heat the flask gently. Collect the fraction that distills at the expected boiling point of this compound (approximately 171-173 °C at atmospheric pressure, or 62 °C at 1 mmHg).[2][5]
-
Collection : Collect the purified product in a pre-weighed receiving flask.
-
Analysis : Confirm the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data from a Reported Acid-Catalyzed Esterification and Distillation:
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reported Purity (%) |
| Phenol, Formic Acid | p-Toluenesulfonic acid | Toluene | 105 | 4 | 98.4 | 99.2 |
Data sourced from ChemicalBook, reporting on a patented synthesis method.[1][2]
Protocol 2: Purification by Column Chromatography
This method is ideal for small-scale purifications or when impurities have similar boiling points to the product.[6]
-
Solvent System Selection : Use TLC to determine an appropriate solvent system that gives the this compound an Rf value between 0.25 and 0.35.[4] A common choice is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing : Pack a chromatography column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol can be effective if the crude product is a solid or can be induced to crystallize.
-
Solvent Selection : Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] Ethanol or a mixed solvent system like ethanol/water could be suitable.[4]
-
Dissolution : Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization : Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[4]
-
Crystal Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing and Drying : Wash the crystals with a small amount of cold solvent and dry them to a constant weight.[4]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. This compound | 1864-94-4 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Buy this compound | 1864-94-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1864-94-4 [chemicalbook.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Purification [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
Phenyl Formate vs. Ethyl Formate: A Comparative Guide for Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, pivotal in the construction of a vast array of pharmaceutical intermediates and complex molecules. The choice of the formylating agent is critical to the success of these reactions, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two common formylating agents: phenyl formate and ethyl formate, supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Ethyl Formate |
| Reactivity | High | Moderate |
| Leaving Group | Phenoxide (good) | Ethoxide (moderate) |
| Reaction Conditions | Generally milder | Often requires heating or catalysis |
| Byproduct | Phenol | Ethanol |
| Cost & Availability | Generally higher cost | Lower cost, widely available |
| Handling | Irritant | Flammable, irritant |
Reactivity and Mechanism
The primary difference in the utility of this compound and ethyl formate as formylating agents lies in their reactivity, which is a direct consequence of the stability of the respective leaving groups.
This compound is an aryl formate and is generally more reactive than its alkyl counterpart, ethyl formate. The driving force for its enhanced reactivity is the formation of the resonance-stabilized phenoxide ion, which is a better leaving group than the ethoxide ion. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and the ability to formylate less nucleophilic substrates.[1]
Ethyl formate , an alkyl formate, is a less powerful formylating agent. The reaction proceeds via nucleophilic acyl substitution, where the nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, leading to the elimination of ethanol.[1][2] Due to its lower reactivity, reactions with ethyl formate often require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[2][3][4]
Performance in N-Formylation of Amines
Both this compound and ethyl formate are effective for the N-formylation of a wide range of primary and secondary amines. However, the reaction conditions and yields can vary significantly.
This compound in N-Formylation
This compound is a potent agent for the formylation of amines, often proceeding under mild conditions.[5]
Table 1: N-Formylation of Amines using this compound
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylformamide | Toluene, reflux | 95 | J. Org. Chem. 1971, 36, 3238 |
| p-Toluidine | N-(p-Tolyl)formamide | Toluene, reflux | 96 | J. Org. Chem. 1971, 36, 3238 |
| Benzylamine | N-Benzylformamide | Toluene, reflux | 92 | J. Org. Chem. 1971, 36, 3238 |
Ethyl Formate in N-Formylation
Ethyl formate is a widely used, cost-effective reagent for N-formylation. Reactions are typically conducted under catalyst- and solvent-free conditions at elevated temperatures.[2]
Table 2: N-Formylation of Amines using Ethyl Formate
| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenylformamide | Catalyst-free, 60°C | 83-89 | [1][2] |
| p-Toluidine | N-(p-Tolyl)formamide | Catalyst-free, 60°C | 83-89 | [2] |
| Benzylamine | N-Benzylformamide | Catalyst-free, 60°C | 91-93 | [2] |
| n-Hexylamine | N-(n-Hexyl)formamide | Catalyst-free, 60°C | 68-94 | [2] |
| Piperidine | N-Formylpiperidine | Catalyst-free, 60°C | 87-98 | [2] |
Performance in O-Formylation of Alcohols
The formylation of alcohols to produce formate esters is another important transformation. The difference in reactivity between this compound and ethyl formate is also evident in these reactions.
This compound in O-Formylation
While less commonly cited for O-formylation compared to N-formylation, the higher reactivity of this compound suggests it would be effective, particularly for less reactive alcohols, likely under milder conditions than required for ethyl formate.
Ethyl Formate in O-Formylation
Ethyl formate can be used for the O-formylation of primary and secondary alcohols, often requiring a catalyst. Tertiary alcohols are generally unreactive.
Table 3: O-Formylation of Alcohols using Ethyl Formate
| Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzyl formate | Bi(OTf)₃ (5 mol%), reflux | 95 | Synlett 2004, 1, 155 |
| 1-Octanol | 1-Octyl formate | Bi(OTf)₃ (5 mol%), reflux | 92 | Synlett 2004, 1, 155 |
| Cyclohexanol | Cyclohexyl formate | Bi(OTf)₃ (5 mol%), reflux | 90 | Synlett 2004, 1, 155 |
Experimental Protocols
General Procedure for N-Formylation with this compound
A solution of the amine (1.0 eq) and this compound (1.1 eq) in toluene is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired N-formyl compound.
General Procedure for N-Formylation with Ethyl Formate (Catalyst-Free)
A mixture of the amine (1 mmol) and ethyl formate (3 mmol) is heated at 60°C in a sealed vial.[6] The reaction is monitored by TLC. After completion, the excess ethyl formate and ethanol are removed under reduced pressure. The crude product can be purified by washing with water and a saturated solution of NaHCO₃, followed by drying and evaporation of the solvent.[6]
Byproducts and Purification
The choice of formylating agent also influences the reaction workup and purification strategy due to the different byproducts formed.
-
This compound generates phenol as a byproduct. Phenol is a solid at room temperature and is acidic. Its removal can typically be achieved by an aqueous basic wash (e.g., with NaOH or NaHCO₃ solution) during the workup. However, for phenol-sensitive substrates, this may not be ideal.
-
Ethyl Formate produces ethanol as a byproduct.[1][2] Ethanol is a volatile and water-soluble liquid, which is generally easy to remove by evaporation under reduced pressure or by aqueous extraction.
Safety and Handling
Both reagents require careful handling in a laboratory setting.
This compound
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[7]
Ethyl Formate
-
Hazards: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation.[9][10]
-
Precautions: Keep away from open flames, sparks, and heat sources. Use in a well-ventilated area. Wear protective gloves and safety goggles.[5][9][10] Grounding and bonding of containers are necessary to prevent static discharge.[10][11]
Conclusion
The selection between this compound and ethyl formate as a formylating agent should be guided by the specific requirements of the chemical transformation.
-
This compound is the more reactive agent, suitable for formylating a broader range of substrates, including less nucleophilic ones, often under milder conditions. The trade-off is its higher cost and the generation of a phenolic byproduct that may require a specific workup procedure.
-
Ethyl formate is a cost-effective and widely used reagent, particularly for the N-formylation of common amines. While it often requires more forcing conditions (heat or catalysis), the byproduct, ethanol, is generally simple to remove. Its lower reactivity can also be an advantage in terms of chemoselectivity in polyfunctional molecules.
For routine formylations of standard amines and alcohols where cost and ease of byproduct removal are primary concerns, ethyl formate remains a practical choice. For challenging substrates that are unreactive towards ethyl formate, or when milder reaction conditions are essential, the enhanced reactivity of This compound makes it a valuable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ICSC 0623 - ETHYL FORMATE [chemicalsafety.ilo.org]
- 10. lobachemie.com [lobachemie.com]
- 11. nj.gov [nj.gov]
A Comparative Guide to Phenyl Formate and Other Carbon Monoxide Surrogates
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with therapeutic potential in a range of diseases.[1][2] However, the challenges of administering gaseous CO have spurred the development of CO surrogates, also known as CO-releasing molecules (CORMs), which offer a safer and more controlled method of delivery.[1][3] This guide provides a detailed comparison of phenyl formate, a simple organic CO surrogate, with other well-established classes of CORMs, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Overview of Carbon Monoxide Surrogates
CO surrogates are compounds that release carbon monoxide under specific physiological or chemical conditions.[4] The ideal surrogate should be stable, non-toxic, and release CO in a predictable and controllable manner.[5] The field of CO surrogates is diverse, broadly categorized into metal-based CORMs and organic CO-releasing molecules.[4][5]
This compound stands out as a simple, metal-free organic molecule that releases CO under mild basic conditions.[6] This contrasts with many traditional CORMs that are transition metal carbonyl complexes, which release CO through mechanisms like ligand exchange, photoactivation, or enzymatic triggers.[4][7]
Mechanism of CO Release
The mechanism of CO release is a critical factor differentiating CO surrogates.
This compound: The release of CO from this compound is triggered by a weak base, such as triethylamine. The reaction proceeds via a concerted bimolecular α-elimination, yielding CO and a phenoxide.[6] This process does not require a transition metal catalyst and can occur at room temperature.[6]
Caption: Mechanism of CO release from this compound.
Transition Metal-Based CORMs: These CORMs typically consist of a transition metal center (e.g., ruthenium, manganese, iron) coordinated to one or more CO ligands.[5] The release of CO can be triggered by various stimuli:
-
Solvent-induced ligand exchange: In aqueous solutions, solvent molecules can displace CO ligands. For example, CORM-2 releases CO spontaneously in solution.[5]
-
Photoactivation (PhotoCORMs): Light, often in the UV or visible spectrum, can be used to trigger CO release from photosensitive CORMs like CORM-1.[1][3][8] This allows for precise spatial and temporal control over CO delivery.[1][8]
-
Enzyme-triggered release (ET-CORMs): These CORMs are designed to release CO in the presence of specific enzymes that are often overexpressed in disease states, offering a targeted delivery approach.[4][7]
Caption: General mechanisms of CO release from CORMs.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other representative CO surrogates.
Table 1: CO Release Characteristics
| CO Surrogate | Class | Trigger for CO Release | Half-life (t½) | Moles of CO Released per Mole of Surrogate | Reference |
| This compound | Organic | Weak base (e.g., triethylamine) | ~30 min (at room temp) | 1 | [6] |
| CORM-1 | PhotoCORM (Mn-based) | Light (cold source) | Not specified | Not specified | [5] |
| CORM-2 | Spontaneous (Ru-based) | Solvent (DMSO/PBS) | ~1 min | ~0.7 | [5][9] |
| CORM-3 | Spontaneous (Ru-based) | Thiol (e.g., in plasma) | ~3.6 min (in human plasma) | ~0.5 (with dithionite) | [4][9] |
| CORM-A1 | Organic (Boron-based) | pH-dependent (protonation) | ~21 min (at pH 7.4) | ~0.91 | [9] |
| CORM-401 | Spontaneous (Mn-based) | CO receptor (e.g., myoglobin) | ~0.8 min | ~3.2 | [5] |
Table 2: Cytotoxicity Data
| CO Surrogate | Cell Line | Assay | IC50 Value | Notes | Reference |
| CORM-2 | Hct116 (human colon carcinoma) | MTT | >50 µg/mL | Toxicity not directly related to CO release | [2] |
| CORM-3 | HUVEC | MTT | Toxic at >100 µM (overnight) | - | [7] |
| Cobalt-containing CORMs | HeLa | MTT | <120 µM | Slow CO release | [2] |
| --INVALID-LINK--2 | PC-3 (prostate cancer) | Not specified | Greatest effect at 10 µM | Photo-CORM | [2] |
Note: Direct comparative cytotoxicity data for this compound in a biological context is not as extensively documented in the reviewed literature as for metal-based CORMs.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the esterification of phenol with formic acid.[10][11]
Materials:
-
Phenol
-
Formic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
Combine phenol (0.2 mol), formic acid (0.24 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL) in a reaction flask equipped with a heating jacket and a condensation refluxer.[11]
-
Heat the reaction mixture to 105°C under magnetic stirring and allow the esterification to proceed for 4 hours.[11]
-
After the reaction is complete, stop heating and allow the solution to cool to 40°C.[11]
-
Purify the product by distillation, collecting the fraction at 171-173°C to obtain this compound.[11]
Measurement of CO Release: The Myoglobin Assay
The myoglobin assay is a widely used spectrophotometric method to quantify CO release from CORMs.[9][12]
Principle: Deoxymyoglobin (deoxy-Mb) is converted to carboxymyoglobin (MbCO) upon binding with CO released from the surrogate. This conversion can be monitored by the change in absorbance at specific wavelengths.[9]
Materials:
-
Myoglobin (from equine skeletal muscle)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
CO surrogate solution
Procedure:
-
Prepare a solution of myoglobin in PBS (pH 7.4).
-
Reduce the myoglobin to deoxymyoglobin by adding a small amount of sodium dithionite.[12]
-
Record the baseline absorbance spectrum of the deoxymyoglobin solution.
-
Add the CO surrogate to the deoxymyoglobin solution.
-
Monitor the change in the absorbance spectrum over time as deoxymyoglobin is converted to carboxymyoglobin.[12] The conversion can be followed by the appearance of the characteristic Q-bands of MbCO at 540 and 579 nm.
Caution: It has been noted that sodium dithionite can induce CO release from some CORMs, such as CORM-2 and CORM-3, which can lead to artifacts in the measurement.[9][12] Alternative methods such as gas chromatography, electrochemical sensing, and IR spectroscopy can also be used to measure CO release.[12]
Caption: Experimental workflow for the myoglobin assay.
CO Signaling Pathways
Released CO interacts with various cellular targets to exert its biological effects. A key target is soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[13] CO also modulates the activity of ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, and can affect mitochondrial bioenergetics.[13]
Caption: A simplified overview of a CO signaling pathway.
Conclusion
This compound presents a compelling alternative to traditional metal-based CORMs, particularly in synthetic chemistry applications where a simple, mild, and metal-free source of CO is advantageous.[6][14] Its ease of use and the ability to generate CO without the need for high pressure or specialized equipment are significant practical benefits.[10][14]
For biological applications, the choice of a CO surrogate is more nuanced. While this compound's organic nature may be advantageous in avoiding potential metal toxicity, the diverse and tunable release profiles of metal-based CORMs (e.g., photo- and enzyme-triggered release) offer sophisticated mechanisms for targeted and controlled CO delivery that are the subject of ongoing research.[7][8] The potential biological effects of the byproducts of CO release (e.g., phenol from this compound, or the inactive CORM scaffold) must also be carefully considered and evaluated for any specific application.[4] Researchers should select a CO surrogate based on the specific requirements of their experimental system, considering factors such as the desired release kinetics, the trigger for CO release, and the potential for off-target effects of the surrogate or its byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-activated photoCORMs | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 4. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Head‐to‐Head Comparison of Selected Extra‐ and Intracellular CO‐Releasing Molecules on Their CO‐Releasing and Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 1864-94-4 [smolecule.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Methods for Validating Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR, IR, and Mass Spectrometry for the Confirmation and Quantification of Formylation.
Formylation, the introduction of a formyl group (-CHO), is a fundamental chemical transformation in organic synthesis and drug development. The success of a formylation reaction hinges on the accurate confirmation of product formation and the precise quantification of its yield. Spectroscopic methods are indispensable tools for this validation process, each offering unique advantages and insights. This guide provides a comprehensive comparison of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to aid researchers in selecting the most appropriate method for their specific needs. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to streamline the validation process.
Data Presentation: A Comparative Overview
The choice of spectroscopic method often depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative accuracy, or high-throughput screening. The following table summarizes key quantitative and qualitative parameters for each technique in the context of formylation validation.
| Feature | NMR Spectroscopy (¹H, ¹³C, 2D) | IR Spectroscopy (FT-IR) | Mass Spectrometry (MS, LC-MS) |
| Primary Information | Detailed atomic connectivity, 3D structure, stereochemistry.[1] | Presence of functional groups.[2] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[1] |
| Qualitative Analysis | Unambiguous structure confirmation of formylated product and isomers.[3] | Identification of the formyl group's characteristic C=O and C-H stretches. | Confirmation of the expected molecular weight increase (+28 Da for CHO group).[4] |
| Quantitative Analysis | Highly quantitative using an internal standard; signal intensity is directly proportional to molar concentration.[1][5][6][7] | Semi-quantitative to quantitative by creating a calibration curve based on Beer's law.[8][9][10] | Highly quantitative with the use of internal standards and calibration curves, especially when coupled with liquid chromatography (LC-MS).[3][11] |
| Sensitivity | Low (micromole to millimole).[1][12] | Moderate. | High (picomole to femtomole).[1][12] |
| Limit of Detection (LOD) | ~10 μM (for qHNMR).[13] | Analyte dependent. | As low as 10.4 µM for indole-3-carbaldehyde by LC-MS.[3] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Can be analyzed neat (liquids), as a KBr pellet or nujol mull (solids), or in solution.[14] | Requires dissolution in a suitable solvent; may require cleanup for complex mixtures.[15] |
| Key Advantages | Provides the most detailed structural information. Non-destructive. | Fast, simple, and low-cost for qualitative confirmation. | High sensitivity and specificity for mass confirmation. Ideal for complex mixtures when coupled with LC. |
| Key Limitations | Lower sensitivity compared to MS. | Limited structural information beyond functional groups. Can be difficult for quantitative analysis of mixtures.[10] | Provides limited structural information on its own. Ionization efficiency can vary.[12] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the validation of a formylation reaction using spectroscopic methods.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the formylated product and quantify the reaction yield.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the crude reaction mixture or purified product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons between scans. A typical D1 for small molecules is 5-10 seconds.
-
Acquire a ¹³C NMR spectrum to confirm the presence of the formyl carbon (typically ~180-200 ppm).
-
If structural confirmation is challenging due to spectral complexity or isomerism, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).[14]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
For ¹H NMR, identify the characteristic signal of the formyl proton, which typically appears as a singlet or a doublet in the region of 9-10 ppm.
-
For quantitative analysis, integrate the signal of the formyl proton and a well-resolved signal from the internal standard. Calculate the molar ratio of the product to the internal standard to determine the yield. The purity of a sample can be determined using the following equation: Purity (%) = (Iₓ / Nₓ) * (Mₓ / Wₓ) * (W_{cal} / M_{cal}) * (N_{cal} / I_{cal}) * P_{cal}, where I is the integrated area, N is the number of nuclei, M is the molecular mass, W is the weight, and P is the purity of the analyte (x) and the calibrant (cal).[5]
-
Infrared (IR) Spectroscopy
Objective: To quickly confirm the presence of the formyl functional group.
Methodology:
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, prepare a Nujol mull by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
Solutions: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or the pure solvent) and subtract it from the sample spectrum.
-
-
Data Processing and Analysis:
-
Identify the characteristic absorption bands for the formyl group:
-
A strong C=O stretching vibration typically appears in the range of 1740-1685 cm⁻¹.[16] The exact position depends on the molecular structure (e.g., conjugation).
-
A characteristic C-H stretching vibration of the aldehyde proton appears as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹.[16] The presence of a peak around 2720 cm⁻¹ is a good indicator of an aldehyde.[16]
-
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the formylated product. When coupled with Liquid Chromatography (LC-MS), it can also be used to quantify the product and impurities.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in a suitable volatile solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 10-100 µg/mL.
-
For LC-MS, the sample should be dissolved in the mobile phase or a compatible solvent.
-
For quantitative analysis, prepare a series of calibration standards with known concentrations of the purified formylated product and add a constant concentration of an internal standard to all samples and standards.
-
-
Data Acquisition (LC-MS):
-
Set up an appropriate LC method to separate the components of the reaction mixture. A typical reversed-phase method might use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to acquire data in a suitable ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative ion mode), depending on the analyte's properties.
-
Acquire full scan mass spectra to identify the molecular ions of the starting material and the formylated product.
-
-
Data Processing and Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion of the product. The formylation of a starting material will result in a mass increase of 28.01 Da (the mass of a CHO group minus the mass of H).[4]
-
For quantitative analysis, generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the formylated product in the reaction mixture.
-
Conclusion: Selecting the Right Tool for the Task
The validation of formylation results is a critical step in chemical synthesis and drug development. NMR, IR, and Mass Spectrometry each provide valuable, albeit different, types of information.
-
IR spectroscopy is a rapid and straightforward method for the initial qualitative confirmation of the presence of the formyl group.
-
Mass spectrometry offers high sensitivity and is excellent for confirming the molecular weight of the product, making it particularly useful for analyzing complex reaction mixtures, especially when coupled with LC.
-
NMR spectroscopy , particularly 2D NMR, provides the most comprehensive structural information, allowing for unambiguous confirmation of the formylated product and its isomers. It is also a highly accurate and reproducible quantitative technique when an internal standard is used.
For a comprehensive and robust validation of formylation results, a combination of these techniques is often the most effective approach.[1][12] A quick IR analysis can confirm the presence of the formyl group, followed by LC-MS to determine the molecular weight and purity, and finally, NMR for complete structural elucidation and accurate quantification. This integrated approach ensures the highest confidence in the identity and purity of the synthesized formylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. richmondscientific.com [richmondscientific.com]
- 11. rsc.org [rsc.org]
- 12. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Study of Aryl Formates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group or a carbonyl moiety is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and fine chemicals. Aryl formates have emerged as versatile and practical reagents in this context, serving as effective formylating agents and, perhaps more significantly, as convenient and safer surrogates for toxic carbon monoxide (CO) gas in transition-metal-catalyzed carbonylation reactions. This guide provides an objective comparison of the performance of various aryl formates against each other and other common alternatives, supported by experimental data to inform reagent selection in research and development.
Performance Comparison of Aryl Formates and Alternatives
Aryl formates offer a significant advantage in their ability to generate CO in situ, circumventing the need for specialized equipment and safety precautions associated with handling gaseous CO.[1][2] Their reactivity can be tuned by modifying the electronic properties of the aryl group. For instance, electron-withdrawing substituents, as seen in 2,4,6-trichlorophenyl formate, enhance the electrophilicity of the formyl group and facilitate CO release under milder conditions compared to the unsubstituted this compound.[3][4]
As Carbon Monoxide Surrogates in Palladium-Catalyzed Carbonylation
The palladium-catalyzed carbonylation of aryl halides and triflates is a powerful tool for the synthesis of esters, amides, and other carboxylic acid derivatives.[3][5] Aryl formates have proven to be highly effective in this arena.
| Entry | Aryl Formate/CO Source | Substrate | Product | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Bromobenzene | Phenyl benzoate | 3 mol% Pd(OAc)₂, 6 mol% P(t-Bu)₃·HBF₄ | NEt₃, CH₃CN, 80 °C, 13 h | 99 | [5][6] |
| 2 | This compound | 4-Bromoacetophenone | Phenyl 4-acetylbenzoate | 3 mol% Pd(OAc)₂, 6 mol% P(t-Bu)₃·HBF₄ | NEt₃, CH₃CN, 80 °C, 13 h | 95 | [5] |
| 3 | 2,4,6-Trichlorothis compound | 4-Bromotoluene | 2,4,6-Trichlorophenyl 4-methylbenzoate | 3 mol% Pd₂(dba)₃, 12 mol% P(t-Bu)₃·HBF₄ | NEt₃, THF, rt, 15 h | 95 | [3] |
| 4 | 2,4,6-Trichlorothis compound | 4-Iodoanisole | 2,4,6-Trichlorophenyl 4-methoxybenzoate | 3 mol% Pd₂(dba)₃, 12 mol% P(t-Bu)₃·HBF₄ | NEt₃, THF, rt, 15 h | 98 | [3] |
| 5 | CO gas (1 atm) | 4-Bromotoluene | Methyl 4-methylbenzoate | Pd(OAc)₂/dppf | MeOH, NEt₃, 100 °C | ~90 | [General knowledge, specific citation not available] |
| 6 | Formic Acid | 4-Iodoanisole | 4-Methoxybenzaldehyde | 3 mol% Pd(OAc)₂, I₂, PPh₃ | NEt₃, Toluene, 80 °C, 2-4 h | 83 | [General knowledge, specific citation not available] |
Table 1: Comparison of Aryl Formates and other CO Sources in Palladium-Catalyzed Carbonylation. This table highlights the high efficiency of this compound and 2,4,6-trichlorothis compound as CO surrogates. Notably, 2,4,6-trichlorothis compound enables reactions to proceed at room temperature with high yields, demonstrating its enhanced reactivity.[3]
As N-Formylating Agents
The N-formylation of amines is a fundamental transformation in the synthesis of peptides and other biologically active molecules.[7] While classical reagents like formic acid and acetic formic anhydride are effective, aryl formates offer a mild and often catalyst-free alternative.[1][8]
| Entry | Formylating Agent | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | This compound | Aniline | Formanilide | Neat, 60 °C, 2 h | 95 | [General knowledge, specific citation not available] |
| 2 | This compound | Benzylamine | N-Benzylformamide | Neat, 60 °C, 1.5 h | 92 | [General knowledge, specific citation not available] |
| 3 | Formic Acid/Acetic Anhydride | Aniline | Formanilide | -20 °C, 15 min | 97-100 | |
| 4 | Formic Acid | Aniline | Formanilide | Neat, 80 °C | Good to Excellent | [7] |
| 5 | Ethyl Formate | Aniline | Formanilide | Neat, 60 °C, 6 h | 94 | [9] |
Table 2: Comparison of this compound with other N-Formylating Agents. this compound provides a simple, solvent-free method for N-formylation, achieving high yields under mild heating.[8] While formic acid/acetic anhydride can be faster and proceed at lower temperatures, it involves the handling of a corrosive and moisture-sensitive reagent.[1]
Experimental Protocols
General Procedure for the Synthesis of Aryl Formates
Aryl formates can be readily synthesized from the corresponding phenols.[2]
Procedure:
-
To a stirred solution of acetic anhydride (4.0 equiv.) is added formic acid (6.0 equiv.) at room temperature.
-
The mixture is heated to 60 °C for 2 hours and then cooled to room temperature.
-
The resulting acetic formic anhydride solution is added to a mixture of the desired phenol (1.0 equiv.) and sodium acetate (1.0 equiv.).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude aryl formate can be purified by distillation or recrystallization.[2]
Palladium-Catalyzed Carbonylation of Aryl Halides using this compound
This protocol describes a general procedure for the synthesis of phenyl esters from aryl halides using this compound as a CO surrogate.[5][6]
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (3 mol%), P(t-Bu)₃·HBF₄ (6 mol%), the aryl halide (1.0 equiv.), and a magnetic stir bar.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous acetonitrile (CH₃CN), this compound (1.5-2.0 equiv.), and triethylamine (NEt₃) (2.0 equiv.) are added via syringe.
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion (typically 13-21 hours), the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[6]
N-Formylation of Amines using this compound
This catalyst- and solvent-free protocol provides a green and efficient method for the N-formylation of primary and secondary amines.[8][9]
Procedure:
-
In a reaction vial, the amine (1.0 equiv.) and this compound (1.2 equiv.) are combined.
-
The mixture is stirred at 60 °C.
-
The reaction is monitored by TLC until the starting amine is consumed.
-
After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to afford the corresponding formamide.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows involving aryl formates.
Caption: Synthesis of Aryl Formates.
Caption: General Mechanism of Pd-Catalyzed Carbonylation.
Caption: Workflow for N-Formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trichlorothis compound: highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with this compound [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. tandfonline.com [tandfonline.com]
Phenyl Formate in N- vs. O-Formylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where precise control over reactive sites is paramount. Formylation, the introduction of a formyl group (-CHO), is a common transformation, yet achieving selectivity between nitrogen (N-) and oxygen (O-) nucleophiles within the same molecule presents a significant challenge. This guide provides a comprehensive comparison of the selectivity of phenyl formate in N- versus O-formylation reactions, supported by available experimental data and comparisons with alternative formylating agents.
Introduction to Formylation and Selectivity
Formylation can be a critical step in a synthetic pathway, serving to introduce a key functional group or to protect a reactive amine or alcohol. The choice of formylating agent is crucial in determining the outcome of the reaction, especially when chemoselectivity is required. The relative nucleophilicity of amines and alcohols generally dictates the site of formylation, with amines being inherently more nucleophilic and thus more reactive towards electrophilic formylating agents. However, factors such as steric hindrance, reaction conditions, and the nature of the formylating agent can significantly influence this selectivity.
This compound has emerged as a useful reagent in this context. Its reactivity is modulated by the phenoxy leaving group, making it more reactive than simple alkyl formates but generally less reactive than more aggressive reagents like acetic formic anhydride. This tunable reactivity can be exploited to achieve selective N-formylation in the presence of hydroxyl groups.
Comparative Performance of Formylating Agents
The following table summarizes the performance of this compound in comparison to other common formylating agents in N- and O-formylation reactions based on data available in the literature. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and thus the data is compiled from various sources.
| Formylating Agent | Substrate Type | Reaction Conditions | Product | Yield (%) | Selectivity | Reference |
| This compound | Amines | Varies (e.g., Pd-catalysis, base) | N-Formamide | Generally Good to Excellent | High N-selectivity | [1][2] |
| This compound | Alcohols | Requires catalysis (e.g., Bi(III) salts) | O-Formate | Not effective without catalyst | - | [3] |
| Formic Acid | Amines | Catalyst (e.g., I2), 70°C, solvent-free | N-Formamide | Up to 94% | High N-selectivity | [4] |
| Formic Acid | Amines (in presence of -OH) | Catalyst, RT | N-Formamide | Good to Excellent | Selective for N over O | [5] |
| Formic Acid / PEG | Anilines | RT, inert atmosphere | N-Formamide | - | Unsuccessful for phenols | [5] |
| Ethyl Formate | Amines | 60°C, catalyst- and solvent-free | N-Formamide | 42-93% | - | [6] |
| Ethyl Formate | Alcohols | Bi(OTf)3 catalyst, RT | O-Formate | - | - | [7] |
| 2,2,2-Trifluoroethyl Formate | Amines, Alcohols, N-Hydroxylamines | - | Formylated products | - | Versatile and Selective | [2] |
| Acetic Formic Anhydride | Amines | -20°C | N-Formamide | 97-100% | High N-selectivity | [5] |
Key Observations:
-
This compound demonstrates a strong preference for N-formylation . While it is an effective N-formylating agent, its reaction with alcohols to form O-formates is generally inefficient without the use of specific catalysts.[3]
-
Formic acid is a versatile reagent that can achieve high yields for N-formylation and exhibits excellent chemoselectivity for amines over alcohols, even without protecting groups.[4][5]
-
Ethyl formate is a milder reagent that can be used for both N- and O-formylation, often requiring catalysis for the latter.[6][7]
-
Acetic formic anhydride is a highly reactive agent that provides excellent yields for N-formylation at low temperatures.[5]
-
2,2,2-Trifluoroethyl formate is noted for its versatility and selectivity in formylating a range of functional groups.[2]
Reaction Mechanisms and Selectivity
The selectivity of this compound for N-formylation over O-formylation can be attributed to the greater nucleophilicity of the amino group compared to the hydroxyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism for N- vs. O-formylation.
The lone pair of electrons on the nitrogen atom of an amine is more available for nucleophilic attack on the electrophilic carbonyl carbon of this compound than the lone pairs on the oxygen atom of an alcohol. This is because nitrogen is less electronegative than oxygen, making it a better electron donor.
Experimental Protocols
The following are generalized experimental protocols for N-formylation using this compound and a comparative O-formylation using an alternative reagent, based on methodologies described in the literature. Researchers should optimize these protocols for their specific substrates.
Protocol 1: General Procedure for N-Formylation of an Amine with this compound
This protocol is adapted from general procedures for the formylation of amines.
-
Materials:
-
Amine substrate
-
This compound (1.5 - 2.0 equivalents)
-
Base (e.g., Triethylamine, NaHCO₃)
-
Solvent (e.g., Acetonitrile, DMF)
-
Palladium catalyst (e.g., Pd(OAc)₂, if required for specific applications like carbonylation)[1]
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a round-bottom flask, add the amine substrate and the chosen solvent.
-
Add the base to the reaction mixture.
-
If a catalyst is required, add it at this stage.
-
Add this compound to the mixture.
-
Stir the reaction at the desired temperature (e.g., 80-140°C) and monitor the progress by an appropriate technique (e.g., TLC, GC-MS).[1][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Caption: Experimental workflow for N-formylation.
Protocol 2: General Procedure for O-Formylation of an Alcohol using Ethyl Formate and a Catalyst
This protocol is a generalized procedure based on the use of catalysts for the formylation of alcohols.[7]
-
Materials:
-
Alcohol substrate
-
Ethyl formate (reagent and/or solvent)
-
Catalyst (e.g., Bi(OTf)₃, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard glassware for stirring at room temperature
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and the anhydrous solvent.
-
Add the catalyst to the reaction mixture.
-
Add ethyl formate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Logical Relationship of Selectivity
The selectivity of this compound can be understood through a logical decision-making process based on the substrate's functional groups and the reaction conditions.
Caption: Logical flow for this compound selectivity.
Conclusion
This compound is a valuable reagent for the selective N-formylation of substrates containing both amino and hydroxyl groups. Its reactivity profile allows for the preferential formylation of the more nucleophilic amine under relatively mild conditions, while the less reactive alcohol remains largely untouched, especially in the absence of specific activating catalysts. For researchers and drug development professionals, this chemoselectivity offers a strategic advantage, potentially obviating the need for protecting group strategies and simplifying synthetic routes. When O-formylation is the desired outcome, alternative reagents and catalytic systems, such as ethyl formate with a bismuth catalyst, are more appropriate choices. The selection of the formylating agent should, therefore, be guided by the specific synthetic goal and the nature of the substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Phenyl Formate in Various Solvent Systems: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the choice of solvent can be critical in optimizing reaction outcomes. This guide provides a comparative analysis of the efficacy of phenyl formate as a formylating agent and a carbon monoxide (CO) surrogate in different solvent systems. While direct, comprehensive comparative studies of this compound across a wide range of solvents for a single reaction are limited in the available literature, this document collates available experimental data and provides context with related formylating agents to guide solvent selection.
Efficacy of this compound as a Formylating Agent
This compound is a versatile reagent for the N-formylation of amines. The solvent can influence reaction rates and yields; however, many procedures also utilize solvent-free (neat) conditions, which have been shown to be highly effective for simple amines.
Comparison with Other Formylating Agents in Different Reaction Media
To understand the role of the solvent, it is useful to compare the performance of this compound with other common formylating agents where solvent effects have been documented. For the N-formylation of aniline, formic acid has been shown to be highly effective under solvent-free conditions, with the use of various solvents leading to a decrease in yield. This suggests that for simple formylations, high concentrations of reactants are beneficial.
Table 1: N-Formylation of Aniline with Formic Acid in Various Media
| Formylating Agent | Substrate | Solvent/Condition | Temperature (°C) | Time (h) | Yield (%) |
| Formic Acid | Aniline | Solvent-free | Room Temp. | 1 | Excellent |
| Formic Acid | Aniline | Water | Not Specified | 2-4 | 55-70 |
| Formic Acid | Aniline | Acetonitrile | Not Specified | 2-4 | 55-70 |
| Formic Acid | Aniline | CH₂Cl₂ | Not Specified | 2-4 | 55-70 |
| Formic Acid | Aniline | Tetrahydrofuran (THF) | Not Specified | 2-4 | 55-70 |
| Formic Acid | Aniline | Toluene | Not Specified | 2-4 | 55-70 |
Data for formic acid is presented to provide context on solvent effects in N-formylation reactions.
A theoretical study on the aminolysis of this compound with ammonia in water, ethanol, and acetonitrile suggests that the solvation effect of these solvents is not highly sensitive to their polarities for this specific reaction. However, experimental results in more complex systems indicate a notable solvent dependency.
This compound as a Carbon Monoxide Surrogate
This compound is also effectively utilized as a CO surrogate in palladium-catalyzed reductive cyclization reactions. In these more complex transformations, the solvent choice has been shown to be critical for achieving high yields.
Reductive Cyclization of o-Nitrostyrenes to Indoles
In the synthesis of indoles from o-nitrostyrenes, a direct comparison between acetonitrile (CH₃CN) and a mixture of acetonitrile and dimethylformamide (DMF) was made. The mixed solvent system provided superior results[1].
Table 2: Efficacy of this compound in the Synthesis of Indoles
| Substrate | Solvent System | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | o-Nitrostyrene derivative | Acetonitrile | 140 | 3 | up to 99 | | o-Nitrostyrene derivative | Acetonitrile/DMF (9:1) | 100 | 6 | up to 99 (better for sensitive substrates) |
Reductive Cyclization of o-Nitrobiphenyls to Carbazoles
For the synthesis of carbazoles from o-nitrobiphenyls, DMF was identified as a key solvent for the success of the reaction, leading to high yields[1][2].
Table 3: Efficacy of this compound in the Synthesis of Carbazoles
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | o-Nitrobiphenyl derivative | Dimethylformamide (DMF) | 170 | 5 | 73-98 |
Experimental Protocols
General Protocol for N-Formylation of an Amine with this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, or DMF) or neat conditions
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent. For neat conditions, add the liquid amine directly to the flask.
-
Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C).
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, if a solvent was used, concentrate the reaction mixture under reduced pressure. If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-formylated product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol for Reductive Cyclization of o-Nitrostyrene to Indole using this compound
This protocol is adapted from a published procedure for the synthesis of indoles[1].
Materials:
-
o-Nitrostyrene substrate (0.54 mmol)
-
Pd(CH₃CN)₂Cl₂ (1 mol%)
-
1,10-Phenanthroline (Phen) (5 mol%)
-
This compound (2.38 mmol)
-
Triethylamine (Et₃N) (0.72 mmol)
-
Acetonitrile (CH₃CN) and Dimethylformamide (DMF) (9:1 mixture, 10 mL)
-
Pressure tube
Procedure:
-
To a pressure tube, add the o-nitrostyrene substrate, Pd(CH₃CN)₂Cl₂, and 1,10-phenanthroline.
-
Add the solvent mixture (CH₃CN/DMF, 9:1).
-
Add this compound and triethylamine to the mixture.
-
Seal the pressure tube and heat the reaction mixture to 100 °C for 6 hours with stirring.
-
After cooling to room temperature, carefully open the pressure tube.
-
The reaction mixture can then be worked up using standard procedures, typically involving dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for N-formylation of amines.
Caption: Reaction pathway for reductive cyclization using this compound.
References
Phenyl Formate: A Superior Reagent for Formylation in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the introduction of a formyl group (-CHO) is a pivotal transformation. This guide provides an objective comparison of phenyl formate against traditional formylation methods, supported by experimental data, to highlight its advantages in efficiency, substrate scope, and reaction conditions.
Executive Summary
This compound emerges as a highly effective and versatile formylating agent, offering distinct advantages over classical methods. For N-formylation of amines, it provides excellent yields under mild, often solvent-free and catalyst-free, ambient conditions. In C-formylation of electron-rich aromatic compounds, while traditional named reactions like the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions are effective, they often necessitate harsh reagents, stoichiometric activators, and more demanding work-up procedures. This compound, particularly in its capacity to generate a formylating agent in situ under milder conditions, presents a more streamlined and efficient alternative.
Data Presentation: this compound vs. Traditional N-Formylating Agents
The following table summarizes the performance of this compound in comparison to formic acid and ethyl formate for the N-formylation of representative aromatic and aliphatic amines. The data clearly indicates that this compound can achieve high yields in significantly shorter reaction times under ambient, solvent-free, and catalyst-free conditions.
| Substrate | Formylating Agent | Conditions | Time | Yield (%) | Reference |
| Aniline | This compound | Neat, Room Temp | 5 min | 98 | [1] |
| Aniline | Formic Acid | Neat, 60 °C | 30 min | 97 | [2] |
| Aniline | Ethyl Formate | Neat, 60 °C | 8 h | 89 | [2] |
| Benzylamine | This compound | Neat, Room Temp | 10 min | 96 | [1] |
| Benzylamine | Formic Acid | Neat, 60 °C | 1 h | 93 | [2] |
| Benzylamine | Ethyl Formate | Neat, 60 °C | 10 h | 91 | [2] |
| 4-Methoxy-aniline | This compound | Neat, Room Temp | 3 min | 99 | [1] |
| 4-Nitroaniline | This compound | Neat, Room Temp | 25 min | 94 | [1] |
| Dibenzylamine | This compound | Neat, Room Temp | 40 min | 92 | [1] |
Comparison with Traditional C-Formylation Methods
Classical methods for the formylation of aromatic rings, while historically significant, present notable drawbacks compared to modern approaches that can be achieved with reagents like this compound under specific conditions.
| Method | Reagents | Substrate Scope | Conditions | Drawbacks |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles | 0 °C to reflux | Stoichiometric use of a corrosive and water-sensitive reagent (POCl₃); often requires heating. |
| Gattermann | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, electron-rich aromatics | Anhydrous | Highly toxic and gaseous HCN; requires a strong Lewis acid. |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Phenols, some heterocycles | Biphasic, heating | Use of toxic chloroform; often results in mixtures of ortho and para isomers; can be highly exothermic. |
Experimental Protocols
Detailed methodologies for key formylation experiments are provided below to allow for replication and adaptation.
Protocol 1: N-Formylation of Aniline with this compound[1]
-
Materials: Aniline, this compound.
-
Procedure: In a round-bottom flask, aniline (1 mmol) and this compound (1.2 mmol) are mixed at room temperature without any solvent or catalyst. The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 5 minutes), the product, N-phenylformamide, is isolated. If necessary, the product can be purified by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of Indole
-
Materials: Indole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether.
-
Procedure: To a solution of indole (1 equivalent) in dry DMF, POCl₃ (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into a solution of sodium acetate in water at 0 °C and stirred for 10 minutes. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford indole-3-carboxaldehyde.
Protocol 3: Gattermann Formylation of Phenol (Adams Modification)[3]
-
Materials: Phenol, Zinc cyanide (Zn(CN)₂), Anhydrous ether, Dry Hydrogen Chloride (HCl) gas.
-
Procedure: Phenol and zinc cyanide are suspended in anhydrous ether. The mixture is cooled in an ice bath, and a stream of dry HCl gas is passed through the suspension with stirring until saturation. The reaction mixture is then allowed to stand, and the resulting imine hydrochloride precipitate is filtered. The solid is hydrolyzed by heating with water to yield the salicylaldehyde.
Protocol 4: Reimer-Tiemann Formylation of Phenol[4][5]
-
Materials: Phenol, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure: A solution of phenol in aqueous sodium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser. Chloroform is added dropwise to the heated solution (60-70 °C) with vigorous stirring. The reaction is exothermic and may require external cooling. After the addition is complete, the mixture is heated for an additional hour. The reaction mixture is then cooled, and the excess chloroform is removed by distillation. The remaining solution is acidified with dilute HCl. The product, salicylaldehyde, is then isolated by steam distillation or extraction.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for N-formylation with this compound and the classical Vilsmeier-Haack C-formylation reaction.
Caption: N-Formylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent followed by electrophilic aromatic substitution.
Conclusion
This compound offers a compelling alternative to traditional formylation methods, particularly for the N-formylation of amines. Its ability to facilitate rapid, high-yielding reactions under mild, solvent-free, and catalyst-free conditions makes it an attractive choice for modern synthetic applications where efficiency, cost-effectiveness, and environmental considerations are paramount. While classical named reactions for C-formylation remain important tools, the development of methodologies utilizing reagents like this compound points towards a future of more streamlined and sustainable chemical synthesis.
References
A Comparative Mechanistic Study of Phenyl Formate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary decomposition pathways of phenyl formate, a versatile reagent utilized in various chemical syntheses, notably as a carbon monoxide surrogate. The performance of this compound is evaluated against alternative formate esters, supported by available experimental data. Detailed experimental protocols for key analytical techniques are also provided.
Executive Summary
This compound undergoes decomposition through several key mechanistic pathways, including hydrolysis, base-catalyzed decarbonylation, and aminolysis. Each pathway exhibits distinct reaction kinetics and product profiles, influencing its suitability for different applications. This guide summarizes the available quantitative data for these processes and compares them with the decomposition of related formate esters, such as ethyl formate and methyl formate. Understanding these decomposition mechanisms is crucial for optimizing reaction conditions and minimizing unwanted side reactions in drug development and other fine chemical syntheses.
Comparison of this compound Decomposition Pathways
The decomposition of this compound is primarily governed by the reaction conditions. The following table summarizes the key characteristics of the major decomposition routes.
| Decomposition Pathway | Typical Conditions | Key Products | Activation Energy (Ea) | Rate Constant (k) |
| This compound | ||||
| Hydrolysis (Acid or Base Catalyzed) | Aqueous environment, acid or base catalyst | Phenol, Formic Acid | Data not readily available | Data not readily available |
| Base-Catalyzed Decarbonylation | Weak base (e.g., Triethylamine), organic solvent (e.g., Acetonitrile) | Phenol, Carbon Monoxide | Data not readily available | Data not readily available |
| Aminolysis | Presence of an amine | Phenol, Formamide derivative | Favorable (concerted pathway)[1] | Data not readily available |
| Alternative: Ethyl Formate | ||||
| Thermal Decomposition (Pyrolysis) | High temperature (557–630°C) | Ethylene, Formic Acid | 44.14 ± 0.2 kcal/mol[2][3] | k = 2.13 x 10¹¹ e⁻⁴⁴¹⁴⁰/RT s⁻¹[2][3] |
| Alternative: Isopropyl Formate | ||||
| Thermal Decomposition (Pyrolysis) | High temperature | Propylene, Formic Acid | 44.0 ± 0.1 kcal/mol[2][3] | k = 3.8 x 10¹² e⁻⁴⁴⁰⁰⁰/RT s⁻¹[2][3] |
| Alternative: Methyl Formate | ||||
| Hydrolysis | Aqueous environment | Methanol, Formic Acid | Data not readily available | Second-order rate constants available[4][5] |
Mechanistic Pathways and Visualizations
The decomposition of this compound proceeds through distinct intermediates and transition states depending on the reaction pathway.
Base-Catalyzed Decarbonylation
In the presence of a weak base, such as triethylamine, this compound undergoes decarbonylation to produce phenol and carbon monoxide. This reaction is particularly significant for in situ CO generation in carbonylation reactions[4][6]. The proposed mechanism involves the nucleophilic attack of the base on the formyl proton, leading to the elimination of phenol and the formation of a formyl-base adduct, which then releases CO.
Aminolysis
The reaction of this compound with an amine (aminolysis) yields phenol and a corresponding formamide. Theoretical studies suggest that this reaction can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate. The concerted pathway is generally considered more favorable[1].
Experimental Protocols
General Procedure for Monitoring this compound Decomposition by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of this compound decomposition by quantifying the disappearance of the reactant and the appearance of products over time.
Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound and expected product standards for calibration
Procedure:
-
Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of this compound and its expected decomposition products (e.g., phenol). A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid to improve peak shape[7].
-
Calibration: Prepare a series of standard solutions of known concentrations for this compound and the primary product(s). Inject these standards to construct a calibration curve by plotting peak area against concentration.
-
Reaction Setup: Initiate the decomposition reaction in a thermostatted vessel.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further decomposition before analysis. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a quenching agent that neutralizes the catalyst.
-
Analysis: Inject the quenched sample into the HPLC system.
-
Data Analysis: Record the peak areas for the reactant and product(s) at each time point. Use the calibration curves to determine their concentrations. Plot concentration versus time to determine the reaction rate and order. The rate constant (k) can be calculated from the integrated rate law corresponding to the determined reaction order[8].
General Procedure for Product Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying the volatile products of this compound decomposition, particularly in thermal decomposition (pyrolysis) studies.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Pyrolysis unit (for thermal decomposition studies).
Reagents:
-
Helium (carrier gas)
-
Internal standard (e.g., a stable compound with a retention time that does not overlap with expected products).
-
Standards of expected products for identification.
Procedure:
-
Sample Preparation: For pyrolysis, a small, accurately weighed amount of this compound is placed in a pyrolysis tube. For analysis of liquid-phase reactions, an aliquot of the reaction mixture may be directly injected or extracted with a suitable solvent. An internal standard of known concentration should be added to the sample for quantitative analysis.
-
Pyrolysis (if applicable): The pyrolysis unit is rapidly heated to the desired decomposition temperature in an inert atmosphere (helium)[9]. The volatile pyrolysis products are swept directly into the GC injection port.
-
GC Separation: The GC oven temperature is programmed to separate the different components of the sample mixture based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.
-
Data Analysis:
-
Identification: The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST library) to identify the corresponding compound[9]. The identification can be confirmed by comparing the retention time and mass spectrum with those of an authentic standard.
-
Quantification: The peak area of each identified product is integrated. The concentration of each product can be calculated by comparing its peak area to that of the internal standard, using a pre-determined response factor.
-
Experimental Workflow Visualization
References
A Comparative Guide to the Kinetic Analysis of Phenyl Formate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of phenyl formate mediated reactions, offering a comparative perspective against other common alternative reagents. The selection of an appropriate reagent and a thorough understanding of its reaction kinetics are paramount for efficient and selective chemical transformations in research and drug development. This document summarizes available quantitative data, presents detailed experimental protocols for kinetic analysis, and visualizes key reaction pathways to facilitate informed decision-making in your synthetic endeavors.
Introduction to this compound in Chemical Synthesis
This compound is a versatile reagent employed in various chemical transformations, most notably in formylation reactions. As an aryl formate, its reactivity is influenced by the phenoxide leaving group, which is generally more labile than the alkoxide leaving groups found in alkyl formates. This inherent reactivity profile makes this compound an attractive candidate for reactions requiring milder conditions or for substrates with lower nucleophilicity. This guide will delve into the kinetics of reactions mediated by this compound, with a focus on N-formylation, and provide a comparative context with other formylating agents.
Comparative Kinetic Performance
While direct, side-by-side quantitative kinetic studies comparing this compound with all alternative formylating agents are not extensively available in the literature, a comparative analysis can be inferred from theoretical principles and existing experimental data on reaction times and yields. Aryl formates, such as this compound, are generally considered more reactive than their alkyl counterparts like ethyl formate.[1] This is attributed to the greater stability of the phenoxide leaving group compared to the alkoxide, which facilitates the nucleophilic acyl substitution.
However, for highly reactive formylating agents like acetic formic anhydride (AFA), which is generated in situ from formic acid and acetic anhydride, the reactivity is significantly higher than that of this compound. AFA benefits from the excellent leaving group potential of the acetate ion.[2]
The choice of formylating agent often represents a trade-off between reactivity and selectivity. Highly reactive reagents may lead to side reactions with sensitive functional groups, whereas a less reactive agent like this compound might offer a higher degree of chemoselectivity.
N-Formylation of Amines: A Comparative Overview
N-formylation is a critical reaction in organic synthesis, particularly for the protection of amine functionalities and the synthesis of formamide-containing bioactive molecules. The kinetic performance of this compound in N-formylation is benchmarked against other common reagents in the following table, which summarizes reaction conditions and outcomes from various studies. It is important to note that the lack of standardized reporting conditions across different studies makes direct comparison of reaction rates challenging.
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | Neat, 60°C | Not Specified | High | [3] |
| Ethyl Formate | Aniline | Catalyst-free, 60°C | 6 h | 83-89 | [4] |
| Formic Acid | Aniline | Neat, 60°C | 5 min | 96 | [4] |
| Acetic Formic Anhydride | Various Amines | In situ generation, -20°C to RT | < 15 min | 97-100 | [2] |
| Ammonium Formate | Anilines | Reflux in acetonitrile | Not Specified | Good to Excellent | [2] |
Note: This table is a compilation of data from different sources and should be used for qualitative comparison. Reaction conditions and analytical methods for determining yield and reaction time may vary significantly between studies.
Experimental Protocols for Kinetic Analysis
To facilitate the quantitative comparison of this compound with other reagents, detailed experimental protocols for monitoring reaction kinetics are provided below. These protocols can be adapted for various substrates and reaction conditions.
Protocol 1: Kinetic Analysis of N-Formylation using In Situ ¹H NMR Spectroscopy
Objective: To determine the reaction rate constant for the N-formylation of an amine with this compound by monitoring the change in concentration of reactants and products over time.
Materials:
-
Amine substrate (e.g., benzylamine)
-
This compound
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Prepare a stock solution of the amine substrate and the internal standard in the deuterated solvent in a volumetric flask.
-
Prepare a separate stock solution of this compound in the same deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 298 K).
-
In an NMR tube, combine a known volume of the amine/internal standard stock solution.
-
Acquire a ¹H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.[5]
-
Process the acquired spectra and integrate the signals corresponding to a characteristic proton of the reactant amine, the formylated product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time and apply the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).
Protocol 2: Kinetic Analysis of Hydrolysis using UV-Vis Spectrophotometry
Objective: To determine the rate of hydrolysis of this compound by monitoring the formation of the phenoxide ion, which has a distinct UV-Vis absorbance.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., carbonate buffer for alkaline hydrolysis)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Determine the λmax of the phenoxide ion in the chosen buffer by preparing a solution of phenol under the same conditions.
-
Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the absorbance at the λmax of the phenoxide ion at regular time intervals.
-
Convert the absorbance values to concentration using a previously established Beer-Lambert law calibration curve for the phenoxide ion.
-
Plot the concentration of the phenoxide ion versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. For pseudo-first-order conditions (with a large excess of water/buffer), the rate constant can be determined by fitting the data to a first-order integrated rate law.[6]
Protocol 3: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the reaction kinetics by separating and quantifying the concentrations of reactants and products at different time points.
Materials:
-
Reactants (e.g., amine and this compound)
-
Quenching agent (e.g., a strong acid to stop the reaction)
-
HPLC system with a suitable detector (e.g., UV detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents
-
Autosampler vials
Procedure:
-
Develop an HPLC method capable of separating the starting materials, product(s), and any significant byproducts. This includes selecting the appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare standard solutions of the reactants and the expected product to establish calibration curves for quantification.
-
Set up the reaction in a thermostated vessel with stirring.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC and record the chromatogram.
-
Using the calibration curves, determine the concentration of the reactants and products in each aliquot.
-
Plot the concentration of a reactant or product as a function of time and use the appropriate integrated rate law to determine the reaction rate constant.[7]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a typical reaction mechanism for this compound and a general workflow for kinetic analysis.
Caption: Generalized mechanism of nucleophilic acyl substitution for formylation.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
This compound serves as a moderately reactive formylating agent, offering a balance between reactivity and selectivity that can be advantageous in various synthetic contexts. While comprehensive, direct comparative kinetic data with other formylating agents is limited, the available evidence suggests it is more reactive than simple alkyl formates but less so than highly activated reagents like acetic formic anhydride. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic analyses, enabling a quantitative comparison of this compound's performance against other alternatives for their specific applications. The choice of formylating agent should be guided by the specific requirements of the synthesis, including the nucleophilicity of the substrate, the presence of other sensitive functional groups, and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Exploiting in situ NMR to monitor the formation of a metal–organic framework† – ScienceOpen [scienceopen.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Formate vs. Acyl Chlorides: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acylating or formylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive performance comparison between phenyl formate and the more traditional acyl chlorides. While acyl chlorides are known for their high reactivity, this compound emerges as a milder, more selective alternative for specific applications. This comparison is supported by experimental data to inform your selection of the optimal reagent.
At a Glance: this compound vs. Acyl Chlorides
| Feature | This compound | Acyl Chlorides |
| Reactivity | Moderate | High |
| Stability | Generally stable | Often moisture-sensitive, can decompose |
| Handling | Easier to handle | Requires anhydrous conditions and care |
| Selectivity | Can offer higher selectivity | Can lead to side reactions and over-acylation |
| Primary Use | Formylating agent, CO surrogate | General acylating agents |
| Byproducts | Phenol | Hydrochloric acid |
Performance in Acylation and Formylation Reactions
Acyl chlorides are powerful acylating agents due to the excellent leaving group ability of the chloride ion. This high reactivity, however, can be a double-edged sword, often leading to a lack of selectivity and the need for stringent anhydrous conditions to prevent hydrolysis.
This compound, on the other hand, is a milder acylating agent. Its utility shines in formylation reactions, where the corresponding formyl chloride is highly unstable.[1] this compound provides a stable and effective means of introducing a formyl group, particularly through the Fries rearrangement.
Comparative Data: Acylation of Benzyl Alcohol
To illustrate the reactivity difference, consider the acetylation of benzyl alcohol. While not a direct comparison with this compound, the data for acetyl chloride versus acetic anhydride (a less reactive acylating agent than the chloride) provides a valuable benchmark.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98[2] |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95[2] |
As the data indicates, acetyl chloride provides a slightly higher yield in a shorter reaction time, highlighting its greater reactivity. This compound's reactivity would be expected to be lower than that of acetyl chloride.
The Fries Rearrangement: A Key Application of this compound
A significant application of this compound is in the Fries rearrangement, a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[3][4][5] This reaction provides an effective method for the formylation of aromatic rings.
The mechanism of the Fries rearrangement of this compound is understood to proceed intermolecularly, involving the in situ generation of formyl chloride, which then acts as the formylating agent.[1][6]
Caption: Fries Rearrangement of this compound.
The regioselectivity of the Fries rearrangement (ortho vs. para substitution) is influenced by reaction conditions such as temperature.[3][5] Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[5]
Experimental Protocols
Protocol 1: N-Formylation of an Amine using this compound
This protocol provides a general procedure for the formylation of a primary or secondary amine using this compound.
Materials:
-
Amine (e.g., aniline)
-
This compound
-
Solvent (e.g., toluene)
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add this compound (1.1 to 1.5 equivalents).
-
If the amine salt is used or if the reaction is sluggish, add triethylamine (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: N-Formylation Experimental Workflow.
Protocol 2: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
This protocol details a standard procedure for the acylation of an activated aromatic ring using an acyl chloride.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Caption: Friedel-Crafts Acylation Mechanism.
Conclusion
The choice between this compound and acyl chlorides is highly dependent on the specific synthetic challenge. For general acylation where high reactivity is paramount, acyl chlorides remain the reagents of choice, provided that their moisture sensitivity and potential for side reactions are managed. However, for formylation reactions or when a milder, more selective acylating agent is required, this compound presents a valuable and often superior alternative. Its stability and ease of handling, coupled with its effectiveness in reactions like the Fries rearrangement, make it an important tool in the synthetic chemist's arsenal.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenyl Formate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of phenyl formate, a versatile compound used in various organic syntheses. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
This compound: Essential Data
A clear understanding of the physicochemical properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₇H₆O₂ | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 62 °C at 1 mmHg | [2][5] |
| Density | 1.120 g/mL at 20 °C | [2][5] |
| Flash Point | 71 °C | |
| Solubility | Immiscible with water; soluble in alcohol, ether, and benzene. | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
Hazards:
-
Combustible liquid [6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed.[6][9]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a respirator may be required.[6][10]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following procedure should be strictly followed.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste and kept closed when not in use.[6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[6][10]
2. Handling Spills:
-
In the event of a spill, immediately evacuate personnel from the affected area.[6]
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11]
-
Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[6]
-
Do not allow the spilled material to enter drains or waterways.[6][9]
3. Final Disposal:
-
This compound waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[12]
-
Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations.[6][10][12]
-
Do not dispose of this compound down the drain or with general laboratory trash.
4. Contaminated Packaging:
-
Empty containers may retain product residues and should be treated as hazardous waste.[11]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible.[6]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations allow.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 1864-94-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scent.vn [scent.vn]
- 4. This compound | 1864-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 1864-94-4 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. vigon.com [vigon.com]
- 12. breezeipl.com [breezeipl.com]
Personal protective equipment for handling Phenyl formate
Essential Safety and Handling Guide for Phenyl Formate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Hazard Identification and Classification
This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation[1][3] |
| Eye Irritation (Category 2) | ❗ | Warning | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | ❗ | Warning | H335: May cause respiratory irritation[1][3] |
| Flammable Liquids (Category 4) | (None) | Warning | H227: Combustible liquid[1][5] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following equipment must be used when handling this compound.[1][2]
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI-compliant safety goggles with side shields or a face shield.[2] | Protects against splashes and vapors causing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (inspected before use) and impervious, long-sleeved clothing.[1][3] For larger quantities, a full chemical-resistant suit may be necessary.[6] | Prevents skin contact which can cause irritation.[1][3][4] |
| Respiratory Protection | Not required for small-scale use in a well-ventilated area or chemical fume hood.[3] For large-scale use, emergencies, or in case of inadequate ventilation, a NIOSH/MSHA approved respirator is required.[3] | Avoids inhalation of vapors which may cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3][6]
-
Ignition Sources: Ensure no open flames, sparks, or hot surfaces are present in the handling area.[1][5][6][7] Use non-sparking tools and equipment grounded to prevent electrostatic discharge.[1][6]
-
Safety Equipment: Confirm that an emergency eyewash station, safety shower, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[1]
2. Handling the Chemical:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Contact: Avoid all contact with skin and eyes and prevent inhalation of any mists or vapors.[1][6]
-
Dispensing: When dispensing, keep the container opening away from your face. Keep containers tightly closed when not in use.[1][3][6]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][8] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[1][6]
3. Storage Plan:
-
Location: Store in a cool, dry, and well-ventilated area.[1][3][6][7]
-
Conditions: Keep the container tightly closed and store in a locked cabinet or area.[1][3][8]
-
Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials.[1][2]
Emergency and Disposal Procedures
1. Spill Response Protocol:
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][7] Prevent the spill from entering drains or sewers.[1][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][6]
-
Decontamination: Clean the spill area thoroughly with a mild detergent and water.[9]
2. First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration immediately. Seek immediate medical attention.[1][3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[1][6] |
3. Disposal Plan:
-
Waste Collection: All waste containing this compound, including spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed chemical destruction facility or an approved waste disposal plant.[1][3] Disposal must be in strict accordance with all applicable local, state, and federal regulations.[1][7]
-
Packaging: Contaminated containers should be triple-rinsed before recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[1]
Physicochemical Data
| Property | Value |
| CAS Number | 1864-94-4[1][3][10] |
| Molecular Formula | C₇H₆O₂[1][8][10] |
| Appearance | Colorless to pale yellow liquid[8][10] |
| Flash Point | ~91.1 °C (196 °F)[4][7] |
| Specific Gravity | ~1.12[11] |
| NFPA 704 Rating | Health: 2, Flammability: 1-2, Reactivity: 0[1][4] |
Operational Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. breezeipl.com [breezeipl.com]
- 5. This compound | 1864-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. vigon.com [vigon.com]
- 8. Page loading... [guidechem.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. CAS 1864-94-4: this compound | CymitQuimica [cymitquimica.com]
- 11. labproinc.com [labproinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
